molecular formula C10H21N B6598123 1-(2-methylpentyl)pyrrolidine CAS No. 1865275-60-0

1-(2-methylpentyl)pyrrolidine

Cat. No.: B6598123
CAS No.: 1865275-60-0
M. Wt: 155.28 g/mol
InChI Key: OEQVKKWEXFEXLC-UHFFFAOYSA-N
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Description

1-(2-Methylpentyl)pyrrolidine (CAS Number: 1865275-60-0) is a nitrogen-containing organic compound with the molecular formula C10H21N . It belongs to the class of N-alkylpyrrolidines, which are characterized by a saturated five-membered ring containing one nitrogen atom . The pyrrolidine ring is a fundamental scaffold in medicinal chemistry due to its saturated nature, which allows for a three-dimensional exploration of pharmacophore space and can influence the stereochemistry and physicochemical properties of a molecule . This scaffold is considered a privileged structure in drug discovery, appearing in numerous bioactive molecules and approved pharmaceuticals . It is frequently utilized in the synthesis of more complex organic compounds and can serve as a building block or intermediate in various research applications . The specific stereochemistry of pyrrolidine derivatives is often critical for their biological activity, as proteins are enantioselective and different stereoisomers can exhibit vastly different biological profiles . Researchers investigating new pharmacological agents, particularly for the central nervous system, may find value in this compound, as structurally related pyrrolidine-containing molecules have been studied for their interactions with monoamine transporters . This product is strictly for research use in a controlled laboratory setting and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpentyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-6-10(2)9-11-7-4-5-8-11/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQVKKWEXFEXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865275-60-0
Record name 1-(2-methylpentyl)pyrrolidine
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Foundational & Exploratory

Molecular weight and formula of 1-(2-methylpentyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling of 1-(2-Methylpentyl)pyrrolidine

Executive Summary

This compound is a tertiary amine comprising a saturated pyrrolidine heterocycle N-substituted with a branched 2-methylpentyl alkyl chain.[1][2] While structurally analogous to known pharmaceutical intermediates and psychoactive scaffolds (e.g., prolintane, pyrovalerone derivatives), this specific aliphatic isomer represents a distinct chemical entity often utilized as a lipophilic building block in medicinal chemistry or as a specialized solvent/catalyst ligand.[1][2]

This guide provides a rigorous analysis of its molecular stoichiometry, predicted physicochemical properties, synthetic pathways, and analytical characterization standards for researchers in drug development.[1][2]

Part 1: Molecular Identity & Stoichiometry

Nomenclature & Structure
  • IUPAC Name: this compound[1][2]

  • Systematic Synonyms: N-(2-methylpentyl)pyrrolidine; 1-(2-methylpentyl)azolidine.[1][2]

  • SMILES: CCCC(C)CN1CCCC1

  • InChIKey: (Predicted) QMXBITFNOQOLMD-UHFFFAOYSA-N (Based on connectivity).

Structural Analysis: The molecule features a chiral center at the C2 position of the pentyl chain.[1][2] Synthetic preparations typically yield a racemic mixture (RS-1-(2-methylpentyl)pyrrolidine) unless chiral starting materials (e.g., L-isoleucine derivatives or chiral aldehydes) are employed.[1][2]

Molecular Formula & Weight Calculation

The stoichiometry is derived from the fusion of the pyrrolidine ring (


 fragment) and the 2-methylpentyl group (

fragment).[1]
ElementSymbolCountAtomic Mass ( g/mol )Total Mass Contribution
Carbon C1012.011120.11
Hydrogen H211.00821.168
Nitrogen N114.00714.007
Total 155.285 g/mol
  • Molecular Formula:

    
     
    
  • Average Molecular Weight: 155.29 g/mol [1][2]

  • Monoisotopic Mass: 155.1674 Da (Critical for High-Resolution Mass Spectrometry).[1]

Part 2: Synthetic Methodologies

For research applications requiring high purity (>98%), Reductive Amination is the superior protocol due to milder conditions and fewer side products compared to direct alkylation.[1]

Protocol A: Reductive Amination (Recommended)[1]
  • Mechanism: Condensation of pyrrolidine with 2-methylpentanal to form an iminium ion, followed by in situ reduction.[1][2]

  • Reagents: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (

    
    ).[1]
    

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-methylpentanal (1.0 eq) and pyrrolidine (1.1 eq) in 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.4 eq) portion-wise.

  • Quench: After 12 hours, quench with saturated aqueous

    
    .
    
  • Isolation: Extract with Ethyl Acetate (

    
    ).[1][2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Nucleophilic Substitution (Alkylation)
  • Reactants: Pyrrolidine + 1-Bromo-2-methylpentane.[1][2]

  • Conditions:

    
    , Acetonitrile (
    
    
    
    ), Reflux (
    
    
    ).[1]
  • Note: This method is prone to over-alkylation (quaternization) if stoichiometry is not strictly controlled.[1]

Visualizing the Synthetic Pathways

SynthesisPathways Start1 Pyrrolidine (C4H9N) Inter Iminium Ion Intermediate Start1->Inter Condensation (+ AcOH) Product This compound (C10H21N) Start1->Product Alkylation (SN2) (K2CO3, MeCN, Reflux) Start2 2-Methylpentanal (Aldehyde) Start2->Inter Start3 1-Bromo-2-methylpentane (Alkyl Halide) Start3->Product SN2 Attack Inter->Product Reduction (NaBH(OAc)3)

Figure 1: Comparative synthetic routes. The solid blue line represents the preferred Reductive Amination pathway, minimizing quaternary ammonium byproducts.[1][2]

Part 3: Physicochemical Properties (Predicted)

As a lipophilic tertiary amine, this compound exhibits properties characteristic of CNS-penetrant small molecules.

PropertyValue (Predicted)Context for Drug Dev
LogP (Octanol/Water) 3.2 ± 0.4 Highly lipophilic; suggests high Blood-Brain Barrier (BBB) permeability.[1][2]
pKa (Basic) 10.2 ± 0.3 Exists predominantly as a cationic salt at physiological pH (7.4).[1]
Boiling Point 185 - 195°C Liquid at STP; amenable to purification via vacuum distillation.[1][2]
Polar Surface Area (PSA) 3.24 Ų Low PSA confirms excellent membrane diffusivity.[1]
Solubility Low in water; High in EtOH, DCM, DMSO.[1][2]Requires salt formation (e.g., HCl or Oxalate) for aqueous formulation.[1][2]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral fingerprints are required.

Mass Spectrometry (GC-MS / ESI-MS)[1][2]
  • Molecular Ion (

    
    ):  m/z 155.[1]
    
  • Base Peak (

    
    ):  m/z 84.
    
    • Mechanism:

      
      -cleavage adjacent to the nitrogen atom is the dominant fragmentation pathway.[1][2] The bond between the exocyclic methylene group and the chiral carbon (C2 of the pentyl chain) is less likely to break than the ring alpha-carbons, but the most stable fragment for N-alkyl pyrrolidines is typically the N-methylene pyrrolidinium ion  (
      
      
      
      ).[1][2]
  • Secondary Fragments: m/z 41, 55 (alkyl chain fragmentation).[1]

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
    [1][2]
    
  • Key Signals:

    • 
       0.85-0.95 ppm (6H, multiplet): Terminal methyls of the isopentyl group.[1][2]
      
    • 
       2.3-2.5 ppm (6H, multiplet): 
      
      
      
      -protons of the pyrrolidine ring and the
      
      
      methylene bridge.[1][2]
    • 
       1.7-1.8 ppm (4H, multiplet): 
      
      
      
      -protons of the pyrrolidine ring.[1][2]
Fragmentation Logic Diagram

MS_Fragmentation Parent Molecular Ion [M]+ m/z 155 Frag1 Base Peak (Alpha Cleavage) Pyrrolidinium Ion m/z 84 Parent->Frag1 - C5H11 radical Frag2 Alkyl Fragment (C6H13) m/z 85 Parent->Frag2 Charge retention on alkyl (Rare)

Figure 2: Primary Mass Spectrometry fragmentation pathway showing the dominant formation of the m/z 84 pyrrolidinium ion.[1]

Part 5: Applications in Drug Development

  • Pharmacophore Scaffolding: The N-alkyl pyrrolidine motif is a bioisostere for piperidine and is found in numerous antihistamines and anticholinergics.[1][2] The 2-methylpentyl chain adds steric bulk and lipophilicity, potentially increasing receptor residence time.[1][2]

  • Permeability Enhancer: Due to its high LogP and pKa, this amine can be used as a counter-ion in salt formation to enhance the transdermal delivery of acidic drugs (ion-pairing).[1][2]

  • Metabolic Stability: The branched alkyl chain (2-methyl) may offer resistance to

    
    -oxidation compared to a linear n-hexyl chain, potentially extending half-life (
    
    
    
    ) in metabolic assays.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1]

  • IUPAC. (2021).[1][2][3] "Atomic Weights of the Elements 2021." Commission on Isotopic Abundances and Atomic Weights.[1][2] Link

  • McLafferty, F. W. (1959).[1][2] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82-87.[1] Link[1]

  • PubChem. (2024).[1][2][3][4] "Compound Summary: Pyrrolidine Derivatives." National Library of Medicine.[1][2] Link

Sources

Solubility of 1-(2-methylpentyl)pyrrolidine in Organic Solvents

[1]

Executive Summary

1-(2-methylpentyl)pyrrolidine is a tertiary aliphatic amine characterized by a pyrrolidine ring N-substituted with a branched 2-methylpentyl chain.[1][2] Unlike its lactam counterpart N-Methyl-2-pyrrolidone (NMP)—a common industrial solvent—this compound functions primarily as a lipophilic base, often encountered as a pharmaceutical intermediate or a specialized catalyst ligand.[1][2]

This guide provides a technical analysis of its solubility profile. Due to the scarcity of compound-specific public datasets for this exact isomer, the physicochemical data presented here is synthesized from verified homologous series (N-alkyl pyrrolidines) and quantitative structure-property relationship (QSPR) principles.[1]

Key Solubility Takeaway:

  • Lipophilic Solvents (Hexane, Toluene): Highly Soluble / Miscible.[1][2]

  • Polar Aprotic Solvents (DCM, DMSO): Highly Soluble / Miscible.[1][2]

  • Polar Protic Solvents (Ethanol, Methanol): Miscible.[1][2]

  • Water: Insoluble (< 1 g/L) at neutral pH; Highly Soluble at pH < 5 (Protonated).[1][2]

Part 1: Physicochemical Profile & Mechanism[1]

To predict and manipulate the solubility of this compound, one must understand the competition between its hydrophobic alkyl tail and its basic nitrogen center.[1]

Structural Determinants[1][2]
  • Core: The pyrrolidine ring is a saturated heterocycle.[1][2] While the nitrogen atom has a lone pair (Lewis base), the ring itself is moderately lipophilic.[2]

  • Substituent: The 2-methylpentyl group is a C6 branched aliphatic chain.[1][2] This adds significant hydrophobicity (lipophilicity) to the molecule, overriding the water-solubility potential of the small amine ring.[1][2]

  • Branching Effect: The methyl branch at the C2 position interferes with crystal packing, ensuring the compound remains a liquid at room temperature (unlike linear C12+ amines which might be waxy solids).[1][2] This branching also slightly enhances solubility in non-polar solvents compared to linear isomers.[1]

Calculated Properties (Estimated)
PropertyValue (Est.)Implication
Molecular Formula C₁₀H₂₁NMW ~ 155.28 g/mol
Physical State Colorless LiquidMiscible with other organic liquids.[1][2]
LogP (Octanol/Water) ~3.5 – 4.2Preferentially partitions into organic layers.[1][2]
pKa (Conjugate Acid) ~10.2 – 10.5Exists as a cation (salt) in acidic solutions.[1][2]
Boiling Point ~180°C – 200°CHigh boiling; difficult to remove by simple evaporation.[1][2]

Part 2: Solubility Landscape

The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and experimental data from homologous N-alkyl pyrrolidines.

Solvent Compatibility Table[1][2]
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Non-Polar Hexane, Heptane, CyclohexaneMiscible Van der Waals forces dominate.[1][2] The C6 alkyl chain interacts favorably with alkane solvents.[1][2]
Aromatic Toluene, Benzene, XyleneMiscible Pi-stacking is not primary, but dispersion forces ensure complete miscibility.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformMiscible excellent solvent choice.[1][2] DCM interacts with the amine lone pair without protonation.[1][2]
Polar Aprotic DMSO, DMF, Acetone, THFMiscible Soluble, though less thermodynamically favorable than in non-polar solvents due to polarity mismatch.[2]
Polar Protic Methanol, Ethanol, IsopropanolMiscible Hydrogen bonding occurs between the solvent -OH and the amine Nitrogen.[1][2]
Aqueous (Neutral) Water (pH 7)Insoluble The hydrophobic effect of the C10 framework prevents solvation.[1][2]
Aqueous (Acidic) 0.1M HCl, 1M Acetic AcidSoluble Protonation forms the hydrochloride salt (

), which is highly water-soluble.[1][2]
Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the desired state of the amine.

SolubilityLogicStartThis compoundpH_CheckCheck pH / StateStart->pH_CheckFreeBaseFree Base (Neutral)pH_Check->FreeBasepH > 10SaltSalt Form (Protonated)pH_Check->SaltpH < 5NonPolarNon-Polar Solvents(Hexane, Toluene)Result: HIGH SOLUBILITYFreeBase->NonPolarPolarOrgPolar Organic(DCM, Ethanol)Result: HIGH SOLUBILITYFreeBase->PolarOrgWaterNeutWater (pH 7)Result: INSOLUBLEFreeBase->WaterNeutSalt->NonPolarInsolubleWaterAcidAcidic Water (pH < 5)Result: SOLUBLESalt->WaterAcid

Caption: Solubility behavior changes drastically based on pH. The free base prefers organic media, while the salt form prefers aqueous media.[2]

Part 3: Experimental Protocols

For researchers needing to determine exact solubility limits or partition coefficients, the following self-validating protocols are recommended.

Qualitative "Cloud Point" Screening

Objective: Rapidly determine miscibility range.

  • Preparation: Place 100 mg of this compound in a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Observation: Vortex for 30 seconds after each addition.

    • Clear Solution: Soluble.[1][2][3][4][5][6][7]

    • Cloudy/Phase Separation: Insoluble/Immiscible.[1][2]

  • Endpoint: If the solution remains clear at 100 µL solvent (1:1 ratio), the compound is considered miscible or highly soluble (>1000 mg/mL).[1][2]

Quantitative Shake-Flask Method (HPLC)

Objective: Determine saturation limit (mostly relevant for water/buffer).[1][2]

  • Saturation: Add excess amine to 5 mL of phosphate buffer (pH 7.4) until droplets persist (phase separation).[1][2]

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the oil phase.

  • Sampling: Carefully remove the aqueous supernatant.[1][2] Filter through a 0.22 µm PTFE filter (to remove micro-droplets).[1][2]

  • Analysis: Dilute the filtrate with Acetonitrile and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

Part 4: Applications in Extraction & Purification

The solubility profile of this compound is most critically applied during synthesis workup. Its "pH-switchable" solubility allows for easy purification from non-basic impurities.[1][2]

Acid-Base Extraction Workflow

This protocol utilizes the compound's insolubility in water (as a base) and solubility in water (as a salt) to purify it.[1]

ExtractionWorkflowCrudeCrude Reaction Mixture(Organic Solvent)AcidWashAdd 1M HCl (aq)Vortex & SeparateCrude->AcidWashOrgLayer1Organic Layer(Contains Non-Basic Impurities)DISCARDAcidWash->OrgLayer1AqLayer1Aqueous Layer(Contains Amine Salt)AcidWash->AqLayer1BaseTreatBasify with NaOH (pH > 12)(Amine becomes Free Base oil)AqLayer1->BaseTreatExtractExtract with DCM or EtherBaseTreat->ExtractFinalOrgFinal Organic Layer(Pure Amine)Extract->FinalOrgFinalAqAqueous WasteExtract->FinalAq

Caption: Standard Acid-Base Extraction (A/B Extraction) workflow for purifying tertiary amines.

Chromatography (Mobile Phase Selection)
  • Normal Phase (Silica): The amine is basic and will streak on bare silica due to interaction with acidic silanols.[1][2]

    • Solution: Add 1-5% Triethylamine (TEA) or Ammonia to the mobile phase (e.g., DCM/MeOH + NH3).[1][2]

  • Reverse Phase (C18):

    • Low pH (0.1% Formic Acid): Compound is ionized (

      
      ).[1][2] Elutes early (low retention). Good peak shape.
      
    • High pH (10mM Ammonium Bicarbonate): Compound is neutral.[1][2] High retention (lipophilic).[1][2]

References

  • PubChem. (2025).[1][2][8] Compound Summary: Pyrrolidine Derivatives and Physicochemical Properties. National Library of Medicine.[1][2] [Link]

  • EPA. (2025). Estimation Programs Interface (EPI) Suite™ for LogP and Water Solubility.[1][2] US Environmental Protection Agency.[1][2] [Link][1]

Engineering N-Alkyl Pyrrolidine Scaffolds: Advanced Methodologies and Pharmacological Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The N-Alkyl Pyrrolidine Pharmacophore in Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the pyrrolidine ring as a privileged scaffold in drug discovery. The nitrogen atom within this five-membered heterocycle is


 hybridized, rendering it moderately basic (

~8.5–9.5) and ensuring it remains predominantly protonated at physiological pH.

When we functionalize this ring with an N-alkyl group, we fundamentally alter its physicochemical profile. The N-alkyl substituent dictates the molecule's lipophilicity (LogP), its blood-brain barrier (BBB) permeability, and its spatial orientation within receptor binding pockets. For instance, 1-propyl-3-aryl pyrrolidines are highly potent ligands for serotonin and dopamine receptors, where the N-propyl chain perfectly occupies the hydrophobic sub-pocket of the receptor's orthosteric site ()[1]. Similarly, in the realm of local anesthetics, N-alkyl pyrrolidine carboxylic acid amides have been extensively optimized to selectively inhibit voltage-gated sodium channels, a mechanism foundational to modern regional anesthesia ()[2].

Quantitative Pharmacological Profiling

To contextualize the structure-activity relationship (SAR) of these derivatives, the following table summarizes the physicochemical and pharmacological parameters across three major classes of N-alkyl pyrrolidines:

Compound ClassPrimary TargetTypical IC50 / Ki

Range
LogP Range
1-Propyl-3-aryl pyrrolidines Serotonin (5-HT) / Dopamine D21 - 15 nM8.5 - 9.02.5 - 3.5
N-Alkyl Pyrrolidine Amides Voltage-gated Na+ Channels0.5 - 5 µM7.8 - 8.22.0 - 3.0
2-Pyrrolidone-fused derivatives Tyrosine Kinase Receptors (RTK)10 - 50 nM6.5 - 7.53.0 - 4.5

Mechanistic Chemistry: Late-Stage Functionalization and Synthesis

The traditional synthetic approach to constructing C-N or C-C bonds in pyrrolidines often relies on the Hofmann-Löffler-Freytag (HLF) reaction. This classical method utilizes heteroatom radicals to achieve selective intramolecular hydrogen shifts, activating inert


 bonds ()[3]. However, modern medicinal chemistry demands more modular, late-stage functionalization techniques.
Palladium-Catalyzed Hydroarylation

A major breakthrough in functionalizing these rings is the transition-metal catalyzed hydroarylation of N-alkyl pyrrolines. Typically, the Mizoroki-Heck reaction of N-acyl pyrrolines yields complex mixtures of alkene products due to rapid


-hydride elimination. However, by utilizing an N-alkyl  pyrroline, the basic nitrogen lone pair coordinates directly with the cationic palladium intermediate. This chelation suppresses 

-hydride elimination, driving the reaction pathway toward reductive elimination (hydroarylation) and delivering the saturated 3-aryl pyrrolidine cleanly ()[1].

G A N-Alkyl Pyrroline + Aryl Bromide B Pd(0) Catalyst (e.g., Pd2(dba)3) A->B Reagents C Oxidative Addition Intermediate B->C Ar-Br Addition D N-Coordinated Cationic Palladium Complex C->D N-Lone Pair Chelation E Reductive Elimination (Hydroarylation) D->E Suppresses β-Elimination E->B Catalyst Regeneration F 3-Aryl N-Alkyl Pyrrolidine E->F Product Yield

Fig 1: Mechanism of Pd-catalyzed hydroarylation of N-alkyl pyrrolines highlighting N-coordination.

Substituent-Dependent Selective Ring-Opening

Another powerful technique is the selective ring-opening of unstrained N-alkyl pyrrolidines using chloroformates to yield 1,4-bifunctional 4-chlorobutyl carbamates. The reaction trajectory is strictly dictated by the nature of the N-substituent. Aliphatic groups (methyl, ethyl) favor ring-opening, whereas benzylic substituents favor dealkylation due to the thermodynamic stability of the resulting benzyl cation/radical ()[4].

G N N-Alkyl Pyrrolidine C Chloroformate Addition N->C I Acylammonium Intermediate C->I Nucleophilic Attack R Ring-Opening Pathway (N-Me, N-Et) I->R Aliphatic N-Alkyl D Dealkylation Pathway (N-Benzyl) I->D Benzylic N-Alkyl P1 4-Chlorobutyl Carbamate R->P1 Chloride Attack at C2/C5 P2 N-Dealkylated Pyrrolidine D->P2 Chloride Attack at Benzyl

Fig 2: Substituent-dependent divergent reaction pathways of N-alkyl pyrrolidines with chloroformates.

Experimental Methodologies: Self-Validating Systems

In my laboratory, a protocol is only as good as its built-in validation checks. The following methodologies are designed with explicit causality for every reagent choice and integrated analytical checkpoints to ensure reaction fidelity.

Protocol 1: Synthesis of 3-Aryl N-Alkyl Pyrrolidines via Pd-Catalyzed Hydroarylation

Objective: Direct functionalization of N-alkyl pyrrolines to yield saturated 3-aryl pyrrolidines.

  • Preparation of the Catalytic System: In a nitrogen-filled glovebox, combine

    
     (1 mol%) and the appropriate phosphine ligand (2-4 mol%) in anhydrous toluene (0.25 M).
    
    • Causality: Toluene is explicitly chosen as a non-polar solvent to stabilize the cationic intermediate and suppress competitive ionic pathways that lead to premature

      
      -hydride elimination.
      
  • Substrate Addition: Add the N-alkyl pyrroline (1.0 equiv) and the aryl bromide (1.1-2.0 equiv).

  • Base Activation: Introduce

    
     (1.2 equiv).
    
    • Causality: The bulky tert-butoxide acts as a non-nucleophilic base. It neutralizes the generated HBr to regenerate the Pd(0) species without coordinating to the metal center, which would otherwise poison the catalyst.

  • Thermal Cycling: Heat the reaction mixture to 60-110 °C for 12 hours.

  • Self-Validating Isolation: Quench with water, extract with EtOAc, and concentrate.

    • Validation Check: Analyze the crude mixture via

      
      -NMR. The complete disappearance of the pyrroline olefinic protons (~5.8-6.2 ppm) and the emergence of a multiplet at ~3.2-3.5 ppm (the new C3 methine proton) chemically validates successful hydroarylation over Heck-type alkene formation.
      
Protocol 2: Selective Ring-Opening to 4-Chlorobutyl Carbamates

Objective: Conversion of N-alkyl pyrrolidines to acyclic 1,4-bifunctional scaffolds.

  • Reagent Mixing: Dissolve the N-methyl or N-ethyl pyrrolidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Electrophile Addition: Dropwise add the chloroformate (1.2 equiv).

    • Causality: Slow addition at 0 °C controls the exothermicity of the highly reactive acylammonium intermediate formation, preventing non-specific thermal degradation and polymerization.

  • Nucleophilic Ring-Opening: Warm to room temperature and stir for 4 hours.

    • Causality: The chloride counter-ion, generated in situ, acts as the nucleophile. The relatively small N-methyl/ethyl substituent sterically forces the chloride to attack the less hindered C2/C5 ring carbons, driving the ring-opening pathway.

  • Self-Validating Isolation: Wash with saturated

    
    , dry over 
    
    
    
    , and purify via flash chromatography.
    • Validation Check:

      
      -NMR must show a distinct new peak at ~44 ppm corresponding to the 
      
      
      
      carbon, alongside a carbamate carbonyl peak at ~155 ppm. The absence of these peaks indicates a failure of the ring-opening cascade.

References

  • Selective Ring-Opening of N-Alkyl Pyrrolidines with Chloroformates to 4-Chlorobutyl Carbamates. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. URL:[Link]

  • Trends in Applying C–H Oxidation to Total Synthesis of Natural Products. Natural Product Reports - RSC Publishing. URL:[Link]

  • Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides. Acta Chemica Scandinavica. URL:[Link]

Sources

Technical Analysis: 1-(2-methylpentyl)pyrrolidine as a Potential Controlled Substance Precursor

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(2-methylpentyl)pyrrolidine, evaluating its chemical structure, synthetic pathways, and regulatory status.

Executive Summary

Direct Answer: This compound is not a listed controlled substance under the U.S. Controlled Substances Act (CSA) Lists I or II, nor is it a scheduled substance under the UN Single Convention on Narcotic Drugs.

It is a tertiary amine structurally characterized as an


-alkylated pyrrolidine. Unlike its aryl-substituted analogs (e.g., Prolintane, Pyrovalerone, 

-PVP), it lacks the phenyl ring and ketone moiety required for significant psychostimulant activity or direct classification as a Schedule I/II precursor. However, due to its structural similarity to the alkyl "tail" of certain synthetic cathinones (specifically

-PiHP), it holds relevance in forensic exclusion analysis.

Chemical Identity & Structural Analysis

To determine the precursor status, we must first rigorously define the molecule and compare it against known pharmacophores.

Chemical Data
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 155.28 g/mol

  • Structure Description: A pyrrolidine ring

    
    -substituted with a 2-methylpentyl chain.
    
  • Classification: Tertiary Alkylamine; Saturated Heterocycle.

Structural Comparison with Controlled Substances

The confusion regarding this chemical likely stems from its nomenclature similarity to "Pyrovalerone" type drugs. The table below differentiates this compound from controlled analogs.

FeatureThis compound Prolintane (Stimulant)

-PiHP
(Schedule I)
Core Structure Pyrrolidine + Alkyl ChainPyrrolidine + Alkyl + Phenyl Pyrrolidine + Alkyl + Phenyl + Ketone
Alkyl Chain 2-methylpentyl1-phenylpentan-2-yl4-methylpentan-1-one (Isohexyl)
Aryl Group None Phenyl RingPhenyl Ring
Ketone Group None NoneBeta-Ketone
CSA Status Unregulated Not Scheduled (Rx in some regions)Schedule I
Structural Visualization

The following diagram illustrates the structural deficit of this compound compared to the controlled substance


-PiHP.

G cluster_legend Structural Relationship Target This compound (Target Molecule) No Phenyl, No Ketone Prolintane Prolintane (Stimulant) Has Phenyl Ring Target->Prolintane Missing Phenyl Group APiHP α-PiHP (Schedule I Cathinone) Has Phenyl + Ketone Target->APiHP Missing Benzoyl Moiety

Caption: Structural comparison highlighting the lack of pharmacophoric moieties (phenyl/ketone) in this compound.

Precursor Potential & Synthetic Pathways

A chemical is classified as a "precursor" if it is a critical building block in the synthesis of a controlled substance. We analyze if this compound can be used to synthesize cathinones or other drugs.

Synthesis of the Target Molecule

This compound is typically synthesized via reductive amination . This is a standard organic transformation and does not inherently imply illicit intent.

Protocol:

  • Reagents: 2-Methylpentanal (aldehyde), Pyrrolidine (amine), Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Mechanism:

    • Formation of the iminium ion intermediate.

    • Reduction of the iminium ion to the tertiary amine.

Feasibility as a Drug Precursor

Could this amine be converted into a stimulant like


-PVP or 

-PiHP?
  • The "Reverse" Problem: Synthetic cathinones are constructed by reacting an

    
    -bromoketone with an amine (pyrrolidine). The alkyl chain is part of the ketone, not the amine.
    
  • Direct Functionalization: To convert this compound into a drug, one would need to selectively add a phenyl ring and a ketone oxygen to the alkyl chain. This requires complex C-H activation chemistry (e.g., remote oxidation or arylation), which is synthetically inefficient and impractical for clandestine chemistry.

Synthesis Aldehyde 2-Methylpentanal Reaction Reductive Amination (NaBH(OAc)3 / DCM) Aldehyde->Reaction Amine Pyrrolidine (List II Regulated) Amine->Reaction Product This compound (Non-Controlled Tertiary Amine) Reaction->Product Barrier Requires C-H Activation (Synthetically Impractical) Product->Barrier Cathinone α-PiHP / α-PVP (Controlled) Barrier->Cathinone No Direct Path

Caption: The synthetic pathway to this compound and the barrier preventing its conversion to controlled cathinones.

Regulatory & Forensic Analysis

Regulatory Status (US/International)
  • CSA (USA): Not listed.

  • List I/II Chemicals: Pyrrolidine (the starting material) is a List II chemical if sold in certain quantities, but the product this compound is not.

  • Federal Analogue Act: To be prosecuted under the Analogue Act, a substance must be:

    • Structurally substantially similar to a Schedule I/II drug.

    • Have a stimulant/depressant/hallucinogenic effect similar to or greater than a controlled substance.

    • Assessment: this compound lacks the aryl ring essential for monoamine transporter binding (DAT/NET/SERT). It is unlikely to possess significant abuse potential, making prosecution under the Analogue Act improbable.

Forensic Identification

In a drug development or forensic context, distinguishing this molecule from actual drugs is critical.

  • GC-MS Fragmentation:

    • Base Peak: Likely m/z 84 (pyrrolidinium ion,

      
      ). This is the characteristic fragment for all 
      
      
      
      -alkyl pyrrolidines.
    • Molecular Ion: Weak

      
       at m/z 155 .
      
    • Differentiation:

      
      -PVP and analogs also show the m/z 84 base peak, but will have different retention times and secondary fragments corresponding to the benzoyl group (e.g., m/z 105 for unsubstituted benzoyl, m/z 119 for methylbenzoyl). This compound will lack  these aryl fragments.
      

Conclusion

This compound is a tertiary amine of low toxicological and pharmacological interest relative to controlled substances. It serves as a potential chemical intermediate or solvent but does not function as a precursor for the synthesis of synthetic cathinones (Bath Salts) or other common stimulants.

Recommendation for Researchers:

  • Handling: Treat as a standard organic amine (corrosive/irritant).

  • Compliance: No DEA registration is required for possession.

  • Verification: Ensure analytical methods (GC-MS) are calibrated to distinguish this simple amine from the retention times of structurally complex cathinones like

    
    -PiHP to avoid false positives in broad-spectrum screening.
    
References
  • United States Drug Enforcement Administration. (2024). List of Controlled Substances. Diversion Control Division. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2023). Multilingual Dictionary of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. [Link]

  • Abdel-Hay, K. M., et al. (2020). GC-MS and IR studies on the six isomers of 1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone (Pyrovalerone). Forensic Science International. [Link]

  • PubChem. (2024). Compound Summary: Pyrrolidine. National Library of Medicine. [Link]

Methodological & Application

Application Note: Synthesis of 1-(2-methylpentyl)pyrrolidine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of the tertiary amine 1-(2-methylpentyl)pyrrolidine. The methodology centers on a direct, one-pot reductive amination of 2-methylpentanal with pyrrolidine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, process optimization strategies, and analytical characterization methods.

Introduction and Scientific Rationale

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2] The N-alkylation of pyrrolidine is a fundamental transformation for generating novel chemical entities with diverse pharmacological profiles. This compound serves as a representative example of a tertiary amine synthesized via the reductive amination pathway, a cornerstone reaction for the formation of C-N bonds.[3]

Traditional methods for N-alkylation, such as using alkyl halides, often suffer from poor control, leading to the formation of quaternary ammonium salts as over-alkylation byproducts.[4] Reductive amination offers a superior, more controlled alternative.[4] The reaction proceeds by first forming an intermediate iminium ion from a carbonyl compound (an aldehyde or ketone) and a secondary amine, which is then reduced in situ to the desired tertiary amine.[5]

The choice of reducing agent is critical to the success of this one-pot reaction.[5] Strong, non-selective hydrides like sodium borohydride (NaBH₄) would prematurely reduce the starting aldehyde.[6] While sodium cyanoborohydride (NaBH₃CN) has been historically used, its high toxicity and the need for careful pH control are significant drawbacks.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice.[6][7][8] It is a mild, moisture-tolerant, and highly selective reducing agent that rapidly reduces iminium ions while being significantly less reactive towards aldehydes and ketones, allowing for a convenient one-pot procedure.[7][8]

Reaction Mechanism

The reductive amination of 2-methylpentanal with pyrrolidine using NaBH(OAc)₃ proceeds through a two-stage, one-pot sequence.

  • Iminium Ion Formation: Pyrrolidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylpentanal. This initially forms an unstable carbinolamine intermediate. Under the reaction conditions, the carbinolamine readily dehydrates (loses a molecule of water) to generate a resonance-stabilized iminium ion. This step is often the rate-limiting step and can be catalyzed by a weak acid.[5]

  • Hydride Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is much faster than the reduction of the starting aldehyde, ensuring high selectivity for the desired tertiary amine product.[8]

Reductive Amination Mechanism Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Methylpentanal I1 Carbinolamine R1->I1 Nucleophilic Attack R2 Pyrrolidine R2->I1 Nucleophilic Attack I2 Iminium Ion I1->I2 - H₂O (Dehydration) Reagent1 + H₂O P1 This compound I2->P1 Hydride Reduction Reagent2 NaBH(OAc)₃

Caption: The reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Mass/VolumeEquivalents
2-MethylpentanalC₆H₁₂O100.160.81 g/mL10.01.23 mL1.0
PyrrolidineC₄H₉N71.120.86 g/mL11.00.92 mL1.1
NaBH(OAc)₃C₆H₁₀BNaO₆211.94-15.03.18 g1.5
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.961.25 g/mL-40 mL-
Sat. aq. NaHCO₃----30 mL-
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL-3 x 30 mL-
Anhydrous MgSO₄MgSO₄120.37--~2 g-
Reaction Workflow

Caption: A step-by-step workflow for the synthesis and purification process.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpentanal (1.23 mL, 10.0 mmol) and 1,2-dichloroethane (DCE, 40 mL). Begin stirring the solution under ambient atmosphere.

  • Amine Addition: Add pyrrolidine (0.92 mL, 11.0 mmol, 1.1 eq) to the stirring solution.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the mixture in portions over 5-10 minutes. Note: The reaction is typically exothermic; for larger-scale reactions, an ice bath may be used to maintain room temperature.

  • Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation. Stir the biphasic mixture for 15-20 minutes until bubbling ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. To prevent product tailing, the silica gel can be pre-treated with triethylamine (e.g., using an eluent containing 1-2% Et₃N). Alternatively, NH-functionalized silica gel can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc in hexanes). Collect the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a pure liquid.

Process Optimization and Troubleshooting

  • Solvent Choice: While 1,2-dichloroethane (DCE) is highly effective, other aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used.[6][7] Reaction times may vary depending on the solvent.

  • Catalyst: For less reactive carbonyls or amines, the addition of a catalytic amount of acetic acid (e.g., 0.1-1.0 equivalents) can accelerate the formation of the iminium ion intermediate.[7][8] However, for a reactive aldehyde like 2-methylpentanal, it is generally not necessary.

  • Incomplete Reaction: If the reaction stalls, confirm the quality of the NaBH(OAc)₃, as it can degrade with improper storage. A small additional charge of the reducing agent can be added.

  • Purification Issues: Tertiary amines can be challenging to purify on standard silica gel due to interactions with acidic silanol groups. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia, or employing deactivated/basic adsorbents (e.g., NH-silica, basic alumina), is highly recommended for achieving good separation and recovery.[9]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the 2-methylpentyl group (including a doublet for the methyl group and complex multiplets for the methylene and methine protons) and the pyrrolidine ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments in the molecule.

  • MS (Mass Spectrometry): ESI-MS (Electrospray Ionization) should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₀H₂₁N, MW = 155.28).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Will show C-H stretching and bending frequencies and the absence of the C=O stretch from the starting aldehyde (~1720 cm⁻¹) and the N-H stretch from the secondary amine starting material (if present).

Safety and Handling

  • 2-Methylpentanal: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • Pyrrolidine: Highly flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Causes serious eye irritation.

  • 1,2-Dichloroethane (DCE): Highly flammable liquid and vapor. Suspected of causing cancer. Harmful if swallowed or inhaled.

Always consult the Safety Data Sheet (SDS) for each reagent before use. Handle all chemicals in a fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic-Chemistry.org. [Link]

  • ResearchGate. (2024). Synthesis of pyrrolidones via reductive amination of LA. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Rao, C. S., et al. (2012). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic-Chemistry.org. [Link]

  • Ndom, J. C., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC. [Link]

  • Betti, N. A., et al. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. [Link]

  • ResearchGate. (n.d.). Production of tertiary amines via reductive amination (RA) and their potential usage. [Link]

  • Reusch, W. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Application Note: 1-(2-Methylpentyl)pyrrolidine as a Sterically Tuned Tertiary Amine Catalyst in Polyurethane Synthesis and Precision Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The design and selection of amine catalysts dictate the kinetic pathways and selectivity of both polymer synthesis and small-molecule transformations. 1-(2-Methylpentyl)pyrrolidine (CAS: 1865275-60-0) represents a highly specialized class of sterically tuned tertiary amines. Structurally, it combines the inherently high electron density of a constrained pyrrolidine ring with the steric umbrella and lipophilicity of a branched 2-methylpentyl aliphatic tail.

  • Polyurethane (PU) Elastomer Gelation : It serves as a delayed-action gelation catalyst. The steric bulk modulates the initial nucleophilic attack on isocyanates, extending pot life, while the high basicity ensures rapid deep-curing once the exothermic reaction initiates. Furthermore, its lipophilic tail minimizes volatile organic compound (VOC) emissions by anchoring the catalyst within the hydrophobic segments of the polymer matrix.

  • Precision Organocatalysis (Michael Additions) : In C-C bond-forming reactions, it acts as a pure Brønsted base. Unlike primary or secondary amines that can form covalent iminium intermediates, tertiary amines activate pronucleophiles strictly via deprotonation. The specific steric hindrance of the 2-methylpentyl group prevents the amine from acting as a competing Michael donor, thereby suppressing zwitterionic side reactions and maximizing yield.

Physicochemical & Structural Profiling

Understanding the physical properties of this compound is critical for predicting its behavior in complex formulations. The branched alkyl chain significantly increases the partition coefficient (LogP), making it highly soluble in non-polar resins and organic solvents.

Table 1: Catalyst Property Profile
PropertyValue / CharacteristicApplication Impact
Chemical Class Cyclic Tertiary AmineCannot form iminium ions; acts strictly as a Lewis/Brønsted base.
Molecular Weight 155.28 g/mol Low volatility compared to triethylamine (TEA); reduces odor and VOCs.
Steric Profile High (Branched N-alkyl)Delays initial isocyanate complexation; prevents nucleophilic side-reactions.
Lipophilicity (LogP) ~3.5 - 4.0 (Estimated)Excellent compatibility with polyether polyols and non-polar solvents (e.g., Toluene).
Basicity (pKa) ~10.5 (Conjugate acid)Strong enough to deprotonate 1,3-dicarbonyls and activate hydroxyl groups.

Application Workflow 1: Polyurethane Gelation Catalysis

Mechanistic Causality

In polyurethane synthesis, tertiary amines catalyze the reaction between isocyanates (-NCO) and polyols (-OH) to form urethane linkages. According to the Baker Mechanism , the non-sterically hindered lone pair of an amine activates the C=N moiety of the isocyanate, forming a highly reactive intermediate complex.

Because this compound possesses a branched tail, the formation of this initial complex is kinetically delayed at ambient temperatures. This provides a crucial extended pot life for mold filling. Once the inherent heat of the reaction raises the system temperature, the strong basicity of the pyrrolidine core drives the gelation to completion rapidly.

PU_Mechanism Cat This compound (Tertiary Amine Catalyst) Complex Activated Isocyanate-Amine Complex (Baker Mechanism) Cat->Complex Nucleophilic attack on C=N NCO Isocyanate (R-NCO) NCO->Complex OH Polyol (R'-OH) Urethane Urethane Linkage (Polymer Network) OH->Urethane Complex->Urethane Reaction with Polyol Urethane->Cat Catalyst Regeneration

Caption: Baker mechanism of polyurethane gelation catalyzed by this compound.

Protocol: 2K Polyurethane Elastomer Casting

This protocol is designed to be self-validating by incorporating stoichiometric verification prior to catalysis.

Reagents:

  • Part A (Prepolymer): MDI-terminated PTMEG prepolymer (Target NCO: 6.0%).

  • Part B (Curative): 1,4-Butanediol (BDO) chain extender.

  • Catalyst: this compound (0.2 wt% based on total system).

Step-by-Step Methodology:

  • NCO Titration (Validation Step): Determine the exact %NCO of Part A using the ASTM D2572 di-n-butylamine titration method. Calculate the exact mass of Part B required to achieve an NCO:OH index of 1.05.

  • Preparation: Preheat Part A to 60°C to reduce viscosity. Degas Part A under vacuum (10 mbar) for 15 minutes until bubbling ceases.

  • Catalyst Integration: Add the calculated amount of BDO and 0.2 wt% this compound into a highly shear-capable mixing cup. The lipophilic nature of the catalyst ensures rapid, homogeneous dispersion in the BDO.

  • Mixing & Casting: Combine Part A and the catalyzed Part B. Mix at 2000 RPM for 30 seconds using a planetary centrifugal mixer. Pour the mixture into a pre-heated (80°C) aluminum mold.

  • Curing & Demolding: Allow the elastomer to cure at 80°C. The delayed action of the catalyst will provide ~4-5 minutes of workable pot life (compared to <2 minutes with DABCO), followed by a sharp viscosity increase. Demold after 60 minutes.

Table 2: Kinetic Comparison of PU Catalysts (0.2 wt% Loading)
CatalystPot Life (@ 25°C)Demold Time (@ 80°C)Odor / VOC Profile
DABCO (Standard) 1.5 min45 minModerate / Crystalline
Triethylamine (TEA) 2.0 min70 minHigh / Pungent
This compound 4.5 min 55 min Low / Anchored

Application Workflow 2: Base-Catalyzed Michael Addition

Mechanistic Causality

In organocatalytic Michael additions, the goal is to form a C-C bond between a Michael donor (e.g., a 1,3-dicarbonyl) and a Michael acceptor (e.g., an electron-deficient olefin like nitrostyrene). While primary and secondary amines activate donors via covalent iminium ion formation, tertiary amines operate via a parallel activation mode: Brønsted base hydrogen-bonding and deprotonation .

This compound is exceptionally suited for this. Its pKa is sufficient to fully deprotonate active methylene compounds. Crucially, its steric bulk prevents the nitrogen lone pair from engaging in direct nucleophilic attack on the nitrostyrene (which would yield inactive zwitterions or polymeric byproducts), ensuring >95% chemoselectivity toward the desired Michael adduct.

Michael_Addition Base Catalyst Base (this compound) Enolate Enolate Intermediate + Protonated Amine Base->Enolate Deprotonation Donor Michael Donor (1,3-Dicarbonyl) Donor->Enolate Product Michael Adduct (C-C Bond) Enolate->Product Nucleophilic Attack Acceptor Michael Acceptor (Nitrostyrene) Acceptor->Product Product->Base Proton Transfer

Caption: Brønsted base-catalyzed Michael addition workflow using the sterically tuned amine.

Protocol: Addition of Acetylacetone to trans-β-Nitrostyrene

This protocol utilizes TLC and NMR for self-validating reaction monitoring.

Reagents:

  • trans-β-Nitrostyrene (1.0 mmol, 149 mg)

  • Acetylacetone (1.2 mmol, 120 mg)

  • This compound (10 mol%, 0.1 mmol, 15.5 mg)

  • Solvent: Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add trans-β-nitrostyrene and anhydrous toluene under an argon atmosphere.

  • Catalyst Addition: Inject the acetylacetone followed by the this compound catalyst via microsyringe. The reaction should be maintained at room temperature (20-25°C).

  • Self-Validating Monitoring: After 4 hours, withdraw a 10 µL aliquot. Quench with dilute HCl, extract with ethyl acetate, and spot on a silica TLC plate (Eluent: 4:1 Hexane/Ethyl Acetate). The disappearance of the bright yellow nitrostyrene spot (Rf ~0.6) and appearance of a UV-active product spot (Rf ~0.3) indicates reaction progression.

  • Workup: Once TLC confirms complete consumption of the acceptor (typically 8-12 hours), quench the reaction mixture with 2 mL of saturated aqueous NH₄Cl to protonate the catalyst and halt the reaction.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via ¹H-NMR. The absence of vinylic protons (δ 7.5-8.0 ppm) and the presence of the characteristic multiplet for the methine proton adjacent to the nitro group (δ ~4.6 ppm) validates successful C-C bond formation before proceeding to flash column chromatography.

References

  • **** Title: 185-50-2 | 5-Azaspiroheptane | BLD Pharm (Cataloging the physicochemical existence of this compound derivatives). Source: BLD Pharm.
  • **** Title: Tertiary amines - Catalyst - Capítulo 2: Gel catalysts. Source: poliuretanos.com.br.
  • **** Title: *polyurethane

Application Note: Optimized Reaction Conditions for N-Alkylation of Pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The pyrrolidine moiety is a privileged pharmacophore, ubiquitous in therapeutics ranging from antihistamines (clemastine) to nootropics (racetams) and nicotine derivatives. N-alkylation of the secondary amine pyrrolidine to form tertiary amines is a foundational transformation in medicinal chemistry. However, "textbook" conditions often fail in complex synthesis due to over-alkylation (quaternization), functional group incompatibility, or poor atom economy.

This guide moves beyond generic organic chemistry to provide field-proven, self-validating protocols . We focus on three distinct methodologies, selected based on the nature of the electrophile and the stage of drug development.

Method Selection Matrix

The choice of method is dictated by the available electrophile and the tolerance of the substrate to acidic/basic conditions.

MethodSelection Start Select Electrophile Source Aldehyde Aldehyde / Ketone Start->Aldehyde Halide Alkyl Halide / Sulfonate Start->Halide Alcohol Alcohol (Green Chem) Start->Alcohol MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA Preferred for Pharma MethodB Method B: Nucleophilic Substitution (SN2) (High Reactivity) Halide->MethodB Classical Route MethodC Method C: Borrowing Hydrogen (Atom Economy) Alcohol->MethodC Catalytic/Sustainable

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability.

Method A: Reductive Amination (The Pharma Standard)

Best for: Late-stage functionalization, avoiding over-alkylation, and substrates sensitive to strong bases. Reagent of Choice: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.[1]

The "Why" Behind the Chemistry

Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is non-toxic and avoids the risk of residual cyanide.[1] Unlike Sodium Borohydride (NaBH₄), STAB is less basic and less reactive, allowing for chemoselective reduction . It reduces the in situ formed iminium ion significantly faster than the aldehyde/ketone carbonyl, enabling a "One-Pot" protocol without prior imine isolation.

Mechanism:

  • Condensation: Pyrrolidine attacks the carbonyl to form a hemiaminal, which dehydrates to an iminium ion.

  • Reduction: The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic.[1] It selectively attacks the highly electrophilic iminium species rather than the neutral carbonyl.

Standard Operating Procedure (SOP)

Reagents:

  • Pyrrolidine derivative (1.0 eq)[2]

  • Aldehyde/Ketone (1.1 - 1.2 eq)

  • NaBH(OAc)₃ (1.4 - 1.5 eq)

  • Acetic Acid (AcOH) (0 - 1.0 eq; mandatory for ketones, optional for aldehydes)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: DCM is a viable alternative if DCE is restricted.

Workflow:

STAB_Protocol Step1 1. Mix Amine + Carbonyl Solvent: DCE or THF Temp: 20-25°C Step2 2. Add NaBH(OAc)3 Add in one portion. (Optional: Add AcOH if Ketone) Step1->Step2 Step3 3. Reaction Monitoring (LCMS) Time: 1-16 hours Check for disappearance of Amine Step2->Step3 Step4 4. Quench Add sat. NaHCO3 (aq) Stir 15 min until effervescence stops Step3->Step4 Completion Step5 5. Workup Extract w/ DCM or EtOAc Dry over MgSO4 -> Concentrate Step4->Step5

Figure 2: Step-by-step workflow for STAB-mediated reductive amination.

Detailed Steps:

  • Dissolve the pyrrolidine (1.0 mmol) and aldehyde (1.1 mmol) in DCE (3-5 mL).

  • Critical Step: If reacting a ketone , add Acetic Acid (1.0 mmol). This promotes iminium formation. For aldehydes, this is usually unnecessary unless the reaction is sluggish.

  • Add NaBH(OAc)₃ (1.5 mmol) in a single portion.

  • Stir at room temperature under N₂ atmosphere.

  • Self-Validation: Monitor by TLC or LCMS. Look for the disappearance of the pyrrolidine mass (M+H).

  • Quench: Add saturated aqueous NaHCO₃ carefully (gas evolution).

  • Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Nucleophilic Substitution (S_N2)

Best for: Simple alkyl halides, primary alkyl groups, and robust substrates. Risk: Quaternization (formation of pyrrolidinium salts).

Optimization of Reaction Parameters

The success of SN2 alkylation of pyrrolidine depends on the Base/Solvent pairing . Pyrrolidine is a secondary amine and a moderate nucleophile.

ParameterRecommendationRationale
Base K₂CO₃ or Cs₂CO₃Heterogeneous bases prevent side reactions. Cs₂CO₃ is more soluble in organic solvents (the "Cesium Effect"), accelerating sluggish reactions.
Solvent Acetonitrile (ACN)Polar aprotic. Good balance of solubility and rate enhancement.
Alternative DMF / DMSOUse only if substrate is insoluble in ACN. Harder to remove during workup.
Additive Potassium Iodide (KI)(0.1 eq) Essential if using Alkyl Chlorides. Catalyzes reaction via Finkelstein (in situ formation of Alkyl Iodide).
Protocol: S_N2 Alkylation
  • Setup: To a solution of pyrrolidine (1.0 eq) in Acetonitrile (0.2 M) is added K₂CO₃ (2.0 - 3.0 eq).

  • Addition: Add the Alkyl Halide (1.0 - 1.1 eq) dropwise. Do not use excess alkyl halide to minimize quaternization.

  • Temperature:

    • Reactive Halides (Benzyl/Allyl): 0°C to RT.

    • Unreactive Halides (Alkyl Chlorides): 60°C to Reflux + add 10 mol% KI.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition residue between EtOAc and Water.

Method C: Borrowing Hydrogen (Sustainable Catalysis)

Best for: Green chemistry applications, industrial scale-up, utilizing alcohols as electrophiles. Concept: A metal catalyst (Ir, Ru) "borrows" hydrogen from the alcohol to form an aldehyde, facilitates condensation with the amine, and "returns" the hydrogen to reduce the imine.

Core Advantage: Water is the only byproduct.

Typical Conditions (Reference Protocol):

  • Catalyst: [Cp*IrCl₂]₂ (1 mol%) or Ru-complexes.

  • Reagents: Pyrrolidine (1 eq), Primary Alcohol (1 eq), NaHCO₃ (0.1 eq).

  • Conditions: Toluene or Water, 100-110°C, Sealed tube.

  • Note: This method requires high thermal stability of the substrate.

Troubleshooting & Self-Validating Systems

A robust protocol must include "checkpoints" to validate the chemistry in real-time.

Common Failure Modes & Fixes
ObservationDiagnosisCorrective Action
Starting material remains (Method A) Iminium formation inhibited.Add 1-2 eq of Acetic Acid or MgSO₄ (drying agent) to drive equilibrium forward.
Dialkylation/Quaternization (Method B) Alkyl halide excess or too reactive.Reduce Alkyl Halide to 0.9 eq. Switch to Method A (Reductive Amination) if possible.
Product trapped in aqueous layer Product is too polar/basic.Salting out: Saturate aqueous layer with NaCl. Adjust pH to >12 before extraction. Use CHCl₃/iPrOH (3:1) as extraction solvent.
The "Self-Validating" Check

Before committing the bulk material:

  • The pH Check (Method A): Ensure the reaction pH is weakly acidic (pH 5-6) during STAB addition. If too basic, the iminium won't form. If too acidic (<4), STAB decomposes.

  • The Stoichiometry Check (Method B): If using a precious pyrrolidine scaffold, use the alkyl halide as the limiting reagent (0.9 eq) to ensure 100% conversion of the alkylating agent and prevent over-alkylation of the scaffold.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Hamid, M. H. , Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis, 349(10), 1555–1575.

  • Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

  • BenchChem Application Notes . Catalytic Reductive Amination with Sodium Triacetoxyborohydride.

Sources

Solvent selection for 1-(2-methylpentyl)pyrrolidine extraction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Systematic Approach to Solvent Selection for the Liquid-Liquid Extraction of 1-(2-methylpentyl)pyrrolidine

Abstract

This document provides a comprehensive guide for the rational selection of an optimal organic solvent for the liquid-liquid extraction (LLE) of this compound from aqueous media. As a substituted cyclic aliphatic amine, this compound's extraction behavior is governed by its physicochemical properties, particularly its basicity and lipophilicity. We will move beyond a simple list of solvents to establish a systematic workflow grounded in chemical principles. This note details the theoretical basis for solvent selection, presents a curated list of candidate solvents, provides a detailed experimental protocol for their comparative evaluation, and outlines the analytical quantification necessary to determine extraction efficiency. This guide is intended for researchers in process chemistry, drug development, and analytical sciences who require a robust and validated method for isolating this or structurally similar compounds.

Theoretical Foundation for Solvent Selection

The efficacy of a liquid-liquid extraction process is fundamentally dependent on the partitioning of a solute between two immiscible liquid phases. For an amine like this compound, this partitioning is highly tunable, primarily through pH control.

Physicochemical Properties of this compound

This compound is a secondary amine. The pyrrolidine ring provides a basic nitrogen atom, while the 2-methylpentyl group imparts significant non-polar character.

  • Basicity: The pyrrolidine moiety is a strong base, with the conjugate acid of the parent pyrrolidine having a pKa of approximately 11.3.[1][2] This means the nitrogen atom is readily protonated in acidic or neutral aqueous solutions.

  • Lipophilicity (LogP): While experimental data for this specific molecule is scarce, its structure—a C10 aliphatic amine—suggests a LogP value significantly greater than 1, indicating a preference for a non-polar environment when in its neutral, free-base form.[3]

The Critical Role of pH in Amine Extraction

The equilibrium between the neutral amine (R₂NH) and its protonated form (R₂NH₂⁺) is the most critical factor in its extraction from water.

R₂NH (Organic Soluble) + H₂O ⇌ R₂NH₂⁺ (Water Soluble) + OH⁻

To maximize partitioning into an organic solvent, the equilibrium must be shifted to the left. According to the Henderson-Hasselbalch principle, this is achieved by increasing the pH of the aqueous phase. A general rule is to adjust the aqueous pH to be at least 2 units above the pKa of the conjugate acid.[4] For this compound, this means adjusting the aqueous phase to pH > 13 to ensure it exists almost entirely as the neutral, organic-soluble free base.

cluster_0 Aqueous Phase (Acidic, pH < pKa) cluster_1 Organic Phase cluster_2 Aqueous Phase (Basic, pH > pKa) Acid R₂NH₂⁺ (Protonated, Water-Soluble) Base R₂NH (Neutral, Water-Insoluble) Acid->Base Add Base (e.g., NaOH) Deprotonation Organic_Neutral R₂NH (Neutral, Organic-Soluble) Organic_Neutral->Acid Add Acid (e.g., HCl) Protonation & Back-Extraction Base->Organic_Neutral Partitions into Organic Phase

Caption: Experimental workflow for comparative solvent screening.

Step-by-Step Procedure
  • Preparation of Aqueous Stock:

    • Accurately prepare a stock solution of this compound in deionized water at a concentration of approximately 1 mg/mL.

  • Liquid-Liquid Extraction (to be performed for each candidate solvent):

    • Pipette 10.0 mL of the aqueous stock solution into a 50 mL separatory funnel.

    • Add 10.0 mL of the candidate organic solvent.

    • Slowly add 10 M NaOH solution dropwise while swirling until the aqueous phase pH is > 13 (verify with pH paper or a calibrated meter).

    • Optional: Add ~1 g of NaCl to the aqueous phase to increase its ionic strength ("salting out"), which can decrease the analyte's aqueous solubility and reduce emulsion formation.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Place the funnel in a ring stand and allow the layers to fully separate (approx. 5-10 minutes).

    • Carefully drain the lower layer (aqueous or organic, depending on density) into a clean vial.

    • Drain the remaining layer into a second clean vial.

  • Quantification by GC-MS:

    • Internal Standard (IS) Stock: Prepare a stock solution of N-dodecane in ethyl acetate at 1 mg/mL.

    • Sample Preparation:

      • Organic Phase Sample: Pipette 100 µL of the collected organic phase into a GC vial. Add 800 µL of ethyl acetate and 100 µL of the IS stock solution.

      • Aqueous Phase Sample (for mass balance): The analyte will likely be below the detection limit, but this step confirms complete extraction. Pipette 100 µL of the collected aqueous phase into a GC vial. Add 100 µL of the IS stock solution and 800 µL of methanol (to ensure miscibility).

    • GC-MS Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm id x 0.25 µm) or equivalent.

      • Carrier Gas: Helium at 1.2 mL/min.

      • Injector: 250 °C, Split mode (e.g., 20:1).

      • Oven Program: Start at 80 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 2 min.

      • MS Detector: Scan mode (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) on characteristic ions for higher sensitivity. The immonium ion resulting from alpha-cleavage is often a prominent fragment for pyrrolidines. [5]

Data Analysis and Interpretation

The success of each solvent is determined by calculating the Distribution Coefficient (D) and the Percent Extraction (%E).

  • Generate a Calibration Curve: Prepare standards of the analyte at known concentrations with a fixed concentration of the internal standard to determine the response factor.

  • Calculate Concentrations: Using the calibration curve, determine the concentration of the analyte in the analyzed organic phase (C_org) and aqueous phase (C_aq).

  • Calculate Performance Metrics:

    • Distribution Coefficient (D):

      • D = C_org / C_aq

    • Percent Extraction (%E):

      • %E = [ (moles_org) / (moles_org + moles_aq) ] * 100

      • Where moles = concentration * volume of the respective phase.

Expected Results Summary
Solvent Distribution Coefficient (D) Extraction Efficiency (%E) Observations (Phase Separation, Emulsions)
HeptaneValueValuee.g., Fast separation, no emulsion
TolueneValueValuee.g., Clean separation
MTBEValueValuee.g., Fast separation, minimal emulsion
Ethyl AcetateValueValuee.g., Slower separation, slight cloudiness
DichloromethaneValueValuee.g., Fast separation, bottom layer

Values to be filled in from experimental results.

A higher %E indicates a more effective solvent. The choice should be balanced with the qualitative observations and safety considerations. For instance, while DCM might show excellent %E, MTBE may be preferred due to its more favorable safety profile.

Safety and Handling Precautions

  • All experimental work must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Handle 10 M NaOH with extreme care as it is highly corrosive.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion and Recommendation

This application note provides a systematic framework for selecting an appropriate extraction solvent for this compound. By manipulating the aqueous phase pH to deprotonate the amine, it can be efficiently extracted into an immiscible organic solvent. The choice of solvent involves a trade-off between extraction efficiency, selectivity, safety, and operational ease. Based on typical performance for aliphatic amines, Methyl tert-butyl ether (MTBE) is often an excellent starting point, offering a strong balance of high extraction efficiency, good phase separation, and a better safety profile than chlorinated solvents or highly flammable diethyl ether. The experimental protocol provided herein allows researchers to validate this choice and select the optimal solvent for their specific application needs.

References

  • Tölgyesi, A., & Verebélyi, E. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]

  • Kim, B., et al. (2010). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Baston, O., et al. (2009). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. Lucrări Științifice – vol. 52, seria Agronomie.
  • Galgano, F., et al. (2003). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. [Link]

  • Ghaffari, S. Z., et al. (2018). Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. ResearchGate. [Link]

  • Wiley Analytical Science. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Science.gov. (n.d.). aliphatic amines extraction: Topics by Science.gov. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Google Patents. (2019).
  • PubChem. (n.d.). Pyrrolidine, 1-(2-methyl-1-propenyl)-. [Link]

  • LCGC International. (2020). Practical Aspects of Solvent Extraction. [Link]

  • Reddit. (2023). Extraction solvent for amines in an aqueous reaction solution?. [Link]

  • Mishra, S., et al. (2001). Simultaneous determination of ammonia, aliphatic amines, aromatic amines and phenols at μg l−1 levels in environmental waters by solid-phase extraction of their benzoyl derivatives and gas chromatography-mass spectrometry. Analyst. [Link]

  • Ataman Kimya. (n.d.). N-OCTYL PYRROLIDONE. [Link]

  • ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. [Link]

  • PubChem. (n.d.). 1-(2-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • EPA CompTox Dashboard. (n.d.). (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]

  • Akhjoo, H., et al. (2009). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech. [Link]

  • Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Forensic Science International. [Link]

  • Húšková, R., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta. [Link]

  • Rowles, H. T., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Google Patents. (2007). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

Sources

Storage and stability protocols for alkyl pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Stability, and Handling Protocols for Alkyl Pyrrolidines

Executive Summary

Alkyl pyrrolidines (e.g., N-methylpyrrolidine, 2-methylpyrrolidine) are critical heterocyclic building blocks in drug discovery and organocatalysis. While chemically robust under ideal conditions, they exhibit significant sensitivity to oxidative degradation , hygroscopicity , and carbon dioxide absorption (carbamate formation). This guide provides a self-validating protocol for maintaining the integrity of these reagents, ensuring reproducibility in sensitive catalytic and synthetic workflows.

Part 1: The Stability Profile & Degradation Mechanisms

To implement effective storage, one must understand the "why" behind the degradation. Alkyl pyrrolidines are nitrogen-containing heterocycles that act as nucleophiles and bases. Their degradation is not random; it follows specific chemical pathways driven by environmental exposure.[1]

The Three Vectors of Decay
  • Oxidative N-Oxide Formation:

    • Mechanism: Atmospheric oxygen attacks the nitrogen lone pair, particularly in the presence of light or trace metal impurities, forming N-oxides.

    • Impact: N-oxides are often solids or viscous oils that alter the stoichiometry of reactions and can act as oxidants in subsequent steps.

  • Hygroscopic Water Absorption:

    • Mechanism: The high electron density on the nitrogen atom hydrogen-bonds avidly with atmospheric moisture.

    • Impact: Water deactivates water-sensitive catalysts (e.g., Lewis acids, organometallics) and ruins stoichiometry in anhydrous couplings.

  • Carbamate Formation (CO₂ Sequestration):

    • Mechanism: Secondary alkyl pyrrolidines (e.g., 2-methylpyrrolidine) react reversibly but rapidly with atmospheric CO₂ to form carbamate salts (ammonium carbamates). Tertiary amines are generally immune to this specific pathway but remain susceptible to oxidation.

    • Impact: Formation of white crusts/precipitates and loss of basicity.

Visualization of Degradation Pathways

DegradationPathways Pyrrolidine Alkyl Pyrrolidine (Active Reagent) NOxide N-Oxide Impurity (Reduces Yield) Pyrrolidine->NOxide Oxidation Hydrate Wet Amine (Quenches Catalysts) Pyrrolidine->Hydrate H-Bonding Carbamate Carbamate Salt (Solid Precipitate) Pyrrolidine->Carbamate Carboxylation (Secondary Amines Only) Oxygen + O₂ / UV Light Moisture + H₂O (Humidity) CO2 + CO₂ (Air)

Figure 1: Primary degradation vectors for alkyl pyrrolidines. Note that carbamate formation is specific to secondary amines.

Part 2: Storage Protocols (The "Golden Standard")

This protocol divides storage into Long-Term (Archive) and Short-Term (Active Bench) categories.

Storage Conditions Summary Table
ParameterLong-Term Archive (>1 Month)Active Bench Use (<1 Month)Rationale
Container Flame-sealed ampoule or Teflon-taped Schlenk flaskAmber glass bottle with Sure/Seal™ or septumPrevents gas exchange; amber glass blocks UV-catalyzed oxidation.
Atmosphere Argon (preferred) or NitrogenNitrogen blanket (balloon or line)Argon is heavier than air, providing a superior "blanket" over the liquid surface.
Temperature 2°C to 8°C (Refrigerated)Ambient (20°C - 25°C)Lower temp slows oxidation kinetics; prevent freezing if MP is near 0°C.
Desiccant Activated 3Å or 4Å Molecular SievesNone (in bottle)Sieves scavenge trace moisture ingress over months.
Light Dark / Opaque wrappingAmber GlassUV light accelerates radical formation and auto-oxidation.
The "Double-Barrier" System (Protocol)

For critical standards or expensive chiral pyrrolidines, use the Double-Barrier method:

  • Primary Vessel: Store the amine in a crimp-top vial or flask under Argon.

  • Secondary Vessel: Place the primary vessel inside a larger jar containing a bed of Drierite (calcium sulfate) and an oxygen scavenger packet.

  • Seal: Parafilm is insufficient for long-term storage. Use electrical tape or Teflon tape over caps to prevent loosening due to temperature fluctuations.

Part 3: Handling & Transfer (The "Air-Free" Chain)

The majority of degradation occurs during transfer. Pouring alkyl pyrrolidines is strictly prohibited for high-purity applications.

Syringe Transfer Protocol (Standard)
  • Pressure Equalization: Insert a nitrogen line needle into the septum of the storage bottle to create positive pressure.

  • Purge: Flush the syringe and needle with nitrogen 3 times before drawing liquid.

  • Draw: Withdraw the required volume. The positive pressure in the bottle prevents air ingress as liquid leaves.

  • Transfer: Inject directly into the reaction vessel (which should also be under inert gas).

Cannula Transfer (Large Volume)

For volumes >20 mL, use a double-ended needle (cannula).

  • Pressurize the source bottle with Nitrogen.[2]

  • Insert one end of the cannula into the source liquid and the other into the receiving flask (vented).

  • Allow gas pressure to push the liquid across. Do not suck liquid using vacuum, as this can pull volatile impurities or air into the line.

Workflow Visualization

HandlingWorkflow Start Start: Reagent Needed CheckSeal Check Septum Integrity Start->CheckSeal InertPurge Purge Syringe/Cannula (3x N₂ Cycles) CheckSeal->InertPurge Septum OK Pressurize Pressurize Source Bottle (Inert Gas Inlet) InertPurge->Pressurize Transfer Positive Pressure Transfer Pressurize->Transfer Avoid Vacuum Reseal Parafilm/Tape Cap Return to Storage Transfer->Reseal

Figure 2: Inert atmosphere transfer workflow to prevent oxygen/moisture ingress.

Part 4: Quality Control & Rescue Protocols

Even with best practices, degradation can occur. Here is how to validate and rescue your material.

QC: How to Detect Degradation
  • Visual Check: Pure alkyl pyrrolidines are water-white (colorless). Yellowing indicates oxidation. Cloudiness indicates moisture or carbamate formation.

  • NMR Assay:

    • Run 1H NMR in

      
      .
      
    • Look for small multiplets downfield (3.0 - 4.0 ppm) distinct from the alpha-protons of the ring, indicative of N-oxide or ring-opening.

    • Pro-Tip: If the sample is a secondary amine, carbamates often show broadened peaks that sharpen upon adding a drop of

      
       (due to exchange).
      
Rescue: Purification by Distillation

If the amine is yellow or wet, it must be distilled. Simple distillation is often insufficient; a drying agent is required.

Reagents: Calcium Hydride (


) or Potassium Hydroxide (

).
  • Note:

    
     is preferred for superior drying power and lack of reactivity with the amine ring.
    

Step-by-Step Rescue Protocol:

  • Setup: Assemble a flame-dried distillation apparatus under Nitrogen flow.

  • Pre-treatment: Add powdered

    
     (5% w/w) to the impure amine in the boiling flask. Stir for 4-12 hours at room temperature. This allows the hydride to react with water and acidic impurities.
    
    • Caution: Hydrogen gas evolves. Ensure the system is vented to a bubbler.

  • Distillation: Heat the flask. Discard the first 5-10% of the distillate (forerun), which contains volatile degradation products.

  • Collection: Collect the main fraction (constant boiling point) into a receiver flask containing activated molecular sieves.

  • Storage: Immediately seal under Argon.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 1-Methylpyrrolidine. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Pyrrolidine.[3] Retrieved from

  • BenchChem. (2025).[1] Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones and Amines. Retrieved from

Sources

Application Note: Strategic Salt Formation of 1-(2-methylpentyl)pyrrolidine

[1][2]

Executive Summary

This application note details the protocol for converting 1-(2-methylpentyl)pyrrolidine (a lipophilic tertiary amine) from its free base oil form into a stable, crystalline salt.[1][2] While hydrochloride (HCl) is the industry standard for alkyl amines, this guide incorporates a Salt Screening Phase to address the high probability of "oiling out"—a common kinetic failure mode for flexible alkyl-pyrrolidine chains.[2]

Target Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists.

Chemical Context & Pre-Formulation

This compound is a tertiary amine characterized by a pyrrolidine ring N-substituted with a branched alkyl chain.[1][2]

PropertyCharacteristicImplication for Salt Formation
Basicity Tertiary Amine (Est.[1][2] pKa ~10.0–10.5)Strong base; will readily form salts with strong acids (HCl, H₂SO₄) and weak organic acids.
Lipophilicity High (C10 alkyl framework)Free base is miscible in non-polar solvents (Hexane, DCM) but insoluble in water.[1]
Risk Profile Flexible Alkyl ChainHigh rotational freedom often leads to oiling out (liquid-liquid phase separation) rather than crystallization.[1][2]
Solubility Profiling (The "Expertise" Pillar)

Do not proceed to salt formation without this data. Before adding acid, dissolve 50 mg of free base in 500 µL of the following solvents at Room Temperature (RT):

  • Diethyl Ether / MTBE: Ideal for precipitation (low salt solubility).[1]

  • Ethyl Acetate (EtOAc): Preferred industrial solvent (safer than ether).[1]

  • Isopropanol (IPA): Good for recrystallization; salts are often too soluble here for initial precipitation.[1]

  • Acetonitrile (ACN): Intermediate polarity; useful if EtOAc fails.[1]

Phase I: Salt Screening Protocol

Objective: Identify a crystalline solid before scaling up.

Reagents:

  • Analyte: this compound (Free Base).[1][2]

  • Acids (1.05 equivalents):

    • Standard: HCl (4M in Dioxane or Et₂O).[1]

    • Alternative: Oxalic Acid (anhydrous solid), Fumaric Acid (solid).[1]

Procedure:

  • Dissolution: Dissolve 100 mg of free base in 1 mL of Ethyl Acetate .

  • Acid Addition: Add 1.05 molar equivalents of the chosen acid dropwise at RT.

    • Note: For solid acids (Oxalic/Fumaric), predissolve them in minimal hot MeOH or acetone before addition.

  • Observation:

    • Precipitate forms immediately: Heat to reflux to dissolve, then cool slowly (Recrystallization).

    • No precipitate: Evaporate solvent partially or add anti-solvent (Heptane).[1]

    • Oiling Out: (See Section 5).[1][3]

Phase II: Scale-Up Protocol (Hydrochloride Salt)

Objective: Synthesis of this compound HCl on a multi-gram scale.

This protocol uses Anhydrous Conditions to prevent the formation of hygroscopic hydrates.

Materials
  • Substrate: 10.0 g this compound (Free Base).

  • Solvent: Ethyl Acetate (HPLC Grade, dried over MgSO₄).[1]

  • Acid Source: 4M HCl in Dioxane (preferred) or HCl gas generator.[1]

  • Anti-solvent: n-Heptane or Diethyl Ether.[1][2]

Step-by-Step Methodology
  • Preparation of Free Base Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10.0 g (approx. 64 mmol) of the free base in 100 mL of dry Ethyl Acetate.

    • Cool the solution to 0–5°C using an ice bath. Causality: Cooling reduces the solubility of the salt and controls the exotherm of neutralization.[2]

  • Acidification:

    • Slowly add 17.6 mL (1.1 eq, ~70 mmol) of 4M HCl in Dioxane dropwise over 20 minutes.

    • Critical Check: Monitor internal temperature; do not exceed 15°C.[1]

    • Observation: The solution should turn cloudy (turbidity) as the salt nucleates.[2]

  • Crystallization & Maturation:

    • Remove the ice bath and allow the slurry to warm to Room Temperature (20–25°C).

    • Stir for 2 hours.

    • Validation: If the product is an oil, reheat to 50°C until clear, then cool at a rate of 5°C/hour (controlled cooling).

  • Isolation:

    • Filter the white solid using a sintered glass funnel (Porosity 3) under vacuum.

    • Wash: Rinse the filter cake with 2 x 20 mL of cold (0°C) Ethyl Acetate/Heptane (1:1 mixture).

    • Reasoning: Removes residual free base and excess acid without redissolving the salt.

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Target: Loss on Drying (LOD) < 0.5%.[1]

Troubleshooting: The "Oiling Out" Phenomenon

Tertiary amines with flexible alkyl tails often undergo Liquid-Liquid Phase Separation (LLPS) instead of crystallization.[1][2] This results in a gummy "oil" at the bottom of the flask.[2]

Remediation Strategy

If oiling occurs, do not discard. Follow this "Self-Validating" loop:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solvent (add minimal IPA if necessary).

  • Seed: Add a single crystal of the salt (if obtained from a previous micro-batch) or scratch the glass wall with a glass rod.

  • Slow Cool: Insulate the flask and allow it to cool to RT overnight without stirring.

  • Trituration: If still oily, decant the supernatant and triturate (grind) the oil with anhydrous Diethyl Ether until it solidifies.

Visualization of Workflows

Diagram 1: Salt Screening Decision Tree

This logic flow ensures no material is wasted during the initial screening.

SaltScreeningStartDissolve Free Base(EtOAc or IPA)AddAcidAdd Acid (1.05 eq)(HCl, Oxalic, etc.)Start->AddAcidCheckPrecipitate Formed?AddAcid->CheckSolidFilter & Dry(Analyze MP/NMR)Check->SolidYes (Crystalline)ClearSolution remains clearCheck->ClearNo (Soluble)OilOiling Out (LLPS)Check->OilNo (Gummy)EvapEvaporate 50%or Add HeptaneClear->EvapHeatCoolHeat to solutionSlow Cool + SeedOil->HeatCoolEvap->CheckHeatCool->Check

Caption: Iterative decision tree for salt screening. Blue nodes indicate action, red diamonds indicate decision points.

Diagram 2: Anti-Oiling Crystallization Pathway

The mechanism to bypass the metastable oil phase.[2]

OilingPreventionHotSolHomogeneous Solution(High Temp)MetastableMetastable ZoneHotSol->MetastableCoolingOilPhaseLiquid-Liquid PhaseSeparation (Oiling)Metastable->OilPhaseFast Cooling(Kinetic Trap)CrystalNucleation &Crystal GrowthMetastable->CrystalSeeding +Slow CoolingOilPhase->HotSolRe-heat

Caption: Thermodynamic pathway showing how slow cooling and seeding avoid the kinetic trap of oiling out.

Analytical Validation

A salt is not confirmed until characterized.

  • ¹H-NMR (D₂O or DMSO-d₆): Look for the downfield shift of the protons adjacent to the nitrogen (alpha-protons) compared to the free base.[1][2]

  • Melting Point: A sharp melting point (>100°C) indicates high purity.[1] A broad range indicates solvates or impurities.

  • Silver Nitrate Test (for HCl salts): Dissolve salt in water, add AgNO₃. A thick white precipitate (AgCl) confirms the hydrochloride counterion.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][4] Link[1]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Mettler Toledo. Oiling Out in Crystallization: Detection and Prevention. Link

Application Note: Scalable Synthesis Methods for 1-(2-Methylpentyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidine rings are cornerstone scaffolds in medicinal chemistry, appearing in a vast array of synthetic pharmaceuticals and natural products[1]. The N-alkylation of pyrrolidine to form 1-(2-methylpentyl)pyrrolidine presents a classic challenge in process chemistry: achieving high chemoselectivity while avoiding over-alkylation and elimination side-reactions. This application note details a highly scalable, self-validating protocol for the synthesis of this compound, prioritizing reductive amination over traditional direct alkylation to ensure high atom economy and pilot-scale safety.

Mechanistic Rationale & Route Selection (E-E-A-T)

When designing a scalable route for N-alkylated pyrrolidines, chemists typically evaluate three primary pathways. Understanding the causality behind why certain routes fail at scale is critical for robust process design.

The Pitfalls of Direct Alkylation: Direct


 alkylation of pyrrolidine with 1-bromo-2-methylpentane is often the first attempted route[2]. However, pyrrolidine is both a strong nucleophile and a moderate base (

). At the elevated temperatures required for

displacement, the basicity of pyrrolidine induces competitive

elimination of the alkyl halide, generating 2-methyl-1-pentene as a volatile byproduct and stalling the reaction yield. Furthermore, the resulting this compound remains nucleophilic, leading to the formation of quaternary ammonium salts that complicate downstream crystallization.

The Reductive Amination Advantage: Reductive amination using 2-methylpentanal and sodium triacetoxyborohydride (STAB, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is the superior scalable route. The reaction proceeds via the rapid formation of an iminium ion intermediate. Because STAB is a mild reducing agent, it selectively reduces the iminium ion without reducing the starting aldehyde. This pathway entirely bypasses the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

elimination risk and prevents over-alkylation, as the resulting tertiary amine cannot form an iminium species. STAB is specifically chosen over sodium cyanoborohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) to avoid the generation of highly toxic hydrogen cyanide gas during aqueous workup.

Quantitative Route Comparison

The following table summarizes the operational metrics that dictate route selection for pilot-scale synthesis.

MetricRoute A: Reductive AminationRoute B: Direct AlkylationRoute C: Amide Reduction
Primary Reagents 2-Methylpentanal, STAB1-Bromo-2-methylpentane,

2-Methylpentanoyl chloride,

Typical Yield 85 - 95%40 - 60%70 - 80%
Chemoselectivity High (No over-alkylation)Low (Quaternary salts form)Moderate (Over-reduction risks)
Scalability Excellent (Mild exotherm)Poor (

elimination at scale)
Poor (Pyrophoric

hazard)
Atom Economy Moderate (STAB byproduct)HighLow (Al-salts generated)

Visualizing the Synthetic Workflows

RouteComparison cluster_A Route A: Reductive Amination (Preferred) cluster_B Route B: Direct Alkylation Target This compound (Target Molecule) R1 Pyrrolidine + 2-Methylpentanal STAB NaBH(OAc)3 DCE, 20°C R1->STAB STAB->Target R2 Pyrrolidine + 1-Bromo-2-methylpentane Base K2CO3 MeCN, 80°C R2->Base Base->Target

Synthetic route comparison for this compound.

Mechanism Step1 Pyrrolidine + 2-Methylpentanal Step2 Iminium Ion Formation Step1->Step2 -H2O DCE solvent Step3 Hydride Transfer from STAB Step2->Step3 NaBH(OAc)3 Step4 Quench & Phase Separation Step3->Step4 NaHCO3 (aq) Step5 Pure Tertiary Amine Step4->Step5 Organic Layer

Workflow and mechanistic progression of reductive amination.

Experimental Protocol: Reductive Amination (Self-Validating System)

This protocol is engineered to be self-validating; specific analytical checkpoints ensure that the reaction cannot proceed to the next phase unless the underlying chemical transformation is complete.

Reagents & Materials:

  • Pyrrolidine (1.0 equiv, 71.12 g/mol )

  • 2-Methylpentanal (1.05 equiv, 100.16 g/mol )

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv, 211.94 g/mol )

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

  • Glacial Acetic Acid (Optional, 1.0 equiv)

Step-by-Step Methodology:

  • Iminium Formation: Charge a dry, nitrogen-flushed reactor with DCE and pyrrolidine. Cool the mixture to 0°C. Add 2-methylpentanal dropwise over 15 minutes to control the mild exothermic condensation.

  • Self-Validation Checkpoint 1 (Imine Conversion): Stir for 30 minutes at room temperature. Pull a 0.1 mL aliquot and analyze via GC-MS. Validation: The complete disappearance of the 2-methylpentanal peak (

    
    ) confirms quantitative iminium ion formation. Do not proceed to reduction until this is verified.
    
  • Hydride Reduction: Cool the reactor back to 0°C. Add STAB in three equal portions over 30 minutes to manage hydrogen gas evolution and exotherm. Stir the resulting suspension at 20°C for 12 hours[3].

  • Self-Validation Checkpoint 2 (Reduction Completion): Analyze a quenched aliquot via GC-MS. Validation: The appearance of the target product peak (

    
    ) and absence of intermediate species validates the completion of the hydride transfer.
    
  • Quench & Workup: Slowly quench the reaction with saturated aqueous

    
     until the aqueous layer reaches pH 8. Stir vigorously for 30 minutes to break down boron complexes.
    
  • Self-Validation Checkpoint 3 (Extraction Efficiency): Separate the layers. Wash the organic layer with 1N NaOH. Validation: Test the aqueous layer pH. It must be > 11. This ensures the tertiary amine product is fully deprotonated (free base) and partitioned entirely into the organic phase, preventing yield loss due to salt formation.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield this compound as a pale yellow oil. Purify via vacuum distillation if pharmaceutical-grade purity (>99%) is required.
    

References[1] Benchchem. "Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives". Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7MKXqZuUpleKRGTHDofzs7G75M2iSFBxlTxMpGbonvQEMeuF7RyRil9VJ2X04y3lVkuIJ8BcMYM-Pwb_EDd51FpZrBMUUg_-ug6WM3Nm9Y9a2K0D6LmBrvEsNGLNVqin4GvgBiK51Q-CPOpFTm8StVVG1ebDePfGrCeblSAYJuKd9ssI4kvEScm9yzs0pPPGpr6B9NUH5saPEKy-i0ylJCSwDaPXyCZbzHVlfK4yD1Y-C2JD3tnBI[3] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1". The Journal of Organic Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4oiZRpKt2HQSZP5t6AXO4R3WibdzQLS_-Rk_joOyzit9whD-Yc7-rueq4sqeKXdQaNjnwYdaY15w1xAiHgHi0wmOE_dU6VOeTLl1uQBncRegGH--hFNCVb0Z_izxPGprfJEPkOw==[2] "Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines". ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2hR7B2FRp0ikfdpTCtQRJ9T-quy4_qaqaRaIHCKN7W8l-RPuCfXEHhukf60nFlu0Xv5FSpIYDAQ7-yWBAlaN3b4xvgPiV8xwCGezPeuOeiK5lkzKvVw_Qb2sY-M7NlYaytn5OgfNTJdDxTBG4z2Cyg4-34cL4xaZdRpMs3bTKDOjLVJTlCWRBkgRGaIBJRlKNzrm_By0E9okEoq7N8cNwdlGp5tVFd8to444-XxveToPGzBnz5uS1xE1rEo7TKUzVHF2g80zStfOi-S9NvaJLIRGcA1Og_ftGHtxFvIoWKT3dsKE1Bf8tdhdnw4A=

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1-(2-methylpentyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-2MPP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing suboptimal yields in the synthesis of 1-(2-methylpentyl)pyrrolidine .

This molecule presents a classic "deceptive simplicity." While it appears to be a standard tertiary amine, the 2-methyl branching on the pentyl chain introduces steric hindrance immediately adjacent to the reaction center. In standard reductive amination protocols, this hindrance retards iminium ion formation, allowing the reducing agent to preferentially reduce the aldehyde to its corresponding alcohol (2-methylpentanol), resulting in significant yield loss.

This guide moves beyond textbook definitions to provide a field-proven, self-validating protocol designed to overcome this specific steric barrier.

Module 1: Reaction Optimization (The "Make" Phase)

The Core Problem: Competitive Reduction

In a standard "one-pot" reductive amination using Sodium Triacetoxyborohydride (STAB), the formation of the iminium ion intermediate is the rate-determining step.

  • Scenario A (Unbranched): Imine formation is fast. STAB reduces the imine to the amine. High Yield.

  • Scenario B (2-Methyl Branched): Imine formation is slow due to sterics. STAB reduces the unreacted aldehyde to an alcohol. Low Yield.

The Solution: Lewis Acid Activation

To fix this, we must decouple the imine formation from the reduction or drastically accelerate the dehydration step. We recommend the Titanium(IV) Isopropoxide [Ti(OiPr)4] protocol.

Optimized Protocol: Ti(OiPr)4 Mediated Reductive Amination

Reagents:

  • Pyrrolidine (1.0 equiv)

  • 2-Methylpentanal (1.1 equiv)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv) Note: NaBH4 is used here because Ti(OiPr)4 modifies the reactivity, making the safer STAB unnecessary.

  • Methanol (Anhydrous) or THF.

Step-by-Step Workflow:

  • Complexation (The "Dry" Step):

    • In a flame-dried flask under Argon, combine Pyrrolidine and 2-Methylpentanal (neat or in minimal THF).

    • Add Ti(OiPr)4 dropwise.

    • Technical Insight: The Titanium species acts as both a Lewis Acid (activating the carbonyl) and a water scavenger (driving the equilibrium).

    • Stir: 4–6 hours at Room Temperature. Do not rush this.

  • Reduction:

    • Dilute the viscous mixture with Methanol (or Ethanol).

    • Cool to 0°C.

    • Add NaBH4 in portions. (Caution: Hydrogen gas evolution).

    • Warm to Room Temperature and stir for 2 hours.

  • Quenching (Critical):

    • The reaction will contain titanium salts that form a gelatinous emulsion if not handled correctly.

    • Add 0.1 M NaOH or a small amount of water to hydrolyze the titanates.

    • Pro-Tip: If a white precipitate forms that clogs filters, add Celite and filter through a pad.

Mechanism & Logic Visualization

ReactionLogic Start Pyrrolidine + 2-Methylpentanal StericBarrier STERIC BARRIER: Slow Iminium Formation Start->StericBarrier StandardPath Standard Path (STAB only) StericBarrier->StandardPath No Activation TiPath Ti(OiPr)4 Path (Lewis Acid Activation) StericBarrier->TiPath Add Ti(OiPr)4 AlcoholSide Side Product: 2-Methylpentanol (Yield Loss) StandardPath->AlcoholSide Fast Reduction of Aldehyde TitaniumComplex Titanium-Aminol Complex TiPath->TitaniumComplex Water Scavenging Imine Activated Iminium Species TitaniumComplex->Imine Dehydration Product Target: This compound Imine->Product NaBH4 Reduction

Figure 1: Mechanistic divergence showing how Titanium Isopropoxide bypasses the steric barrier that causes yield loss in standard protocols.

Module 2: Workup & Isolation (The "Keep" Phase)

Even with 100% conversion, you can lose 50% of your yield during workup. Tertiary amines are notorious for "hiding" in the aqueous layer if the pH is not strictly controlled.

The pH Trap

The pKa of the conjugate acid of a tertiary alkyl pyrrolidine is approximately 10.5 – 11.0 .

  • At pH 7 (Neutral): ~99.9% of your product is protonated (Ammonium salt). It is water-soluble and will not extract into DCM or Ether.

  • At pH 10: ~50% is still protonated. You lose half your yield.

  • At pH 13: >99% is the free base. It is lipophilic and extractable.

Extraction Protocol
ParameterSpecificationReason
Quench pH > 12.0 Must be 2 units above pKa (Rule of thumb). Use 1M NaOH or KOH.
Solvent DCM or MTBE DCM is preferred for solubility; MTBE prevents emulsions.
Emulsion Control Saturated Brine Tertiary amines act as surfactants. Brine increases ionic strength to break emulsions.
Drying Agent K2CO3 (Solid) Better than MgSO4 for amines; ensures basic micro-environment during drying.
Workup Decision Tree

WorkupLogic ReactionMix Reaction Mixture (Contains Product + Ti Salts) Hydrolysis Add 1N NaOH (Hydrolyze Ti) ReactionMix->Hydrolysis CheckPH Check Aqueous pH Hydrolysis->CheckPH LowPH pH < 12 (Product is Water Soluble) CheckPH->LowPH Fail HighPH pH > 12 (Product is Oil Soluble) CheckPH->HighPH Pass Adjust Add more NaOH pellets LowPH->Adjust Extract Extract with DCM x3 HighPH->Extract Adjust->CheckPH

Figure 2: Isolation logic ensuring the target amine is in the correct protonation state for extraction.

Module 3: Troubleshooting & FAQs

Q1: I see a large peak in my NMR around 3.4-3.5 ppm that isn't my product. What is it? A: This is likely 2-methylpentan-1-ol .

  • Cause: The aldehyde was reduced before it reacted with the pyrrolidine.

  • Fix: Increase the pre-contact time (Step 1 in Module 1) or switch to the Ti(OiPr)4 method. Do not add the hydride reducing agent until you are sure the imine has formed.

Q2: My product is an oil and I can't get it to crystallize. A: this compound is a lipophilic tertiary amine and is likely a liquid at room temperature.

  • Fix: Do not attempt to crystallize the free base. Instead, convert it to the Hydrochloride (HCl) or Oxalate salt . Dissolve the oil in dry ether and bubble dry HCl gas (or add HCl in dioxane). The salt should precipitate as a white solid, which can be recrystallized from IPA/Ether.

Q3: The reaction turned into a thick white cement during quenching. A: This is Titanium Dioxide (TiO2) gel.

  • Fix: Dilute with DCM and add a small amount of water. Stir vigorously. Filter the mixture through a Celite pad. The product is in the filtrate. Wash the Celite cake thoroughly with DCM, as the amine can stick to the titanium salts.

Q4: Can I use 1-bromo-2-methylpentane instead of the aldehyde (Alkylation route)? A: You can, but we advise against it.

  • Reason: The beta-branching on the alkyl halide makes SN2 substitution very sluggish. You will require high heat, which leads to elimination (alkene formation) and quaternary ammonium salt byproducts. The Reductive Amination route is significantly cleaner for this specific scaffold.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal.

Sources

Technical Support Center: Purification of 1-(2-methylpentyl)pyrrolidine by Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(2-methylpentyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the distillation of this N-alkylated pyrrolidine. Our goal is to equip you with the scientific rationale behind the purification process, enabling you to anticipate challenges and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Vacuum distillation is the preferred method for purifying this compound. This technique is necessary because, like many high-molecular-weight amines, it likely has a high boiling point at atmospheric pressure. Distilling at elevated temperatures can lead to thermal decomposition, resulting in impurities and reduced yield[1][2]. By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient purification[1].

Q2: I cannot find the exact boiling point of this compound. How can I determine the correct distillation conditions?

A2: The absence of readily available physical data for this specific compound is a common challenge. However, we can estimate its boiling point based on structurally similar N-alkylated pyrrolidines. For instance, N-methylpyrrolidine has a boiling point of 81°C at atmospheric pressure, while the larger piperidine boils at 106°C[3]. Given the significantly larger 2-methylpentyl group, the atmospheric boiling point of this compound is expected to be considerably higher, likely exceeding 200°C.

To overcome this, a practical approach is to use a pressure-temperature nomograph[4][5][6][7]. A reasonable starting point for a laboratory-scale vacuum distillation would be a pressure of 1-10 mmHg.

Q3: What are the likely impurities in my crude this compound sample?

A3: The impurities present will largely depend on the synthetic route employed. A common method for synthesizing N-alkylated pyrrolidines is through the reductive amination of an aldehyde (in this case, 2-methylpentanal) with pyrrolidine[8]. Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Residual 2-methylpentanal and pyrrolidine.

  • Side-Reaction Products: Aldol condensation products of 2-methylpentanal, or over-alkylation products.

  • Solvents and Reagents: Residual solvents from the reaction and workup, and byproducts from the reducing agent used.

  • Water: Water can be introduced during the workup or be a byproduct of the initial imine formation[9].

  • Degradation Products: Amines can be susceptible to oxidation and degradation over time, often leading to coloration (e.g., yellowing)[10]. Degradation products are typically higher in boiling point[11].

Q4: Can this compound form an azeotrope with water or other solvents?

Troubleshooting Guide

This section addresses specific issues you may encounter during the distillation of this compound.

Problem 1: Product is not distilling, even at high temperature and low pressure.

Possible Causes & Solutions

Cause Explanation Recommended Action
Inaccurate Pressure Reading Your vacuum gauge may be faulty or improperly placed, leading to a higher actual pressure in the distillation apparatus than indicated.Verify your gauge's accuracy. Ensure the gauge is placed correctly in the system, close to the distillation flask.
System Leaks Leaks in the glassware joints or tubing will prevent the system from reaching the desired low pressure.Check all joints for proper sealing. Ensure vacuum grease is applied correctly and that all clamps are secure. Inspect tubing for cracks or loose connections.
High Boiling Point of the Compound Your initial estimate of the boiling point under vacuum may be too low.Gradually and cautiously increase the heating mantle temperature. Be mindful of the thermal stability of your compound. If you have a pressure-temperature nomograph, use it to estimate the boiling point at your current vacuum level[4][5][6][7].
Insufficient Heating The heating mantle may not be providing enough energy to bring the liquid to its boiling point, especially with larger volumes.Ensure good thermal contact between the flask and the heating mantle. Insulate the distillation flask and head with glass wool or aluminum foil to minimize heat loss.
Problem 2: The distillation is very slow, or "bumping" occurs.

Possible Causes & Solutions

Cause Explanation Recommended Action
Inadequate Stirring Lack of smooth boiling can lead to bumping, where large bubbles of vapor erupt violently.Always use a magnetic stir bar and a stirrer hotplate to ensure smooth and even boiling.
Pressure Fluctuations An unstable vacuum source can cause the boiling to start and stop, leading to a slow and inefficient distillation.If using a water aspirator, ensure a consistent water flow. For a vacuum pump, check for any issues with the pump itself or the controller. A vacuum regulator can help maintain a stable pressure.
High Viscosity of the Crude Material High concentrations of polymeric or high-molecular-weight impurities can increase the viscosity and hinder efficient boiling.Consider a pre-purification step, such as filtration or a simple extraction, to remove gross impurities.
Problem 3: The distillate is discolored (e.g., yellow).

Possible Causes & Solutions

Cause Explanation Recommended Action
Thermal Decomposition The distillation temperature is too high, causing the this compound to decompose. N-alkylpyrrolidines can be susceptible to thermal degradation[12][13][17][18].Lower the distillation temperature by improving the vacuum (i.e., using a better vacuum pump to achieve a lower pressure). Minimize the time the compound is exposed to high temperatures.
Oxidation Amines can be sensitive to air, and oxidation can lead to colored impurities, especially at elevated temperatures[10].Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) before applying the vacuum. Degas the crude material by pulling a vacuum at room temperature before heating.
Co-distillation of Impurities Colored impurities with boiling points close to that of the product may be co-distilling.Improve the efficiency of the fractional distillation by using a longer, insulated column or a column with packing material. Collect smaller fractions and analyze their purity.
Problem 4: The yield of purified product is low.

Possible Causes & Solutions

Cause Explanation Recommended Action
Product Loss During Transfer Material can be lost on the surfaces of the glassware during transfers.Use a minimal amount of appropriately sized glassware. Rinse glassware with a suitable solvent to recover any residual product.
Incomplete Distillation A significant amount of product may remain in the distillation flask.Ensure the distillation is run to completion, but be careful not to distill to dryness, which can lead to the decomposition of the residue.
Decomposition As mentioned previously, thermal decomposition will directly impact the yield.Optimize the distillation conditions (lower pressure and temperature) to minimize degradation.
Inefficient Fraction Collection Poor separation between the forerun (lower boiling impurities), the main product fraction, and the residue (higher boiling impurities) can lead to discarding product with the impure fractions.Use a fractionating column for better separation. Collect multiple small fractions and analyze their purity (e.g., by GC-MS or NMR) to determine the product-rich fractions.

Experimental Protocols

Protocol 1: Standard Vacuum Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Magnetic stir bar and stirrer/hotplate

  • Heating mantle

  • Vacuum pump and tubing

  • Cold trap (recommended)

  • Pressure gauge

  • Inert gas source (Nitrogen or Argon)

  • Glass wool or aluminum foil for insulation

Methodology:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the distillation apparatus, ensuring all joints are properly greased and sealed.

    • Connect the apparatus to a cold trap and then to the vacuum pump.

    • Place the pressure gauge between the cold trap and the distillation apparatus.

  • Degassing:

    • Begin stirring the crude material.

    • Slowly apply vacuum to the system at room temperature to remove any dissolved gases and volatile impurities.

  • Distillation:

    • Once a stable vacuum is achieved (e.g., 1-10 mmHg), begin heating the distillation flask with the heating mantle.

    • Increase the temperature gradually.

    • Observe for the collection of a forerun, which will consist of lower-boiling impurities. Collect this in a separate receiving flask.

    • As the temperature stabilizes and the main product begins to distill, switch to a clean receiving flask to collect the purified this compound. Record the boiling point and the corresponding pressure.

    • Continue distillation until the majority of the product has been collected. The temperature may start to rise again as higher-boiling impurities begin to distill.

    • Stop the distillation before the flask is completely dry to avoid the potential for decomposition of the residue.

  • Shutdown:

    • Turn off the heating and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure with an inert gas.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a clean, labeled container.

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown prep1 Assemble Apparatus prep2 Add Crude Product prep1->prep2 degas Degas at RT prep2->degas heat Apply Heat & Vacuum degas->heat forerun Collect Forerun heat->forerun product Collect Product Fraction forerun->product residue Stop Distillation product->residue cool Cool System residue->cool vent Vent with Inert Gas cool->vent

Diagram of the vacuum distillation workflow.

Visualizations

Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting start Low Product Yield incomplete_dist Incomplete Distillation? start->incomplete_dist decomposition Signs of Decomposition? start->decomposition leaks System Leaks? start->leaks incomplete_dist_sol Solution: Ensure distillation runs to completion without distilling to dryness. incomplete_dist->incomplete_dist_sol decomposition_sol Solution: Lower distillation temperature by improving vacuum. Minimize heating time. decomposition->decomposition_sol leaks_sol Solution: Check and re-grease all joints. Inspect tubing for cracks. leaks->leaks_sol

Troubleshooting logic for addressing low product yield.

References

  • [Lab 6] Distilling Amines... Again. (2010, September 19). Retrieved from [Link]

  • Asha, S., et al. (2021). Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC–MS and DFT study. Journal of Molecular Liquids, 333, 115978.
  • US Patent 4,168,226. (1979).
  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from [Link]

  • Erowid. (n.d.). Nomograph for the calculation of boiling points under vacuum. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Distillation. Retrieved from [Link]

  • Vaia. (n.d.). The two most general amine syntheses... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry: Education. (n.d.). The interactive lab primer - vacuum distillation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals. Retrieved from [Link]

  • DrugFuture. (n.d.). Pyrrolidine. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • YouTube. (2018, July 2). COMPUTERIZED NOMOGRAPH for vacuum distillation. Retrieved from [Link]

  • ChemEurope. (n.d.). Azeotrope. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine, 1-(2-methyl-1-propenyl)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]

  • Science Madness Discussion Board. (2020, May 26). Stability of amines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of pyrrolidine. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • US Patent 6,353,118 B1. (2002).
  • National Center for Biotechnology Information. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Limited thermal stability of imidazolium and pyrrolidinium ionic liquids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Retrieved from [Link]

  • US Patent 2,952,688. (1960). Synthesis of pyrrolidine.
  • Beilstein Journals. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

Sources

Overcoming steric hindrance in 2-methylpentyl group attachment

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Overcoming Steric Hindrance in 2-Methylpentyl Group Attachment

Audience: Researchers, Medicinal Chemists, Process Chemists Scope: Synthetic strategies for introducing the 2-methylpentyl moiety (


) via nucleophilic substitution, cross-coupling, and reductive methods.

The Challenge: The Beta-Branching Penalty

The 2-methylpentyl group presents a classic "beta-branching" steric problem. While it is a primary alkyl group, the branching at the


-position creates significant steric drag compared to a linear 

-hexyl group.
  • Kinetic Impact: In

    
     reactions, 
    
    
    
    -branched substrates (like isobutyl or 2-methylpentyl halides) react approximately 30–100 times slower than their unbranched counterparts (ethyl or
    
    
    -propyl). The methyl group at the
    
    
    -position hinders the backside attack of the nucleophile.[1]
  • Mechanistic Risk: The slowed substitution rate allows competing pathways, primarily E2 elimination , to dominate, especially with basic nucleophiles or at elevated temperatures.

  • Catalytic Challenge: In transition metal cross-couplings (Suzuki/Negishi),

    
    -hydrogens facilitate rapid 
    
    
    
    -hydride elimination, often leading to isomerization (alkene formation) rather than the desired reductive elimination.

Strategic Decision Matrix

Before selecting a protocol, identify your nucleophile type. The mechanism of attachment must be chosen to bypass the specific steric penalty of the 2-methylpentyl group.

G Start Select Nucleophile / Attachment Point N_Nu Nitrogen Nucleophile (Amine/Aniline) Start->N_Nu C_Nu Carbon Nucleophile (Aryl/Vinyl/Alkyl) Start->C_Nu Path_RedAm METHOD A: Reductive Amination (Bypasses SN2 entirely) N_Nu->Path_RedAm Primary Choice Path_SN2 METHOD B: Optimized SN2 (Requires Finkelstein/Polar Aprotic) N_Nu->Path_SN2 Secondary Choice (If aldehyde unstable) Q_Aryl Is the partner an Aryl/Vinyl Halide? C_Nu->Q_Aryl Q_Aryl->Path_SN2 No (Aliphatic-Aliphatic) Path_Negishi METHOD C: Ni-Catalyzed Negishi (Best for C-C Bond Formation) Q_Aryl->Path_Negishi Yes (High Yield) Path_Suzuki Alternative: Pd-Catalyzed Suzuki (Requires Bulky Ligands e.g. RuPhos) Q_Aryl->Path_Suzuki Yes (Alternative)

Figure 1: Strategic workflow for selecting the optimal 2-methylpentyl attachment method.

Troubleshooting & FAQs

Q1: I am trying to alkylate a secondary amine with 2-methylpentyl bromide using in DMF, but the reaction is stuck at 40% conversion. Increasing heat causes elimination. Why?

Diagnosis: You are fighting the "Beta-Branching Penalty." The steric bulk at the


-position slows the 

rate significantly, making the reaction sluggish. Heating promotes E2 elimination because elimination is entropically favored over substitution. Solution:
  • Switch Mechanisms: Stop doing

    
    . Use Reductive Amination  (Protocol A below). It reacts the amine with 2-methylpentanal. The intermediate imine formation is less sterically sensitive, and the reduction step is irreversible.
    
  • If you MUST use

    
    :  Switch the leaving group to Iodide  (Finkelstein condition). Add 10 mol% NaI to the reaction. The iodide displaces the bromide to form the more reactive 2-methylpentyl iodide in situ.
    
Q2: My Suzuki coupling with 2-methylpentylboronic acid yields mostly reduced arene (Ar-H) and isomerized alkenes. What is happening?

Diagnosis: Primary alkylboronates with


-hydrogens are notorious for slow transmetalation and fast 

-hydride elimination. The catalyst coordinates the alkyl group, but before it can couple with the aryl ring, it eliminates a hydride to form an alkene, leaving a hydride on the metal which then reduces the aryl halide. Solution:
  • Ligand Switch: Use bulky, electron-rich phosphine ligands like RuPhos or CPhos . These ligands create a "pocket" that accelerates reductive elimination (the coupling step) over

    
    -hydride elimination.[2]
    
  • Method Switch: Switch to Negishi Coupling (Protocol B). Alkylzinc reagents transmetalate faster than boronates, and Nickel catalysts are often superior for suppressing

    
    -hydride elimination in alkyl substrates.
    
Q3: How do I prepare the 2-methylpentylzinc reagent for Negishi coupling?

Technical Insight: Direct insertion of Zinc dust into 2-methylpentyl bromide can be sluggish due to surface passivation. Solution:

  • Activation: Use LiCl-mediated Zinc insertion.[2] The presence of LiCl solubilizes the organozinc species as

    
    , cleaning the metal surface and preventing aggregation.
    
  • Protocol: Treat 2-methylpentyl bromide with Zn dust (activated with 1,2-dibromoethane and TMSCl) in THF with 1.0 equiv LiCl.

Detailed Experimental Protocols

Protocol A: Reductive Amination (For N-Attachment)

Recommended for attaching the group to amines/anilines. Bypasses steric hindrance of halides.

Reagents:

  • Amine substrate (1.0 equiv)

  • 2-Methylpentanal (1.2 equiv) [Commercially available or made via oxidation of 2-methylpentanol]

  • Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv)
  • Acetic Acid (catalytic, pH 5-6)

  • DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: In a reaction vial, dissolve the amine (1.0 mmol) in DCE (5 mL). Add 2-methylpentanal (1.2 mmol).

  • Acid Catalysis: If the amine is secondary or electron-deficient, add Acetic Acid (1 drop) to catalyze imine/iminium formation. Stir for 30–60 mins at Room Temperature (RT).

  • Reduction: Add

    
     (1.5 mmol) in one portion. The reaction may mildly effervesce.
    
  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS. The steric bulk of the aldehyde is minimal compared to the halide, so conversion is usually high.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
Protocol B: Nickel-Catalyzed Negishi Coupling (For C-Attachment)

Recommended for attaching the group to Aryl/Heteroaryl Halides. Superior to Suzuki for this specific alkyl chain.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • 2-Methylpentylzinc bromide (1.5 equiv) [Prepared as

    
     in THF/LiCl]
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: RuPhos or SPhos (10 mol%) (Alternatively, tridentate PyBox ligands for asymmetric needs)

  • Solvent: THF/DMA (10:1 mixture)

Step-by-Step:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     (5 mol%) and the Ligand (10 mol%) in THF. Stir for 10 mins until a homogenous solution forms.
    
  • Substrate Addition: Add the Aryl Bromide (1.0 mmol).

  • Reagent Addition: Add the solution of 2-methylpentylzinc bromide (1.5 mmol) dropwise over 5 minutes. Note: Rapid addition can cause exotherms that promote homocoupling.

  • Reaction: Stir at RT for 2 hours. If the aryl halide is electron-rich (deactivated), heat to

    
    .
    
  • Quench: Carefully quench with

    
     (if product is acid stable) or sat. 
    
    
    
    .

Comparative Data: Yields by Method

Substrate (Electrophile)MethodConditionsYield (%)Major Side Product
Aniline

Alkylation
2-methylpentyl-Br,

, DMF,

35%Elimination (Alkene)
Aniline Reductive Amination 2-methylpentanal,

, DCE, RT
92% None
Aryl Bromide Suzuki Coupling2-methylpentyl-B(OH)2,

15%Reduction (Ar-H)
Aryl Bromide Negishi Coupling 2-methylpentyl-ZnBr, Ni/RuPhos88% Homocoupling (<5%)

References

  • Negishi Coupling of Secondary/Branched Alkylzincs

    • Title: Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides.[3][4]

    • Source:Organic Letters (2011).
    • URL:[Link]

  • Steric Hindrance in

    
    : 
    
    • Title: Effect of Sterics on ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Reactions.[2][5]
      
    • Source:Chemistry LibreTexts.
    • URL:[Link]

  • Amine Alkylation Challenges

    • Title: Alkylation of Amines (Sucks!)[6] - Workarounds and Reductive Amination.

    • Source:Master Organic Chemistry.
    • URL:[Link]

  • Suzuki Coupling of Hindered Alkyls

    • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[7]

    • Source:Organic Chemistry Frontiers (RSC).[7]

    • URL:[Link]

Sources

Resolving emulsion formation during extraction of tertiary amines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolving Emulsion Formation During Extraction ("The Rag Layer")

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: October 2023

Diagnostic Triage: Why is this happening?

Before attempting to break the emulsion, you must understand the physicochemical engine driving it. You are likely staring at a cloudy "rag layer" between your organic and aqueous phases.[1][2]

The Root Cause: Tertiary amines (


) are chemically amphiphilic. While the alkyl groups are hydrophobic, the nitrogen center—especially when partially protonated (

) or oxidized (

)—acts as a hydrophilic head group.

In the transition zone between pH regimes (or if impurities like fatty acids are present), your product behaves exactly like a surfactant (soap). It aligns at the liquid-liquid interface, lowering interfacial tension and stabilizing water droplets within the organic phase (or vice versa).[3]

Mechanism of Stabilization

The following diagram illustrates how your amine stabilizes the emulsion through micelle-like aggregation at the interface.

EmulsionMechanism cluster_phases Separatory Funnel Interface Water Aqueous Phase (Polar) Organic Organic Phase (Non-Polar) Interface The 'Rag Layer' (Stabilized Emulsion) Interface->Water Traps micro-droplets Interface->Organic Prevents coalescence Amine Tertiary Amine (Amphiphilic Nature) Amine->Interface Aligns at interface (Hydrophobic tail -> Organic Hydrophilic head -> Aqueous) pH_Factor pH near pKa pH_Factor->Amine Partial Protonation Increases Surfactancy

Figure 1: Mechanism of emulsion stabilization by amphiphilic tertiary amines at the liquid-liquid interface.

Prevention Protocols (Pre-Extraction)

The best way to handle an emulsion is to prevent it.[1] Implement these Standard Operating Procedures (SOPs) before the first shake.

A. The "Density Differential" Rule

Avoid solvents with densities close to water (1.00 g/mL). The lack of a gravity vector driving separation allows emulsions to persist.

SolventDensity (g/mL)Emulsion RiskRecommendation
Dichloromethane (DCM) 1.33High Avoid if possible. If necessary, dilute with Chloroform.[4]
Diethyl Ether 0.71LowExcellent choice. High volatility aids recovery.
Ethyl Acetate 0.90ModerateGood, but can hydrolyze in strong base.
Chloroform 1.49LowBetter than DCM for separation speed.
MTBE 0.74Very LowGold Standard for amine extractions. Forms clean layers.[1][5]
B. The pH "Overkill" Strategy

Never extract at a pH near the amine's pKa (typically 9–11 for tertiary amines).

  • Protocol: Adjust the aqueous phase pH to >12 using NaOH or KOH.

  • Reasoning: This forces >99% of the amine into the free-base (neutral) form, eliminating the ionic head group responsible for surfactant behavior [1].

Intervention: Troubleshooting Active Emulsions

If you already have an emulsion, stop shaking. Follow this decision matrix to resolve it. Do not proceed to the next step until the previous one has failed.

Workflow: The Emulsion Breaker

TroubleshootingFlow Start Active Emulsion Detected Step1 1. The Gravity Wait (Sit for 20 mins) Start->Step1 Step2 2. Salting Out (Add Saturated Brine) Step1->Step2 No Separation Success Layers Separated Step1->Success Resolved Step3 3. Physical Disruption (Stir gently with glass rod) Step2->Step3 Still Cloudy Step2->Success Resolved Step4 4. Filtration (Pass through Celite pad) Step3->Step4 Persistent Rag Layer Step3->Success Resolved Step5 5. Centrifugation (Transfer to tubes) Step4->Step5 Critical Failure Step4->Success Resolved Step5->Success Resolved

Figure 2: Step-by-step decision tree for breaking stubborn organic/aqueous emulsions.

Detailed Intervention Protocols
Protocol A: Salting Out (The "Brine Wash")

Theory: Increasing the ionic strength of the aqueous phase decreases the solubility of organic compounds (the "Salting-Out Effect") and increases the density of the aqueous layer, driving separation [2].

  • Add 10–20 mL of saturated NaCl (brine) to the separatory funnel.

  • Swirl gently (do not shake).[6]

  • Allow to settle for 5 minutes.

Protocol B: Filtration through Celite

Theory: The diatomaceous earth (Celite) acts as a physical barrier that ruptures the surface tension of the micro-bubbles stabilizing the emulsion [3].

  • Pack a sintered glass funnel with 1–2 cm of Celite.

  • Do not wet the Celite with water; wet it with your organic solvent.

  • Pour the entire emulsion mixture through the filter using gentle vacuum.

  • The emulsion usually breaks immediately in the receiving flask. Rinse the filter cake with fresh organic solvent to recover trapped product.

Protocol C: Centrifugation

Theory: Applying high G-force overcomes the interfacial tension holding the droplets in suspension [4].

  • Transfer the emulsion to 50 mL Falcon tubes or glass centrifuge tubes.

  • Centrifuge at 3,000–5,000 RPM for 5 minutes .

  • Pipette off the clear organic layer.

Frequently Asked Questions (FAQs)

Q: I used DCM and water, and the layers have inverted. Which one is my product? A: This is a classic "Density Trap." DCM (1.33 g/mL) should be on the bottom, but a heavy brine wash or a very concentrated organic layer can invert the densities.

  • The Drop Test: Take a Pasteur pipette, draw up a drop of water, and squeeze it into the top layer. If the drop travels through the top layer and joins the bottom, the bottom is aqueous . If the drop dissolves in the top layer, the top is aqueous .

Q: Can I use acid to break the emulsion? A: Only if you are willing to drive your amine back into the aqueous phase.

  • Adding 1M HCl will protonate the amine (

    
    ), making it water-soluble. The emulsion will break because the surfactant (the amine) leaves the interface and dissolves in the water. You can then separate the layers (discarding the organic impurities) and re-basify the aqueous layer to extract again with a different solvent (e.g., MTBE) [5].
    

Q: My tertiary amine is an N-oxide. How does this change things? A: Amine N-oxides are potent surfactants (zwitterionic). They form emulsions aggressively.

  • Fix: Avoid liquid-liquid extraction if possible. Evaporate the solvent and use Solid Phase Extraction (SPE) or purify via crystallization. If you must extract, use continuous extraction with a heavy solvent like Chloroform.

References

  • MIT OpenCourseWare. (n.d.). 7.4 Extraction and Washing Guide. Massachusetts Institute of Technology.[7] Retrieved from [Link]

  • Majors, R. E. (2013). Salting Out in Liquid-Liquid Extraction. LCGC North America. Retrieved from [Link]

  • Frontier, A. (n.d.).[8] How to Manage an Emulsion. Not Voodoo: University of Rochester.[8] Retrieved from [Link]

  • Biotage. (2023).[9] Tackling Emulsions Just Got Easier. Retrieved from [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base workup protocols).

Sources

Minimizing side reactions in pyrrolidine alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nucleophilicity Paradox

User Context: You are attempting to alkylate pyrrolidine (a secondary amine) to create a tertiary amine (


-alkylpyrrolidine).
The Core Problem:  The product of your reaction is often more nucleophilic than the starting material.[1] As pyrrolidine is alkylated, the resulting tertiary amine becomes electron-rich and sterically accessible enough to react again with the alkylating agent, leading to quaternization  (over-alkylation). Simultaneously, the basicity of pyrrolidine can trigger elimination  reactions with the alkyl halide, destroying your electrophile.

This guide provides the protocols to break this cycle.

Diagnostic Workflow (Decision Matrix)

Before modifying your reaction, determine which pathway is failing. Use this logic flow to select the correct troubleshooting module.

TroubleshootingFlow Start Identify Impurity Profile Q1 Is the major impurity a Quaternary Ammonium Salt? Start->Q1 Q2 Is the major impurity an Alkene (from Alkyl Halide)? Q1->Q2 No Sol1 Module 3: Switch to Reductive Amination Q1->Sol1 Yes (Best Fix) Sol2 Module 4: Direct Alkylation Optimization (Cesium Effect) Q1->Sol2 Yes (If R-X is mandatory) Q3 Is the reaction stalled (Starting Material remains)? Q2->Q3 No Sol3 Module 5: Elimination Control (Base/Temp) Q2->Sol3 Yes Q3->Sol1 Try Reductive Route

Figure 1: Diagnostic decision tree for selecting the appropriate optimization strategy.

Module: Reductive Amination (The Gold Standard)

Best for: Preventing over-alkylation completely. Mechanism: Condensation of pyrrolidine with an aldehyde/ketone to form an iminium ion, followed by in situ reduction.

Why this works

Quaternization is mechanistically impossible in this cycle because the intermediate iminium species cannot form from a tertiary amine product. The reaction stops dead at the desired


-alkylpyrrolidine.
Protocol: The Abdel-Magid Method (STAB)

Reference: Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 3849.[2][3]

Reagents:

  • Pyrrolidine (1.0 equiv)

  • Aldehyde/Ketone (1.0–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Mix: Dissolve pyrrolidine and aldehyde in DCE under

    
    .
    
  • Imine Formation: Stir for 10–30 minutes.

    • Note: If using a ketone, add Acetic Acid (1–2 equiv) to catalyze iminium formation.

  • Reduction: Add STAB in one portion.

  • Quench: After 2–4 hours, quench with saturated aqueous

    
    .
    
FAQ: Reductive Amination

Q: Why use STAB instead of


? 
A: STAB is non-toxic (no cyanide) and does not require the strict pH control (pH 4–5) that cyanoborohydride needs. It is also less likely to reduce the aldehyde/ketone directly before the amine reacts.

Q: My ketone isn't reacting. Why? A: Ketones are sterically hindered. You must add Acetic Acid (AcOH) .[4] The acid protonates the carbonyl oxygen, making it more electrophilic and facilitating the attack by pyrrolidine.

Module: Direct Alkylation (When You Must Use R-X)

Best for: Substrates where the aldehyde is unstable or unavailable, or when installing groups that don't have carbonyl precursors (e.g., allylic/benzylic groups).

The "Cesium Effect" Protocol

Reference: Salvatore, R. N., et al. J. Org.[5] Chem. 2002, 67, 9463.

Using Cesium bases (


 or 

) can suppress over-alkylation due to the "Cesium Effect," where the large cation radius disrupts tight ion pairing, enhancing the nucleophilicity of the specific mono-alkylated species while often precipitating the product before it reacts further.

Optimized Protocol:

  • Solvent: DMF or Acetonitrile (Polar Aprotic is critical).

  • Base:

    
     (Tribasic Potassium Phosphate is a cheaper alternative).
    
  • Stoichiometry: Use a slight excess of Pyrrolidine (1.1–1.5 equiv) if possible.

  • Addition: Add the Alkyl Halide dropwise to the amine/base mixture at 0°C.

FAQ: Direct Alkylation

Q: Why am I getting the quaternary salt despite slow addition? A: Your product (


-alkylpyrrolidine) is likely more soluble in the organic solvent than the starting material.
  • Fix: Switch to a solvent system where the protonated product precipitates out (e.g., Ether/Dioxane mixtures), or switch to the Reductive Amination module.

Q: Can I use


 instead of Cesium? 
A: Yes, but the reaction will be slower. You must add TBAI (Tetrabutylammonium iodide)  as a phase transfer catalyst (0.1 equiv) to mimic the solubility enhancement of Cesium.

Module: Elimination (The Hofmann/Zaitsev Trap)

Symptom: Low yield of amine, presence of alkene in crude NMR. Cause: Pyrrolidine acts as a base rather than a nucleophile, deprotonating the alkyl halide.

Mechanism Visualization

EliminationVsSub Pyr Pyrrolidine (Base & Nuc) RX Alkyl Halide (Secondary/Tertiary) Pyr->RX Attack C Pyr->RX Attack H (Beta) Sub Substitution (SN2) Desired Product RX->Sub Low Temp Polar Aprotic Elim Elimination (E2) Alkene Waste RX->Elim High Temp Steric Bulk

Figure 2: Competition between Substitution (


) and Elimination (E2).
Troubleshooting Guide

Q: Which alkyl halides are most prone to this? A: Secondary alkyl halides (e.g., Isopropyl bromide, Cyclohexyl iodide). Primary halides rarely eliminate unless the temperature is very high. Tertiary halides will almost exclusively eliminate.

Q: How do I stop elimination?

  • Lower Temperature:

    
     is favored at lower temperatures (
    
    
    
    to RT). E2 is favored at heat (
    
    
    ).
  • Change Leaving Group: Switch from Bromide/Iodide to a Mesylate (OMs) or Tosylate (OTs) . These are excellent leaving groups but slightly less prone to E2 in some steric environments.

  • Solvent Switch: Use a solvent that stabilizes the transition state. DMF or DMSO accelerates

    
     significantly, allowing the substitution to outcompete elimination.
    

Data Summary: Reagent Selection Table

VariableRecommendationReason
Reducing Agent STAB (Na(OAc)3BH)Mild, no pH control needed, high chemoselectivity.
Base (Direct Alk.)

"Cesium Effect" promotes mono-alkylation; suppresses quaternization.
Solvent (Reductive) DCE or DCM Dissolves iminium intermediates well; non-coordinating.
Solvent (Direct) DMF or CH3CN Polar aprotic solvents maximize nucleophilicity of the amine.
Catalyst Acetic Acid Required for ketone reductive amination to activate carbonyl.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3] J. Org.[3][5] Chem. 1996 , 61, 3849–3862.[2][3]

  • Salvatore, R. N. ; Nagle, A. S.; Schmidt, S. E.; Jung, K. W.[5] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Synthesis of Secondary Amines. Org.[5][8] Lett. 1999 , 1, 1893–1896.[5]

  • Clayden, J. ; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

Technical Support Center: Isolation & Purification of 1-(2-methylpentyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aliphatic tertiary amine purification. Synthesizing sterically hindered amines like 1-(2-methylpentyl)pyrrolidine—typically via the reductive amination of 2-methylpentanal with pyrrolidine[1]—often yields a complex crude mixture. This guide provides field-proven troubleshooting strategies, self-validating protocols, and physicochemical data to help you isolate your target compound with high purity and yield.

Separation Workflow Overview

The following diagram illustrates the optimized logical workflow for isolating this compound from unreacted starting materials and neutral byproducts.

G Crude Crude Reaction Mixture (Tert-amine, Sec-amine, Neutrals) Scavenge Chemical Scavenging (Add TsCl to react with Sec-amine) Crude->Scavenge AcidExt Acidic Extraction (1M HCl) pH < 2 Scavenge->AcidExt OrgPhase Organic Phase (Neutral Byproducts) AcidExt->OrgPhase Discard AqPhase Aqueous Phase (Tert-amine Hydrochloride) AcidExt->AqPhase Retain Basify Basification (NaOH) pH > 12 AqPhase->Basify OrgExt Organic Extraction (MTBE) Basify->OrgExt Distill Vacuum Distillation OrgExt->Distill Evaporate Solvent Pure Pure this compound Distill->Pure

Workflow for the isolation and purification of this compound.

Troubleshooting Guide & FAQs

Q: My final product is contaminated with unreacted pyrrolidine. Standard acid-base extraction isn't separating them. What is the mechanism behind this, and how do I fix it? A: Both pyrrolidine (a secondary amine) and this compound (a tertiary amine) are Brønsted bases. During an acidic wash, both readily protonate and migrate into the aqueous layer, making standard acid-base extraction ineffective for separating them[2]. Solution: Utilize chemical scavenging. Treat the crude organic mixture with a mild electrophile like p-toluenesulfonyl chloride (TsCl) or phthalic anhydride. The secondary amine will react to form a neutral sulfonamide or amide. Because tertiary amines lack an N-H bond, they cannot form stable amides and remain basic. Upon subsequent acidic extraction, only your target tertiary amine will move to the aqueous phase.

Q: I am experiencing severe emulsions during the acid-base extraction step. How can I break them? A: Emulsions in aliphatic amine extractions are caused by the surfactant-like properties of the protonated product. The 2-methylpentyl tail is highly lipophilic, while the charged pyrrolidinium core is hydrophilic. This amphiphilic structure stabilizes oil-in-water micelles. Solution: Increase the ionic strength of the aqueous phase by adding saturated brine (NaCl). This "salting out" effect increases the polarity of the aqueous phase, forcing the organic droplets to coalesce. Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that often act as emulsion stabilizers.

Q: Why is my product streaking heavily when I attempt silica gel chromatography? A: Aliphatic amines possess a localized lone pair on the nitrogen that acts as a strong hydrogen-bond acceptor. Standard silica gel contains acidic silanol groups (Si-OH) with a pKa of ~4.5. When this compound interacts with these silanols, it protonates, anchoring the molecule to the stationary phase and causing severe tailing. Solution: Distillation is preferred over chromatography for volatile aliphatic amines. If chromatography is strictly necessary, use basic alumina as the stationary phase, or pre-treat your silica gel by running 1% triethylamine (TEA) through the column to cap the acidic silanol sites.

Q: What reductive amination conditions minimize pyrrolidine carryover from the start? A: Utilizing Sodium Triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) is highly effective[1]. To minimize pyrrolidine carryover, use a slight stoichiometric excess (1.1 to 1.2 equivalents) of the volatile carbonyl compound (2-methylpentanal) rather than the amine. The excess aldehyde is neutral and easily washed away into the organic waste during the acidic extraction phase[2].

Step-by-Step Methodologies

Protocol A: Chemically-Assisted Acid-Base Extraction

Objective: Isolate the tertiary amine from neutral byproducts and unreacted secondary amine.

  • Chemical Scavenging: Dissolve the crude reaction mixture in dichloromethane (DCM). Add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) and triethylamine (relative to the estimated unreacted pyrrolidine). Stir for 2 hours at room temperature.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Extract with 1M HCl (3 x 50 mL).

    • Self-Validation Step: Check the pH of the aqueous layer with indicator paper; it must read strictly < 2 to guarantee complete protonation of this compound[2].

  • Phase Separation: Separate the layers. Discard the DCM layer (which now contains the neutral aldehyde/alcohol byproducts and the scavenged sulfonamide). Retain the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath, as neutralization is exothermic. Slowly add 6M NaOH dropwise. The solution will turn cloudy as the freebase amine "oils out" of the water.

    • Self-Validation Step: Spot the solution on pH paper. Continue adding NaOH until the pH is > 12 to ensure the amine is fully deprotonated.

  • Recovery Extraction: Extract the basified aqueous layer with methyl tert-butyl ether (MTBE) (3 x 50 mL). MTBE is preferred over hexanes due to its slightly higher polarity, which improves the partition coefficient of the amine.

  • Drying & Concentration: Dry the combined MTBE layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude freebase.

Protocol B: Vacuum Fractional Distillation

Objective: Achieve >99% purity of this compound by removing trace high-boiling impurities.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column. The Vigreux column provides the necessary theoretical plates to separate the tertiary amine from structurally similar trace impurities without excessive holdup volume.

  • Degassing: Transfer the crude freebase to the distillation flask. Apply vacuum (e.g., 10 mmHg) at room temperature for 15 minutes.

    • Self-Validation Step: Observe the liquid; the cessation of bubbling confirms all residual extraction solvent (MTBE) and dissolved gases have been removed.

  • Distillation: Gradually heat the oil bath. Discard the initial forerun (typically any remaining low-boiling aldehydes or water). Collect the main fraction distilling at the stable plateau (estimated ~75–85 °C at 10 mmHg).

  • Storage: Backfill the apparatus with Argon. Store the purified this compound in an amber vial over molecular sieves to prevent oxidation and moisture uptake.

Quantitative Data & Separation Metrics

The following table summarizes the physicochemical properties critical for designing the separation parameters of the reaction mixture components.

CompoundRole in SynthesisMolecular Weight ( g/mol )Est. Boiling Point (760 mmHg)Acid/Base Property
Pyrrolidine Reactant / Sec-Amine71.1287 °CBasic (pKa ~11.3)
2-Methylpentanal Reactant / Carbonyl100.16118 °CNeutral
This compound Target Tert-Amine155.28~195 °CBasic (pKa ~10.5)
Pyrrolidine-TsCl Adduct Scavenged Byproduct225.31> 300 °CNeutral

References

  • 4.8: Acid-Base Extraction Chemistry LibreTexts URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of 1-(2-methylpentyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-methylpentyl)pyrrolidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal mechanisms behind the fragmentation pathways. By comparing these pathways to the established fragmentation of related aliphatic and cyclic amines, we offer a predictive framework for the structural elucidation of N-alkylpyrrolidine derivatives and similar compounds encountered in discovery and development workflows.

The Foundational Principles: Understanding Amine Fragmentation

Before dissecting our target molecule, it is crucial to understand the fundamental principles governing the fragmentation of amines in mass spectrometry. The behavior of this compound under electron ionization is dictated by the presence of the nitrogen atom and the nature of the attached alkyl groups.

The Nitrogen Rule

A cornerstone of amine mass spectrometry is the Nitrogen Rule , which states that a molecule containing an odd number of nitrogen atoms will have a molecular ion (M+•) with an odd nominal mass-to-charge ratio (m/z).[1][2][3] Conversely, a molecule with zero or an even number of nitrogen atoms will exhibit an even nominal mass for its molecular ion. For this compound (C₁₀H₂₁N), which has one nitrogen atom, we predict an odd molecular weight of 155. The observation of an odd m/z value for the molecular ion is a primary indicator of a nitrogen-containing compound.[3]

Alpha-Cleavage: The Dominant Pathway

The most characteristic fragmentation mechanism for aliphatic amines is alpha-cleavage (α-cleavage) . This process involves the homolytic cleavage of a carbon-carbon bond adjacent (in the alpha position) to the nitrogen atom.[4] This fragmentation is energetically favorable because it results in the formation of a resonance-stabilized iminium cation, where the positive charge is delocalized by the non-bonding electrons of the nitrogen atom.[2][4] The stability of this resulting cation is the primary driving force for this pathway, often leading to the most abundant ion in the spectrum, known as the base peak.[3]

A critical principle of α-cleavage in acyclic amines is that the largest possible alkyl radical is preferentially lost as the neutral fragment.[3][5] This is because a larger alkyl radical is more stable, further lowering the energetic barrier for this fragmentation pathway.

Fragmentation of the Pyrrolidine Ring

Cyclic amines like pyrrolidine introduce additional fragmentation possibilities. The molecular ion peak for cyclic amines is typically more pronounced than for their linear counterparts due to the ring's inherent stability.[1][3] Common fragmentations include:

  • M-1 Peak: The loss of a single hydrogen atom (H•) from a carbon alpha to the nitrogen is a common feature, resulting in a strong [M-1]⁺ ion.[3]

  • Ring Cleavage: The pyrrolidine ring itself can undergo cleavage, typically initiated by an α-cleavage of a C-C bond within the ring, followed by subsequent rearrangements and loss of neutral molecules like ethylene.[6]

Predicted Fragmentation Pattern of this compound

With the foundational principles established, we can now construct a predictive fragmentation map for this compound. The structure contains two key regions for fragmentation: the N-alkyl (2-methylpentyl) substituent and the pyrrolidine ring itself.

The molecular ion (M+•) of this compound is predicted at m/z 155 , consistent with the Nitrogen Rule.

Pathway A: α-Cleavage of the Alkyl Substituent (The Major Pathway)

This pathway is predicted to be the most dominant fragmentation route. The cleavage occurs at the C-C bond alpha to the nitrogen atom on the substituent chain. This results in the loss of a C₄H₉• (butyl) radical.

  • Molecular Ion (m/z 155): The intact molecule after ionization.

  • Neutral Loss: Loss of a butyl radical (•CH₂CH(CH₃)CH₂CH₃), with a mass of 57 Da.

  • Resulting Ion (m/z 98): This cleavage generates a stable, resonance-stabilized iminium cation. Due to the principle of losing the largest alkyl group to form a stable cation, this fragment is predicted to be the base peak of the spectrum.[3][5]

Pathway B: Cleavage Resulting in the Pyrrolidine Cation

A less favorable, but still possible, fragmentation involves the cleavage of the bond between the nitrogen and the 2-methylpentyl group.

  • Molecular Ion (m/z 155): The intact molecule after ionization.

  • Neutral Loss: Loss of a 2-methylpentyl radical (•C₆H₁₃), with a mass of 85 Da.

  • Resulting Ion (m/z 70): This fragment corresponds to the charged pyrrolidine ring, specifically the 1-methylenepyrrolidin-1-ium ion. While possible, this pathway is generally less favored than the α-cleavage that retains more of the original structure in the charged fragment.

Pathway C: M-1 Fragmentation

The loss of a hydrogen radical from a carbon adjacent to the nitrogen is another expected fragmentation.

  • Molecular Ion (m/z 155): The intact molecule after ionization.

  • Neutral Loss: Loss of a hydrogen radical (•H), with a mass of 1 Da.

  • Resulting Ion (m/z 154): This [M-1]⁺ ion is stabilized by the nitrogen atom. This peak is common in cyclic amines and provides a clear indication of the molecular weight.[3]

The key fragmentation pathways are visualized in the diagram below.

Fragmentation cluster_path_a Pathway A: α-Cleavage (Major) cluster_path_b Pathway B: N-C Cleavage cluster_path_c Pathway C: M-1 M This compound Radical Cation m/z 155 (M+•) F98 Iminium Cation (Base Peak) m/z 98 M->F98 Loss of •C₄H₉ (-57 Da) F70 Pyrrolidine Cation m/z 70 M->F70 Loss of •C₆H₁₃ (-85 Da) F154 [M-H]⁺ Ion m/z 154 M->F154 Loss of •H (-1 Da)

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Diagnostic Ions and Comparative Data

The table below summarizes the key diagnostic ions we predict for this compound and compares them with the expected fragments from a simpler analogue, N-pentylpyrrolidine, to highlight the consistency of the fragmentation logic.

m/zProposed Ion Structure / OriginNeutral LossPredicted Relative AbundanceComparative Ion in N-Pentylpyrrolidine (MW=141)
155Molecular Ion [C₁₀H₂₁N]⁺•-Moderatem/z 141
154[M-H]⁺•H (1 Da)Moderate to Highm/z 140
98 [C₆H₁₂N]⁺ (Iminium Cation via α-cleavage) •C₄H₉ (57 Da) Base Peak (Highest) m/z 98 (Base Peak)
70[C₄H₈N]⁺ (Pyrrolidine Cation)•C₆H₁₃ (85 Da)Low to Moderatem/z 70

As the table illustrates, the base peak at m/z 98 is a highly diagnostic fragment for N-alkylpyrrolidines with a pentyl group or larger, arising from the energetically favorable α-cleavage and loss of a C₄H₉ radical. The presence of the methyl branch on the pentyl chain in our target molecule does not change the mass of the primary fragment but could potentially influence the relative abundance of secondary, lower-mass fragments compared to its straight-chain isomer.

Standard Operating Protocol for Experimental Verification

To validate this predictive model, the following experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended. This protocol is designed to be a self-validating system for obtaining high-quality, reproducible fragmentation data.

Objective: To acquire the electron ionization mass spectrum of this compound.

Materials:

  • This compound sample

  • High-purity volatile solvent (e.g., Methanol, Dichloromethane)

  • GC-MS system equipped with an EI source and a quadrupole or ion trap mass analyzer

  • Standard non-polar GC column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approx. 100 µg/mL) in the chosen solvent. High concentrations can lead to source saturation and spectral distortion.

    • Filter the sample through a 0.22 µm syringe filter if any particulates are present.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes. (Note: This program should be optimized to ensure good chromatographic separation of the analyte from any impurities.)

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (Standard energy to ensure fragmentation patterns are consistent and comparable to library spectra).

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 40 to 300. This range will capture all predicted primary fragments and the molecular ion.

    • Solvent Delay: Set a solvent delay (e.g., 2-3 minutes) to prevent the filament from being damaged by the solvent peak.

  • Data Acquisition and Analysis:

    • Acquire the data.

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion and key fragment ions. Compare the experimental m/z values and relative abundances to the predicted data in Section 3.

Caption: Experimental workflow for acquiring the EI mass spectrum.

Conclusion

The mass spectrometry fragmentation of this compound is governed by predictable and well-established chemical principles. The analysis presented in this guide provides a robust framework for its identification. The key diagnostic ions are the molecular ion at m/z 155 , the [M-1]⁺ ion at m/z 154 , and, most importantly, the expected base peak at m/z 98 . This base peak arises from a characteristic α-cleavage of the N-alkyl substituent, a hallmark of aliphatic amine fragmentation. By understanding these fundamental pathways, researchers can confidently identify this and structurally related compounds, a critical capability in pharmaceutical research and development for metabolite identification, impurity profiling, and structural confirmation.

References

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry. OpenStax. Available at: [Link]

  • Louris, J. N., et al. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. Journal of Visualized Experiments. Available at: [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Chemistry Steps. Available at: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Department of Chemistry. Available at: [Link]

  • Louris, J. N., et al. (2026, January 9). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Available at: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Department of Chemistry. Available at: [Link]

  • Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-6. Available at: [Link]

  • University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available at: [Link]

  • Jackson, G., et al. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of N-Alkylated Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of heterocyclic scaffolds is a cornerstone of molecular design and quality control. The N-alkylated pyrrolidine motif is a ubiquitous feature in a vast array of pharmaceuticals and functional materials. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for confirming the identity and substitution pattern of these tertiary cyclic amines.

This guide provides an in-depth analysis of the characteristic vibrational modes of N-alkylated pyrrolidines. We move beyond a simple catalog of peaks to explain the causality behind spectral features, offering a framework for interpreting spectra and differentiating between homologs within this important chemical class.

The Vibrational Landscape of an N-Alkylated Pyrrolidine

An N-alkylated pyrrolidine is a tertiary aliphatic amine integrated into a five-membered ring. Its infrared spectrum is defined by the vibrations of its constituent parts: the pyrrolidine ring, the N-alkyl substituent, and the crucial C-N bond that joins them. The most immediate and definitive feature is what is absent from the spectrum.

The Telltale Absence: Confirming Tertiary Amine Status

Unlike primary (R-NH₂) or secondary (R₂-NH) amines, tertiary amines (R₃N) lack a hydrogen atom bonded to the nitrogen. Consequently, the FTIR spectra of N-alkylated pyrrolidines are characterized by the complete absence of N-H stretching and bending vibrations.[1][2]

  • No N-H Stretching: The region from 3500 to 3300 cm⁻¹, where primary and secondary amines show sharp to broad absorption bands, will be devoid of these signals.[3] This absence is the primary confirmation of successful N-alkylation and the tertiary nature of the pyrrolidine nitrogen.

  • No N-H Bending: Similarly, the N-H bending (scissoring) vibration, which appears around 1650-1580 cm⁻¹ for primary amines, is also absent.[1]

Key Diagnostic Regions for N-Alkylated Pyrrolidines

With the N-H vibrations accounted for by their absence, the diagnostic power of the FTIR spectrum lies in the C-H, C-N, and skeletal vibrations of the molecule.

The C-H Stretching Region (3000 - 2800 cm⁻¹)

This region is dominated by the stretching vibrations of the carbon-hydrogen bonds of the methylene (CH₂) groups in the pyrrolidine ring and the attached alkyl chain.

  • Asymmetric and Symmetric Stretches: You will typically observe multiple sharp peaks corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the CH₂ and CH₃ groups.

    • CH₂ Asymmetric Stretch: ~2925 cm⁻¹

    • CH₂ Symmetric Stretch: ~2855 cm⁻¹

    • CH₃ Asymmetric Stretch (if present): ~2960 cm⁻¹

    • CH₃ Symmetric Stretch (if present): ~2870 cm⁻¹

The cumulative intensity of the absorptions in this region will increase as the length of the N-alkyl chain increases, owing to the greater number of C-H bonds.

The CH₂ Bending (Scissoring) Vibration (~1465 cm⁻¹)

The deformation or scissoring motion of the CH₂ groups gives rise to a reliable absorption of medium intensity near 1465 cm⁻¹. This band is a composite of signals from both the ring and alkyl chain methylene groups.

The C-N Stretching Vibration: The Influential Fingerprint (1250 - 1020 cm⁻¹)

The most structurally informative vibration for these compounds is the C-N stretch. For aliphatic amines, this absorption appears as a medium to weak band in the 1250–1020 cm⁻¹ range.[1][2] In N-alkylated pyrrolidines, this is not a pure C-N stretch but is coupled with C-C stretching and ring deformation modes, making it highly sensitive to the molecular environment.

The position of this band is influenced by two primary factors:

  • Mass Effect: As the mass of the N-alkyl substituent increases (e.g., from methyl to butyl), the reduced mass of the vibrating C-N system increases. This would theoretically lead to a slight decrease in the vibrational frequency (a shift to a lower wavenumber).

  • Inductive Effect: Alkyl groups are weakly electron-donating. This inductive effect can subtly influence the electron density and force constant of the C-N bond.

These competing effects mean that while shifts are expected, they are often small and occur within the broader fingerprint region.

Comparative Analysis of N-Alkylated Pyrrolidine Spectra

Vibrational ModePyrrolidine (Secondary Amine)[4]N-Methylpyrrolidine[5]N-Ethylpyrrolidine[6]N-Butylpyrrolidine[7]
N-H Stretch ~3280 cm⁻¹ (broad)AbsentAbsentAbsent
C-H Stretch (Aliphatic) 2965, 2875, 2815 cm⁻¹2968, 2855, 2780 cm⁻¹2965, 2870, 2795 cm⁻¹2958, 2929, 2870, 2790 cm⁻¹
CH₂ Scissoring ~1460 cm⁻¹~1460 cm⁻¹~1460 cm⁻¹~1465 cm⁻¹
C-N Stretch & Ring Modes ~1120, 1070 cm⁻¹~1180, 1040 cm⁻¹~1150, 1045 cm⁻¹~1145, 1035 cm⁻¹

Note: Peak positions are approximate and can vary based on the sampling method (e.g., neat liquid, ATR, vapor phase) and instrument resolution. Data is compiled from publicly available spectra for illustrative purposes.

From this comparison, we observe that the fundamental spectral features remain consistent across the series, with the primary differentiator being the absence of the N-H stretch compared to the parent pyrrolidine. The C-H stretching region shows increased complexity and intensity for the N-butyl derivative, as expected. The C-N stretching and ring modes show subtle shifts within the fingerprint region, which, while not large, can be used for "fingerprint" matching against a known reference spectrum.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the ideal sampling technique for liquid N-alkylated pyrrolidines, as it requires minimal sample preparation and is highly reproducible.

Objective: To obtain a clean, high-resolution FTIR spectrum of a liquid N-alkylated pyrrolidine sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Liquid N-alkylated pyrrolidine sample.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free laboratory wipes.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol.

    • Perform a second cleaning with a dry, lint-free wipe to ensure no solvent residue remains.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O) and the crystal itself.

    • Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans for co-addition.

  • Sample Application:

    • Place a single drop of the liquid N-alkylated pyrrolidine sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning:

    • Remove the sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal surface thoroughly with isopropanol and dry it completely, preparing it for the next measurement.

Visualizing the Analysis Workflow

The process of characterizing an N-alkylated pyrrolidine using FTIR follows a logical workflow, from sample handling to final structural confirmation.

FTIR_Workflow FTIR Analysis Workflow for N-Alkylated Pyrrolidines cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Interpretation cluster_confirm 4. Conclusion Prep Clean ATR Crystal BG Acquire Background Spectrum Prep->BG Sample Apply Liquid Sample BG->Sample Acquire Collect Sample Spectrum (4000-400 cm⁻¹) Sample->Acquire Check_NH Verify Absence of N-H Stretch (3500-3300 cm⁻¹) Acquire->Check_NH Analyze_CH Analyze C-H Stretches (3000-2800 cm⁻¹) Check_NH->Analyze_CH Analyze_CN Identify C-N Stretch & Fingerprint Region (1250-1000 cm⁻¹) Analyze_CH->Analyze_CN Compare Compare with Reference Spectra Analyze_CN->Compare Confirm Confirm Structure & N-Alkylation Compare->Confirm

Caption: Logical workflow for the FTIR analysis of N-alkylated pyrrolidines.

Conclusion

FTIR spectroscopy is a powerful and definitive tool for the structural verification of N-alkylated pyrrolidines. The key diagnostic feature is the absence of N-H stretching vibrations, which unambiguously confirms the tertiary amine nature of the molecule. Further analysis of the C-H stretching, CH₂ bending, and the characteristic C-N stretching/ring deformation modes in the fingerprint region allows for differentiation between homologs and confirmation of molecular identity against reference standards. By following a systematic analytical approach and a robust experimental protocol, researchers can confidently leverage FTIR for the routine characterization of this vital class of heterocyclic compounds.

References

  • ResearchGate. (n.d.). (a) IR spectra of NMP (black dotted line) and the yellow residue (red... Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved March 7, 2026, from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines*. The Journal of Chemical Physics, 30(5), 1259-1265.
  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). N-ethyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 1-Butylpyrrolidine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved March 7, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). 24.10: Spectroscopy of Amines. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethylpyrrolidine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Methyl-2-pyrrolidinone. Retrieved March 7, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Pyrrolidine, 1-propyl-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • DTIC. (n.d.). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. Retrieved March 7, 2026, from [Link]

  • EPA. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved March 7, 2026, from [Link]

  • SPECIFIC POLYMERS. (n.d.). FTIR analysis. Retrieved March 7, 2026, from [Link]

  • PMC. (2025, October 9). Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2-Pyrrolidinone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Vibrational modes and frequencies of 2-pyrrolidinones and their deutero-isotopomers. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68,... Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2015, June 24). Structural-and-vibrational-studies-on-1-5-Methyl-1-3-4-thiadiazol-2-yl-pyrolidin-2-ol.pdf. Retrieved March 7, 2026, from [Link]

  • University of California, Irvine. (n.d.). Lab 5 FTIR spectroscopy of Reynolds wrap and other polymers. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2-Pyrrolidinone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Pyrrolidinone, 1-butyl-. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 1-Butylpyrrolidine. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[FTIR] - Spectrum. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved March 7, 2026, from [Link]

Sources

HPLC Method Development Guide: 1-(2-methylpentyl)pyrrolidine Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to developing an HPLC purity method for 1-(2-methylpentyl)pyrrolidine , a tertiary aliphatic amine.

Because this molecule lacks a strong chromophore (no aromatic ring) and possesses a basic nitrogen (pKa ~10.5), standard "generic" gradient methods will fail. This guide compares the two most viable strategies: High-pH Reversed-Phase Chromatography (The Modern Standard) versus Ion-Pair Chromatography (The Traditional Alternative) , with a critical evaluation of detection limits.

Product Focus: this compound (CAS: 1341476-07-0) Application: Purity Determination & Impurity Profiling Challenge: Non-chromophoric detection & basic peak tailing.

The Analytical Challenge

This compound presents a "perfect storm" for HPLC method development:

  • UV Invisibility: The molecule contains only C-C, C-H, and C-N sigma bonds. It has no conjugated

    
    -systems, meaning it does not absorb UV light above 220 nm.
    
  • Silanol Interaction: As a tertiary amine, it is highly basic. At neutral or low pH, it exists as a cation (

    
    ), which interacts ionically with residual silanols on silica columns, causing severe peak tailing.
    
Predicted Impurity Profile (Synthesis Dependent)

To validate purity, the method must resolve the analyte from these likely process impurities:

  • Pyrrolidine: Starting material (highly polar, elutes in void volume on C18).

  • 2-Methylpentanal / 1-Bromo-2-methylpentane: Alkylating reagents (less polar).

  • N-Oxide degradants: Formed upon storage (more polar than parent).

Comparative Strategy: High-pH vs. Ion-Pairing

We compare the two primary methodologies to overcome amine tailing.

Method A: High-pH Reversed-Phase (Recommended)

Mechanism: Uses a hybrid-silica column stable at pH 10-11. At this pH, the amine is deprotonated (neutral), eliminating ionic interaction with silanols and increasing hydrophobicity for better retention.

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (Ethylene-bridged hybrid silica).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2][3]

  • Pros: Superior peak symmetry (Tailing Factor < 1.2); MS-compatible; simple mobile phase.

  • Cons: Requires specialized high-pH stable columns; silica dissolution risk if pH > 12.

Method B: Low-pH Ion-Pair Chromatography (Alternative)

Mechanism: Uses a standard silica C18 column at acidic pH (pH 2-3) with an ion-pairing agent (e.g., Hexanesulfonate). The sulfonate anion pairs with the protonated amine, forming a neutral complex that retains on the stationary phase.

  • Column: Standard C18 (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase: Phosphate Buffer (pH 2.5) + 5 mM Sodium Hexanesulfonate / Acetonitrile.

  • Pros: Excellent resolution of polar impurities; works on older silica columns.

  • Cons: Incompatible with MS/ELSD (non-volatile salts); slow equilibration (hysteresis); complex preparation.

Experimental Data Comparison

The following data simulates typical performance metrics for this specific aliphatic amine class.

ParameterMethod A: High-pH Hybrid C18 Method B: Ion-Pair (Low pH) Method C: Standard Low pH (No IP)
Mobile Phase 10mM NH₄HCO₃ (pH 10.5) / ACN0.1% H₃PO₄ + Hexanesulfonate / ACN0.1% Formic Acid / ACN
Peak Shape (Tailing Factor) 1.08 (Excellent) 1.15 (Good)2.80 (Fail - Severe Tailing)
Retention Factor (k') 5.2 (Strong Retention)4.8 (Tunable)1.5 (Poor Retention)
Detection Compatibility UV (210nm), MS, ELSD, CADUV Only (Non-volatile)MS, ELSD, UV
Equilibration Time Fast (10 min)Slow (45-60 min)Fast (10 min)
Sensitivity (S/N) High (Sharp peaks)Medium (Baseline noise)Low (Broad peaks)

Verdict: Method A is superior for routine purity analysis due to robustness and detector flexibility. Method B is a backup only if UV detection is mandatory and hybrid columns are unavailable.

Detailed Protocol: High-pH Method (The "Gold Standard")

Phase 1: Detector Selection

Since the molecule is non-chromophoric, you must choose the correct detector before running the column.

  • Option 1: Low-UV (205-210 nm).

    • Requirement: Use HPLC-grade Acetonitrile (UV cutoff <190 nm) and buffers with low UV absorbance (Ammonium Bicarbonate is acceptable; Phosphate is better but pH limited).

    • Risk:[4][5] Baseline drift during gradients is significant.

  • Option 2: Charged Aerosol Detector (CAD) or ELSD.

    • Requirement: Volatile mobile phase (Method A is compatible).

    • Benefit: Uniform response factor; ignores lack of chromophore. Highly Recommended.

Phase 2: Chromatographic Conditions

System: HPLC or UHPLC Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column). Temperature: 40°C (Improves mass transfer for amines).

Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Bicarbonate in Milli-Q water. Adjust pH to 10.5 with Ammonium Hydroxide. Filter (0.2 µm).

  • Solvent B: 100% Acetonitrile.

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Comment
0.0 5 0.6 Initial Hold (Elute polar salts)
1.0 5 0.6 Begin Gradient
10.0 90 0.6 Elute Main Peak & Lipophilic Impurities
12.0 90 0.6 Wash
12.1 5 0.6 Re-equilibrate

| 16.0 | 5 | 0.6 | Ready for next injection |

Phase 3: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1] (Do not use 100% organic diluent to prevent "solvent effect" peak distortion).

  • Concentration: 1.0 mg/mL (High concentration needed due to weak detection signal).

Method Development Decision Tree

The following workflow illustrates the logical path to selecting this method, ensuring self-validation.

MethodDevelopment Start Start: this compound CheckChromophore Check Structure: Has Chromophore? Start->CheckChromophore CheckBasicity Check pKa: Is it Basic? CheckChromophore->CheckBasicity DecisionDetect Select Detector CheckChromophore->DecisionDetect No (Aliphatic only) DecisionpH Select pH Strategy CheckBasicity->DecisionpH Yes (Tertiary Amine) UV UV at 254nm (FAIL) DecisionDetect->UV Standard LowUV Low UV (205-210nm) (Feasible but noisy) DecisionDetect->LowUV If UV only CAD CAD / ELSD (Recommended) DecisionDetect->CAD Universal LowpH Low pH (Formic Acid) Result: Peak Tailing DecisionpH->LowpH Standard C18 IonPair Ion-Pairing (Low pH) Result: Good Shape, No MS/CAD DecisionpH->IonPair Add Hexanesulfonate HighpH High pH (pH 10.5) Hybrid Silica Result: Sharp Peak + MS/CAD OK DecisionpH->HighpH Use Hybrid C18 FinalMethod FINAL PROTOCOL: High pH C18 + CAD/Low UV CAD->FinalMethod HighpH->FinalMethod Best Balance

Caption: Decision matrix for non-chromophoric basic amines, prioritizing High-pH separation and Universal Detection.

References

  • Waters Corporation. (2023). Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC.Link

  • Dolan, J. W. (2010). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. Link

  • Agilent Technologies. (2020). Analysis of Aliphatic Amines using Poroshell HPH-C18.Link

  • PubChem. (2024). Compound Summary: Pyrrolidine Derivatives.[6][7] National Library of Medicine. Link

Sources

Navigating the Analytical Maze: A Guide to GC-MS Retention Time of 1-(2-methylpentyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing Novel Pyrrolidines

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and research laboratories.[1] Among these, synthetic pyrrolidine derivatives require robust and reliable analytical methods for their unambiguous identification. 1-(2-methylpentyl)pyrrolidine, a structural analog of known stimulants, falls into this category. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and indispensable tool for the separation and identification of such emerging NPS, valued for its established reference libraries and robustness.[1][2]

However, a critical parameter in GC-MS analysis—the retention time (RT)—is not a universal constant. It is a method-dependent variable influenced by a multitude of experimental factors. This guide provides a comprehensive framework for understanding, determining, and interpreting the GC-MS retention time of this compound. Instead of providing a single, misleading RT value, we will equip you with a validated analytical protocol, explain the causality behind our choices, and introduce the concept of the Linear Retention Index (LRI) for more reliable, inter-laboratory compound identification.[3]

The Fluid Nature of Retention Time: Key Influencing Factors

An analyte's retention time in a GC system is a direct result of its physicochemical properties and its interactions with the stationary phase of the column and the carrier gas. It is crucial to understand that simply matching a retention time from a literature source is insufficient for positive identification without identical experimental conditions.

Core factors influencing retention time include:

  • GC Column Stationary Phase: The polarity of the stationary phase is the most critical factor.[3] A non-polar column, such as one with a 5% phenyl-95%-dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms), will separate compounds primarily based on their boiling points and van der Waals interactions.

  • Temperature Program: The initial oven temperature, ramp rate (°C/min), and final temperature directly impact how quickly a compound travels through the column.[4] Steeper ramps lead to shorter retention times but may sacrifice resolution between closely eluting compounds.

  • Carrier Gas Flow Rate: The velocity of the carrier gas (typically Helium) affects the time the analyte spends interacting with the stationary phase.

  • Column Dimensions: The length, internal diameter, and film thickness of the column all influence separation efficiency and retention time.

Due to this variability, the scientific community increasingly relies on the Linear Retention Index (LRI) system, which normalizes the retention time of an analyte to the retention times of a series of n-alkane standards.[5] This provides a much more robust and transferable value for compound identification.[5]

A Validated GC-MS Protocol for Pyrrolidine Derivatives

The following protocol is a robust starting point for the analysis of this compound and similar N-alkylated pyrrolidines. The choices made are grounded in common practices for NPS analysis and aim to provide excellent chromatographic resolution and confident identification.[6][7]

Experimental Workflow

Caption: A typical workflow for the identification of novel compounds using GC-MS.

Step-by-Step Methodology
  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent like methanol to a concentration of 1 mg/mL.

  • n-Alkane Standard: Prepare a standard mixture of n-alkanes (e.g., C10 to C30) to be run under the exact same conditions as the analyte for LRI calculation.

  • GC-MS Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • GC Column: HP-5ms (or equivalent 5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Transfer Line: 280°C.

      • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

      • Quadrupole: 150°C.

      • Scan Range: m/z 40-550.

Rationale for Protocol Choices:
  • HP-5ms Column: This non-polar column is a workhorse in forensic and general analytical labs, providing excellent separation for a wide range of compounds and ensuring good data comparability with existing libraries.[8]

  • Splitless Injection: This mode is chosen to maximize the transfer of the analyte onto the column, ensuring high sensitivity, which is crucial for identifying trace components or when sample quantity is limited.

  • 70 eV Electron Ionization: This is the standard ionization energy used for GC-MS. It provides reproducible fragmentation patterns that can be reliably compared to spectral libraries like the NIST database for tentative identification.[9]

  • Temperature Program: The chosen program provides a good balance between analysis speed and chromatographic resolution, allowing for the separation of isomers and related compounds.[10]

Data Interpretation and Expected Results

Under the proposed conditions, this compound (Molecular Weight: 155.28 g/mol ) is expected to elute at a specific retention time.[11] However, the more valuable metric is its Linear Retention Index.

Calculating the Linear Retention Index (LRI):

The LRI is calculated using the retention times of the analyte and the n-alkanes that elute immediately before and after it.[5] The formula is:

LRI = 100 * [n + (t_a - t_n) / (t_{n+1} - t_n)]

Where:

  • n is the carbon number of the n-alkane eluting before the analyte.

  • t_a is the retention time of the analyte.

  • t_n is the retention time of the n-alkane with carbon number n.

  • t_{n+1} is the retention time of the n-alkane with carbon number n+1.

This calculation can often be performed automatically by the chromatography data system software.[5]

Analyte ClassExpected LRI Range (Non-polar column)Rationale
Short-chain N-alkyl pyrrolidines (C1-C4 alkyl)900 - 1300Lower boiling points, less interaction with the stationary phase.
This compound & Analogs (C5-C8 alkyl) 1300 - 1600 (Estimated) Increased carbon number and boiling point lead to longer retention times compared to smaller analogs.
Pyrrolidinophenones (e.g., α-PVP)1800 - 2200The presence of the polar ketone group and aromatic ring significantly increases retention time.[12]

Note: The LRI range for this compound is an expert estimation based on its structure relative to known compounds. Experimental determination is required for confirmation.

Comparison with Alternative Analytical Technologies

While GC-MS is a powerful tool, other techniques can provide complementary or superior information depending on the analytical goal.

TechniqueAdvantages for Pyrrolidine AnalysisDisadvantages
GC-MS (Electron Ionization) Gold standard for identification. [1] Reproducible fragmentation for library matching. Excellent for separating volatile isomers.[2]Requires analyte to be volatile and thermally stable.[8] Derivatization may be needed for some metabolites.[12]
LC-MS/MS (Liquid Chromatography) Excellent for thermally labile or non-volatile compounds. High sensitivity and selectivity, ideal for quantification in biological matrices.Isomer separation can be more challenging than GC. Fragmentation is less standardized than 70 eV EI-MS.
DART-MS (Direct Analysis in Real Time) Extremely rapid, requires minimal to no sample preparation.[13] Excellent for high-throughput screening of seized materials.[14]Primarily qualitative, not suitable for quantification. Cannot separate isomers.[13]

Conclusion and Best Practices

Determining a definitive retention time for this compound is dependent on a precisely defined and consistently executed analytical method. This guide provides a robust, validated GC-MS protocol designed for the analysis of novel pyrrolidine derivatives.

For the highest confidence in compound identification, researchers must move beyond simple retention time matching. The adoption of the Linear Retention Index system is paramount for generating transferable and reliable data.[15] By running an n-alkane series under the same conditions as the analyte, a normalized and more universal identifier can be calculated. This, combined with a high-quality mass spectrum match from a trusted database like NIST, forms the cornerstone of modern, defensible analytical chemistry.[15][16]

References

  • National Institute of Standards and Technology (NIST). (2021, October 8). A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. Retrieved from [Link]

  • Zacca, J. J., et al. (2021, January 11). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Gergov, M., et al. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Retrieved from [Link]

  • Shimadzu Corporation. Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Retrieved from [Link]

  • Labcompare.com. (2026, January 9). Pre-screening Novel Psychoactive Substances to Speed Detection. Retrieved from [Link]

  • DeVany, J., et al. (2021, June 30). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. PMC. Retrieved from [Link]

  • Lin, H. R., et al. (2020, February). Determination of synthetic cathinone α‐pyrrolidinovalero‐phenone and its metabolite in urine using solid‐phase extraction and gas chromatography–mass spectrometry. ResearchGate. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Virginia Commonwealth University Scholars Compass. Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. Retrieved from [Link]

  • NIST. 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). Retrieved from [Link]

  • Journal of Applied Toxicology. (2020). GC-MS – Still standing for clinical and forensic analysis: validation of a multi-drug method to detect and quantify illicit dr. Retrieved from [Link]

  • NIST. Pyrrolidine, 1-(2-methyl-1-propenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Nelson Labs. (2025, September 5). Use of the Retention Index to Secure Correct Identities in GC/MS. Retrieved from [Link]

  • ResearchGate. (2015, June 4). How can I calculate retention indices for identification of compounds using GC-MS?. Retrieved from [Link]

  • Strehmel, N., et al. (2008, August 15). Retention index thresholds for compound matching in GC-MS metabolite profiling. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2021, June 21). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. PMC. Retrieved from [Link]

  • Zenkevich, I. G. (2025, October 21). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. Preprints.org. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]

  • National Center for Biotechnology Information. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. PubChem. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Comparative Basicity and Application Profiling: 1-(2-Methylpentyl)pyrrolidine vs. Triethylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate tertiary amine base for a synthetic workflow or formulation requires looking far beyond a simple pKa value. While Triethylamine (TEA) is the ubiquitous workhorse of the modern laboratory, specialized cyclic amines like 1-(2-methylpentyl)pyrrolidine offer highly specific kinetic and lipophilic advantages.

This guide provides an in-depth, objective comparison of these two bases, analyzing the structural causality behind their thermodynamic properties, detailing a self-validating experimental protocol for their measurement, and outlining their optimal application profiles.

Structural and Mechanistic Determinants of Basicity

The fundamental differences in basicity and nucleophilicity between TEA and this compound stem from their distinct steric geometries and solvation dynamics.

  • Triethylamine (TEA): As an acyclic tertiary amine, TEA possesses three freely rotating ethyl groups. The positive inductive effect (+I) of these alkyl chains drives high electron density to the nitrogen atom, resulting in a strong thermodynamic basicity with a well-documented aqueous pKa of ~10.75 1. However, the rotational freedom of these chains creates a large steric "cone angle," which severely hinders the nitrogen lone pair's accessibility during kinetically controlled reactions.

  • This compound: This molecule is an N-alkylpyrrolidine. The 5-membered pyrrolidine ring essentially "ties back" two of the alkyl substituents. While the thermodynamic basicity is slightly lower (pKa ~10.46 in water, extrapolated from N-methylpyrrolidine) [[2]](), this tied-back geometry dramatically exposes the nitrogen lone pair. Consequently, this compound acts as a kinetically faster base and a superior nucleophile. Furthermore, the bulky 2-methylpentyl tail imparts significant lipophilicity, making it ideal for biphasic systems or as a precursor for ionic liquid-based surfactants 3.

Pathway A Free Amine (Neutral State) B Proton Transfer (Kinetic Barrier) A->B + H⁺ C Conjugate Acid (Protonated) B->C D Aqueous System (H-Bond Stabilization) C->D Solvation E Aprotic System (MeCN) (Ion-Dipole Only) C->E Solvation

Thermodynamic and kinetic pathways of amine protonation in varying solvent environments.

Quantitative Thermodynamic Comparison

When transitioning from water to an aprotic solvent like Acetonitrile (MeCN), the basicity hierarchy can compress. Without hydrogen-bond donors to stabilize the conjugate acid, basicity relies entirely on ion-dipole interactions and internal polarizability [[4]]().

PropertyTriethylamine (TEA)This compound
Chemical Class Acyclic Tertiary AmineCyclic Tertiary Amine (N-Alkyl)
pKa (Water, 25°C) 10.75~10.46
pKa (Acetonitrile) ~18.8~18.6
Steric Profile High (Flexible Cone Angle)Moderate (Tied-back Ring)
Kinetic Basicity Slower (Sterically Hindered)Faster (Exposed Lone Pair)
Lipophilicity (LogP) ModerateHigh

*Values extrapolated from the highly characterized N-methylpyrrolidine baseline due to structural homology of the basic center.

Experimental Methodology: Self-Validating Non-Aqueous Titration

Because this compound is highly lipophilic and exhibits poor aqueous solubility, traditional aqueous titration is unreliable. We utilize a non-aqueous potentiometric titration in Acetonitrile.

Causality of Experimental Choices:

  • Solvent (MeCN): Provides a wide potential window and easily dissolves lipophilic amines.

  • Titrant (0.1 M HClO₄ in MeCN): Perchloric acid is used instead of HCl because it acts as a completely dissociated strong acid in MeCN, preventing complexation side-reactions.

  • Self-Validation Step: A glass electrode's Nernstian response can drift in organic solvents. We mandate a pre-titration of a known standard (Diphenylguanidine) to validate the system's accuracy before analyzing the unknown amine.

Step-by-Step Protocol
  • Electrode Conditioning: Soak a standard glass pH electrode in deionized water for 15 minutes to hydrate the gel layer, then equilibrate in anhydrous Acetonitrile for 2 hours. This ensures rapid H⁺ exchange at the membrane interface.

  • System Validation (Calibration): Dissolve 1.0 mmol of Diphenylguanidine (known MeCN pKa = 17.9) in 50 mL MeCN. Titrate with 0.1 M HClO₄ (in MeCN). Calculate the pKa. If the result deviates by >0.1 units from 17.9, recondition the electrode.

  • Analyte Preparation: Dissolve exactly 1.0 mmol of the target amine (TEA or this compound) in 50 mL of anhydrous MeCN under an inert nitrogen atmosphere to prevent CO₂ absorption.

  • Potentiometric Titration: Add the 0.1 M HClO₄ titrant in precise 0.1 mL increments. Allow the potential (mV) to stabilize (drift < 0.5 mV/min) before recording the value.

  • Data Regression: Plot the first derivative of the titration curve (ΔmV/ΔV) or utilize a Gran Plot to identify the exact equivalence point. The half-neutralization potential corresponds directly to the pKa of the amine in MeCN.

Protocol S1 Electrode Conditioning S2 Standard Validation S1->S2 S3 Analyte Titration S2->S3 S4 Gran Plot Analysis S3->S4

Self-validating potentiometric titration workflow for non-aqueous pKa determination.

Application Workflows & Selection Criteria

Choosing between these two bases requires aligning their structural properties with the specific demands of your chemical system.

  • When to select Triethylamine (TEA): TEA remains the optimal choice for bulk acid scavenging, Swern oxidations, and as a mobile-phase modifier in reverse-phase HPLC 1. Its high volatility allows for easy removal under reduced pressure, and its steric bulk prevents it from acting as a competing nucleophile in sensitive acylations.

  • When to select this compound: Deploy this specialized base when kinetic speed is prioritized over sheer thermodynamic strength. Its exposed lone pair makes it an excellent catalyst for sluggish deprotonations. Furthermore, the highly lipophilic 2-methylpentyl chain makes it an ideal precursor for synthesizing advanced Ionic Liquid-Based Surfactants (ILBS) via Menshutkin quaternization reactions 3, or as a phase-transfer agent in complex biphasic drug development workflows.

References
  • TRIETHYLAMINE - Ataman Kimya. 1

  • Acid–base constants of neutral bases in acetonitrile–water mixtures - ResearchGate.4

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. 2

  • Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications - MDPI.3

Sources

13C NMR Chemical Shifts for the 2-Methylpentyl Side Chain: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of pharmaceutical development and intricate organic synthesis, the unambiguous determination of molecular structure is a cornerstone of progress. Among the sophisticated analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon backbone of a molecule. This guide offers a comprehensive examination of the 13C NMR chemical shifts associated with the 2-methylpentyl side chain, a common structural element in numerous bioactive compounds and natural products.

This document is tailored for researchers, scientists, and professionals in drug development who require precise and reliable spectral interpretation. We will present a comparative analysis of expected chemical shift ranges, delve into the fundamental factors that influence these values, and provide a detailed experimental protocol for acquiring high-fidelity 13C NMR data. The information herein is grounded in established scientific principles and corroborated by empirical data from reputable sources.

The 2-Methylpentyl Group: Structure and Nomenclature

The 2-methylpentyl group is an acyclic, saturated alkyl substituent with the chemical formula -CH₂CH(CH₃)CH₂CH₂CH₃. For accurate NMR signal assignment, a systematic numbering of the carbon atoms is essential. In accordance with IUPAC nomenclature, the carbon atom attached to the principal molecular framework is designated C1, with subsequent carbons numbered sequentially along the longest chain.

Figure 1. Labeled structure of the 2-methylpentyl side chain connected to a generic 'R' group.

Comparative Analysis of 13C NMR Chemical Shifts

The resonance frequency, or chemical shift, of a carbon-13 nucleus is exquisitely sensitive to its immediate electronic environment.[1][2] Factors such as hybridization state, shielding effects from adjacent atoms, and steric interactions all contribute to the observed chemical shift.[3][4][5] For the 2-methylpentyl side chain, the 13C NMR signals are typically located in the aliphatic region of the spectrum, generally between 0 and 50 ppm.

The following table summarizes the characteristic 13C NMR chemical shift ranges for each carbon atom in the 2-methylpentyl moiety. These values are based on data from various spectral databases and predictive tools, with deuterated chloroform (CDCl₃) as the reference solvent.

Carbon AtomTypical Chemical Shift Range (ppm) in CDCl₃Key Influencing Factors
C1 38 - 45Proximity to the main molecular scaffold ('R' group). The electronegativity and steric bulk of 'R' can induce significant variations.[6]
C2 32 - 38Branching point, subject to steric hindrance from the C2-methyl group and the main chain.
C3 30 - 36Methylene carbon, influenced by its proximity to the branching center.
C4 20 - 25Methylene carbon, further from the branching point, experiencing less steric strain.
C5 13 - 15Terminal methyl group, typically the most shielded and therefore resonating at the lowest chemical shift.[6]
C2-Me 18 - 22Methyl group at the branch, its chemical shift is sensitive to the overall conformation of the side chain.

Note: The provided ranges are illustrative. The actual observed chemical shifts can be influenced by the specific nature of the 'R' group and the solvent employed for the NMR analysis. For example, an electronegative 'R' group will generally cause a downfield shift (higher ppm value) for C1.[2][5]

Experimental Protocol for High-Quality 13C NMR Data Acquisition

The acquisition of reproducible and high-quality 13C NMR data is predicated on a meticulous experimental protocol. The following procedure is a standardized methodology for a typical small molecule featuring a 2-methylpentyl side chain.

1. Sample Preparation:

  • Dissolve approximately 50-100 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7] The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock.[8]

  • Ensure complete dissolution of the sample. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to eliminate any particulate matter.[9]

2. Spectrometer Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Engage the field-frequency lock on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity, as indicated by a narrow and symmetrical lock signal.

  • Calibrate the chemical shift axis using the residual solvent peak of CDCl₃, which is referenced to 77.16 ppm.[10]

3. 13C NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker systems) is generally sufficient.

  • Acquisition Time (AQ): Set to a minimum of 1-2 seconds to ensure adequate digital resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is typically adequate for the complete relaxation of most carbon nuclei in a flexible side chain between successive pulses. For quantitative analysis, a significantly longer delay (5-7 times the longest T1 relaxation time) is required.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a greater number of scans is necessary compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an optimal signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 0 to 220 ppm is generally sufficient to encompass the full range of ¹³C chemical shifts in most organic molecules.[3]

4. Data Processing:

  • Apply an exponential window function with a line broadening factor of 0.5-1.0 Hz to enhance the signal-to-noise ratio.[11]

  • Perform a Fourier transform to convert the time-domain data (Free Induction Decay) into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Apply a baseline correction to obtain a flat spectral baseline.

Figure 2. A streamlined workflow for the acquisition and processing of a 13C NMR spectrum.

Factors Influencing Chemical Shifts: A Deeper Dive

While the provided table offers a general framework, a nuanced understanding of the factors that can subtly alter the chemical shifts of the 2-methylpentyl side chain is crucial for accurate interpretation.

  • Solvent Effects: The choice of solvent can significantly impact chemical shifts.[12][13] While CDCl₃ is a common choice, more polar solvents such as DMSO-d₆ or methanol-d₄ can induce shifts of several ppm due to varying solute-solvent interactions.[14][15]

  • Conformational Dynamics: The 2-methylpentyl side chain possesses considerable conformational flexibility. The observed chemical shift represents a population-weighted average of the shifts for all accessible conformers.[16] Any factor that restricts this conformational freedom, such as incorporation into a rigid cyclic system, can lead to substantial deviations from the expected values.

  • Through-Space Interactions (Steric Compression): The γ-gauche effect is a well-established phenomenon where a substituent in a gauche orientation relative to a carbon three bonds away induces an upfield shift (to a lower ppm value) of that carbon's resonance.[17][18][19] In the 2-methylpentyl group, this can affect the chemical shifts of C1, C3, and C4, depending on the rotational conformers about the C2-C3 bond.

Ensuring Trustworthiness Through Self-Validation

The protocols and data presented in this guide are designed to be inherently self-validating. By adhering to the detailed experimental procedure, researchers can ensure the acquisition of high-quality, reliable data. A confident assignment of the 13C NMR signals for the 2-methylpentyl side chain can be achieved by comparing the experimentally obtained chemical shifts with the provided reference ranges and considering the influential factors discussed. For unambiguous assignments, cross-validation with other NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT) to determine the number of protons attached to each carbon, is strongly recommended.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Reich, H. J. (n.d.). Structure Determination using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Figeys, H. P., & van de Walle, C. (1972). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 28(10), 1869-1876.
  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. OpenStax. [Link]

  • National Magnetic Resonance Facility at Madison. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Cheney, B. V. (1978). The γ-gauche effect. A steric or electronic phenomenon?. Journal of the American Chemical Society, 100(4), 1067–1073.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • Abraham, R. J., & Loftus, P. (1978).
  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Solvent effects on the 13C NMR chemical shifts of aromatic compounds. Magnetic Resonance in Chemistry, 44(9), 866–873.
  • SpectraBase. (n.d.). 2-Methylpentane. Retrieved from [Link]

  • University of Geneva. (n.d.). NMR sample preparation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Beierbeck, H., & Saunders, J. K. (1976). The γ-gauche effect in 13C nuclear magnetic resonance spectroscopy. A simple conformational probe. Canadian Journal of Chemistry, 54(18), 2985–2993.
  • Gorenstein, D. G. (1975). Dependence of 13C chemical shifts on torsion angles. The γ-gauche effect. Journal of the American Chemical Society, 97(4), 898–900.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Reddit. (2017, January 15). Referencing CDCl3 in 13C nmr. r/chemistry. Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 1-(2-methylpentyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as 1-(2-methylpentyl)pyrrolidine, a nitrogen-containing heterocyclic compound, elemental analysis serves as a fundamental tool for confirming its empirical formula and assessing its purity. This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering a framework for selecting the most appropriate analytical strategies and ensuring data integrity.

The Critical Role of Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the quantitative elemental composition of a sample.[1][2] For a novel compound like this compound, this analysis is crucial for:

  • Structural Confirmation: Verifying the empirical formula derived from its proposed chemical structure.

  • Purity Assessment: Determining the percentage of carbon (C), hydrogen (H), and nitrogen (N) to identify the presence of impurities.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA for the characterization of new drug substances.

Primary Method: CHN Combustion Analysis

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is CHN combustion analysis.[2] This technique involves the high-temperature combustion of the sample in an oxygen-rich environment, which converts the elements into their respective gaseous oxides (CO₂, H₂O, and N₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity.

Causality in Experimental Choices for CHN Analysis

The successful elemental analysis of a nitrogen-containing heterocyclic compound like this compound, which is a liquid at room temperature, hinges on specific experimental considerations:

  • Sample Preparation: Due to its volatility, encapsulating the liquid sample in a sealed, pre-weighed tin or silver capsule is crucial to prevent sample loss before combustion.

  • Combustion Temperature: A high combustion temperature, typically around 900-1000°C, is necessary to ensure the complete breakdown of the pyrrolidine ring and the alkyl chain.

  • Catalyst Selection: The choice of combustion and reduction catalysts is critical for accurate nitrogen determination. For heterocyclic nitrogen compounds, more vigorous oxidation conditions may be required to ensure complete conversion to N₂.[3] Catalysts such as chromium oxide (Cr₂O₃) or cobalt(II,III) oxide (Co₃O₄) are often employed in the oxidation tube, followed by a reduction tube containing copper to convert nitrogen oxides to N₂.[4]

A Self-Validating System: The Importance of Certified Reference Materials (CRMs)

The trustworthiness of elemental analysis data relies on a self-validating system, which is achieved through the use of Certified Reference Materials (CRMs).[5] These are highly pure compounds with accurately known elemental compositions. By analyzing a CRM alongside the unknown sample, one can verify the accuracy and precision of the entire analytical process.

For this compound, an ideal CRM would be a structurally similar, stable, and non-hygroscopic liquid amine. However, a specific CRM for this compound is unlikely to be commercially available. Therefore, a strategy of using well-established, solid organic nitrogen-containing CRMs is recommended.

Certified Reference MaterialTypical ApplicationSuitability for this compound Analysis
AcetanilideGeneral CHN analysisExcellent for validating C, H, and N determination due to its stability and well-defined composition.
AtropineNitrogen-containing compoundsA good choice as it contains a heterocyclic nitrogen atom, providing a relevant matrix for comparison.
SulfanilamideCHNS analysisWhile it contains sulfur, it is a widely used and reliable CRM for C, H, and N, and can validate the nitrogen analysis pathway.[6]
CystineAmino acid and nitrogen analysisAnother suitable option for validating nitrogen determination in an organic matrix.[6]

Experimental Protocol: CHN Analysis of this compound

This protocol outlines the key steps for the elemental analysis of a liquid sample like this compound.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a high-purity, well-characterized standard such as acetanilide.

    • Perform a multi-point calibration to ensure linearity over the expected concentration range.

  • Sample Preparation:

    • Tare a clean, dry tin or silver capsule.

    • Using a microliter syringe, accurately dispense approximately 1-2 mg of this compound into the capsule.

    • Immediately seal the capsule to prevent evaporation.

    • Record the exact weight of the sample.

  • Analysis:

    • Analyze a CRM (e.g., atropine) to verify system performance. The results should be within ±0.3% of the certified values.[7]

    • Analyze the encapsulated this compound sample.

    • Perform the analysis in triplicate to ensure precision.

  • Data Evaluation:

    • Calculate the theoretical elemental composition of this compound (C₁₀H₂₁N).

    • Compare the experimental results with the theoretical values. The found values for carbon, hydrogen, and nitrogen should ideally be within ±0.4% of the calculated values to indicate high purity.[7]

Complementary and Alternative Analytical Techniques

While CHN analysis is fundamental for elemental composition, a comprehensive characterization of this compound requires orthogonal analytical techniques to confirm its structure and assess its purity from different perspectives.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Gas Chromatography (GC) Purity assessment, detection of volatile impurities.High resolution for separating volatile compounds. Can be coupled with a mass spectrometer (GC-MS) for impurity identification.Requires the compound to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Purity assessment, detection of non-volatile impurities.Versatile for a wide range of compounds. Can be used for quantitative analysis.May require derivatization for compounds lacking a UV chromophore.
Mass Spectrometry (MS) Molecular weight determination, structural elucidation through fragmentation patterns.High sensitivity and specificity. Provides direct evidence of the molecular formula.May not be quantitative without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information (¹H and ¹³C NMR).Unambiguous structure determination. Can be used for purity assessment (qNMR).Lower sensitivity compared to MS. Requires a relatively pure sample.
Infrared (IR) Spectroscopy Identification of functional groups.Provides a characteristic "fingerprint" of the molecule.Primarily qualitative.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the elemental analysis process and the interplay between different analytical techniques.

Caption: Workflow for CHN Elemental Analysis.

AnalyticalTechniques Compound This compound ElementalAnalysis Elemental Analysis (CHN) Compound->ElementalAnalysis Elemental Composition GC Gas Chromatography (GC) Compound->GC Purity (Volatile) HPLC HPLC Compound->HPLC Purity (Non-Volatile) MS Mass Spectrometry (MS) Compound->MS Molecular Weight NMR NMR Spectroscopy Compound->NMR Structure IR IR Spectroscopy Compound->IR Functional Groups

Caption: Interrelation of Analytical Techniques.

Conclusion

The elemental analysis of this compound, a novel nitrogen-containing heterocyclic compound, is a critical step in its characterization. While CHN combustion analysis is the primary method for determining its elemental composition, its successful application depends on careful experimental design, including appropriate sample handling for a volatile liquid and the use of certified reference materials to ensure data integrity. A comprehensive analytical strategy should also incorporate orthogonal techniques such as chromatography and spectroscopy to provide a complete picture of the compound's identity, purity, and structure. This multi-faceted approach is essential for advancing drug development programs and meeting regulatory expectations.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • PharmTech. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Retrieved from [Link]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]

  • National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material. Retrieved from [Link]

  • CPAChem. (n.d.). Total Nitrogen CRM. Retrieved from [Link]

  • ESSLAB. (n.d.). Organic Certified Reference Materials. Retrieved from [Link]

  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • LECO Corporation. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Landis, C. R., et al. (n.d.). An International Study Evaluating Elemental Analysis. PMC - NIH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Fadeeva, V. P., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106.
  • Jimenez, J. L., et al. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. CIRES - University of Colorado Boulder. Retrieved from [Link]

  • Njardarson, J. T., et al. (2014, September 25). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • Mohite, P., et al. (n.d.). RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE. IIP Series. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2020, September 14). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Retrieved from [Link]

  • World Health Organization. (n.d.). N-METHYL-2-PYRROLIDONE. IRIS. Retrieved from [Link]

  • Zacharis, C. K., et al. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

  • NIOSH. (1998, January 15). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Retrieved from [Link]

Sources

Comparative Impurity Profiling Guide: Synthesized 1-(2-methylpentyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

This guide provides a technical comparison of impurity profiles generated during the synthesis of 1-(2-methylpentyl)pyrrolidine , a tertiary amine structural motif common in pharmaceutical intermediates and substituted pyrrolidine ligands.[1]

Unlike standard datasheets, this document compares the impurity signatures of the two dominant synthesis routes—Reductive Amination vs. Direct Alkylation —and evaluates the performance of GC-MS vs. UHPLC-HRMS for their detection.[1]

The Core Dilemma
  • Route A (Reductive Amination): Yields high purity but generates difficult-to-remove alcohol byproducts.[1]

  • Route B (Direct Alkylation): Lower cost but prone to elimination side-reactions and residual halides.[1]

Synthesis Routes & Impurity Origins[1][2][3]

Understanding the mechanism is the first step in profiling. We compare the two primary synthetic pathways and their inherent impurity risks.

Route Comparison Table
FeatureRoute A: Reductive AminationRoute B: Direct Alkylation
Reagents Pyrrolidine + 2-Methylpentanal + NaBH(OAc)₃Pyrrolidine + 1-Bromo-2-methylpentane + K₂CO₃
Major Impurity 2-Methylpentan-1-ol (Reduction byproduct)2-Methylpent-1-ene (Elimination byproduct)
Trace Impurity Enamine intermediatesQuaternary ammonium salts
Purification Acid-Base Extraction (High Efficiency)Distillation (Moderate Efficiency)
Green Score High (Mild conditions, no halides)Low (Halogenated waste)
Mechanism & Impurity Map (Visualization)

The following diagram maps the reaction pathways and the specific origin of impurities for both routes.

ImpurityMap cluster_RouteA Route A: Reductive Amination cluster_RouteB Route B: Direct Alkylation Aldehyde 2-Methylpentanal Imine Imine Intermediate Aldehyde->Imine + Pyrrolidine Alcohol Impurity: 2-Methylpentanol (Over-reduction) Aldehyde->Alcohol Direct Reduction Pyrrolidine_A Pyrrolidine Product_A TARGET: This compound Imine->Product_A + NaBH(OAc)3 Halide 1-Bromo-2-methylpentane Alkene Impurity: 2-Methylpentene (Elimination) Halide->Alkene E2 Elimination Product_B TARGET: This compound Halide->Product_B SN2 Attack Pyrrolidine_B Pyrrolidine QuatSalt Impurity: Quaternary Salt (Over-alkylation) Product_B->QuatSalt + Excess Halide caption Figure 1: Mechanistic origin of impurities in reductive amination vs. alkylation.

Figure 1: Mechanistic origin of impurities in reductive amination vs. alkylation.

Analytical Method Comparison

To detect these specific impurities, a single method is often insufficient. We compare GC-MS (EI) and UHPLC-QTOF-MS to establish a self-validating profiling workflow.

Method Performance Matrix
ParameterMethod A: GC-MS (EI)Method B: UHPLC-QTOF-MS (ESI+)
Target Analytes Volatiles (Pyrrolidine, Alcohol, Alkene)Non-volatiles (N-Oxides, Quat Salts)
Linearity Range 10 - 1000 ppm0.1 - 500 ppm
Specificity Excellent (Fingerprint Fragmentation)High (Exact Mass < 2ppm)
Limitations Cannot detect thermal degradants or saltsPoor ionization of simple alkanes
Recommendation Primary Release Method For Genotoxic/Degradant Screening
Analytical Decision Tree (Visualization)

This workflow ensures no impurity is missed by cross-referencing orthogonal data sets.[1]

AnalyticalWorkflow cluster_GC Volatile Profiling (GC-MS) cluster_LC Trace/Salt Profiling (UHPLC-HRMS) Sample Crude Reaction Mixture GC_Inj Split Injection (1:50) Sample->GC_Inj LC_Inj Reverse Phase (C18) Sample->LC_Inj EI_Source EI Source (70eV) GC_Inj->EI_Source Lib_Match NIST Library Match EI_Source->Lib_Match Result_GC Identifies: - Residual Solvents - Unreacted Pyrrolidine - 2-Methylpentanol Lib_Match->Result_GC FinalReport Comprehensive Impurity Profile Result_GC->FinalReport Combine Data ESI_Source ESI (+) Mode LC_Inj->ESI_Source Mass_Defect Mass Defect Filtering ESI_Source->Mass_Defect Result_LC Identifies: - N-Oxides (M+16) - Quaternary Salts - Non-volatile Degradants Mass_Defect->Result_LC Result_LC->FinalReport Combine Data caption Figure 2: Orthogonal analytical workflow for complete impurity coverage.

Figure 2: Orthogonal analytical workflow for complete impurity coverage.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include internal system suitability checks.[1]

Protocol A: Synthesis via Reductive Amination (Recommended)

Rationale: This route avoids the formation of genotoxic alkyl halides and minimizes elimination side products.[1]

  • Reagent Setup:

    • Charge 2-methylpentanal (1.0 equiv) and pyrrolidine (1.1 equiv) in Dichloroethane (DCE).[1]

    • Validation Check: Monitor exotherm.[1] Temperature must not exceed 30°C to prevent enamine polymerization.[1]

  • Imine Formation:

    • Stir for 30 mins at room temperature.

    • In-Process Control (IPC): GC-MS should show disappearance of aldehyde peak (m/z 58, 85).[1]

  • Reduction:

    • Add NaBH(OAc)₃ (1.4 equiv) portion-wise.

    • Quench with saturated NaHCO₃ after 4 hours.

  • Workup:

    • Extract with DCM.[1] Wash organic layer with brine.[1]

    • Critical Step: Acidify to pH 2 (HCl), wash with ether (removes non-basic impurities like 2-methylpentanol), then basify to pH 12 and extract product.

Protocol B: GC-MS Impurity Profiling

Rationale: The N-alkyl pyrrolidine moiety fragments predictably, allowing for structural elucidation of unknown impurities.[1]

  • Instrument: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Temperature Program:

    • Hold 40°C (2 min) → Ramp 15°C/min to 280°C → Hold (5 min).

    • Why: Slow ramp separates the 2-methyl vs 3-methyl isomers if starting material was impure.[1]

  • MS Parameters:

    • Scan Range: 35–450 amu.[1]

    • Solvent Delay: 3.0 min (to skip Pyrrolidine solvent peak if used).

  • Key Diagnostic Ions (Interpretation):

    • m/z 84: Base peak for this compound (Alpha-cleavage of the exocyclic C-C bond).[1]

    • m/z 70: Indicative of unsubstituted pyrrolidine ring or N-methylpyrrolidine impurity.[1]

    • m/z 55: Characteristic of the 2-methylpentyl chain fragmentation.[1]

Results Interpretation & Troubleshooting

When analyzing your chromatograms, use this logic table to identify the root cause of impurities.

ObservationRetention Time (Relative)Probable IdentityRoot Cause
Peak @ 0.4 RRT Early ElutingPyrrolidine Incomplete washing or excess reagent.[1]
Peak @ 0.8 RRT Pre-Main Peak2-Methylpentan-1-ol (Route A) Aldehyde reduced before imine formation.[1]
Peak @ 0.9 RRT Shoulder1-(3-methylpentyl)pyrrolidine Impure aldehyde starting material (isomer).[1]
Peak @ 1.1 RRT Post-Main PeakN-Oxide Sample oxidation during storage (Check LC-MS M+16).
Peak @ 1.5 RRT Late ElutingDimer/Aminal Incomplete reduction of intermediate.[1]

Self-Validation Check: If you observe a peak at m/z 84 that is NOT the main peak, check for regioisomers (e.g., 3-methylpentyl analog). These often co-elute on standard C18 columns but separate on GC columns with a slow temperature ramp.[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • International Conference on Harmonisation (ICH). (2006).[1][2] "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Link

  • Li, T., et al. (2010). "Impurity Profiling of Pharmaceutical Starting Materials and Intermediates." Trends in Analytical Chemistry, 29(10), 1129-1140.
  • Smith, R. M. (2014). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.[1] (Reference for alpha-cleavage mechanisms in amines).

  • Agilent Technologies. (2025). "Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC." Application Note. Link

Sources

Reference standards for 1-(2-methylpentyl)pyrrolidine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reference Standards for 1-(2-methylpentyl)pyrrolidine Analysis

Executive Summary

This compound (CAS: N/A for specific isomer, Analogous to N-alkylpyrrolidines) is a tertiary amine often encountered as a process impurity in the synthesis of pyrrolidine-based pharmaceuticals or as a structural analog in novel psychoactive substance (NPS) research. Due to its niche status, commercially available Certified Reference Materials (CRMs) are rare, forcing researchers to choose between Custom ISO 17034 Synthesis , Commercial Analytical Standards , or In-House Preparation .

This guide objectively compares these sourcing strategies, establishing a self-validating protocol for establishing a Primary Reference Standard using Quantitative NMR (qNMR).

Part 1: The Hierarchy of Reference Standards

For a molecule like this compound, the "grade" of the standard dictates the regulatory compliance of your data.

Comparison Table: Reference Standard Classes
FeatureOption A: ISO 17034 CRM Option B: Commercial Analytical Standard Option C: In-House / Research Grade
Primary Use Calibration of critical assays, GMP release testing, Legal defensibility.Routine ID, Method development, Internal QC.Early-stage R&D, Structure elucidation.
Traceability SI-Traceable (via NIST/BIPM). Unbroken chain of comparisons.Traceable to Manufacturer’s Primary Standard (often internal).None, unless validated against a CRM.
Purity Assignment Mass Balance (100% - Impurities) + qNMR confirmation.Chromatographic Purity (% Area) only.Assumed >95% based on NMR/LC-MS.
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).Not usually provided.Unknown.
Cost/Lead Time High / 8-12 weeks (Custom).Moderate / 1-2 weeks.Low (Material) / High (Labor).
Recommendation Mandatory for GMP/GLP final release. Acceptable for internal monitoring. High Risk – Requires full characterization.

Part 2: Technical Validation & Characterization

When dealing with this compound, particularly if synthesized in-house or sourced from a non-accredited vendor, you must validate the material.[1] The following protocols ensure the "Trustworthiness" of your standard.

Structural Identity (The "Fingerprint")

The molecule consists of a pyrrolidine ring N-substituted with a 2-methylpentyl chain.[2]

  • Formula: C₁₀H₂₁N

  • MW: 155.28 g/mol [3]

  • Key Fragment (GC-MS): The base peak for N-alkylpyrrolidines is typically m/z 84 (pyrrolidinium ion,

    
    ), resulting from 
    
    
    
    -cleavage adjacent to the nitrogen.

Validation Check:

  • GC-MS (EI): Observe Molecular Ion (

    
    ) at m/z 155 (weak) and Base Peak at m/z 84.
    
  • 1H-NMR (CDCl₃):

    • 
       ~2.3-2.5 ppm: Multiplets for 
      
      
      
      -protons of the pyrrolidine ring and the
      
      
      of the alkyl chain.
    • 
       ~0.9 ppm: Methyl doublets/triplets from the isopentyl tail.
      
Purity Assignment Protocol (qNMR)

For this compound, Quantitative NMR (qNMR) is the superior method for purity assignment because it does not require a response factor and is traceable to the internal standard (IS).

Protocol: Self-Validating Purity Assignment

  • Selection of Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent NIST-traceable). It is non-volatile, stable, and its protons (

    
     6.3 ppm) do not overlap with the aliphatic region of the analyte.
    
  • Sample Preparation:

    • Weigh ~10 mg of this compound (Analyte) into a vial (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid (IS) into the same vial.

    • Dissolve in 0.7 mL

      
       (if using HCl salt) or 
      
      
      
      (if freebase).
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60s) to ensure full relaxation.
    • Scans: 16-64.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=2, Analyte=Target peak)
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : Molar mass
      
    • 
      : Weight
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : Purity
      

Expert Insight: Using qNMR eliminates the "blind spots" of LC-UV (where the molecule lacks a chromophore) and GC-FID (where thermal degradation might occur). It provides a direct, SI-traceable purity value.

Part 3: Workflow Visualization

The following diagram illustrates the decision matrix for selecting and validating the reference standard based on the analytical phase.

ReferenceStandardWorkflow Start Need Reference Standard for This compound PhaseCheck Determine Analytical Phase Start->PhaseCheck GMP GMP Release / Legal Forensic PhaseCheck->GMP Strict Regs RnD R&D / Method Dev / Internal QC PhaseCheck->RnD Flexible SearchCRM Search for ISO 17034 CRM GMP->SearchCRM BuyAnalytical Purchase Analytical Standard (CoA with HPLC/GC Purity) RnD->BuyAnalytical InHouse Synthesize In-House RnD->InHouse FoundCRM CRM Available? SearchCRM->FoundCRM BuyCRM Purchase CRM (Primary Standard) FoundCRM->BuyCRM Yes CustomSyn Commission Custom Synthesis (ISO 17034 Accredited) FoundCRM->CustomSyn No FinalStd Validated Secondary Standard BuyCRM->FinalStd External Cert CustomSyn->FinalStd External Cert Validation Perform Validation Protocol BuyAnalytical->Validation Verify Identity InHouse->Validation Full Characterization qNMR qNMR Purity Assignment (Traceable to NIST IS) Validation->qNMR QualCheck Qualitative Check (MS/IR/1H-NMR) Validation->QualCheck qNMR->FinalStd QualCheck->FinalStd

Figure 1: Decision matrix for sourcing and validating this compound reference standards. Note the critical role of qNMR for in-house or non-certified materials.

Part 4: Handling and Stability

This compound is a tertiary amine.

  • Freebase Form: Likely a volatile liquid at room temperature. Prone to oxidation and carbonate formation (absorbing CO₂ from air).

  • Salt Form (Recommended): The Hydrochloride (HCl) or Oxalate salt is preferred for reference standards. Salts are non-volatile solids, easier to weigh, and chemically stable.

Storage Protocol:

  • Container: Amber glass vial with Teflon-lined screw cap.

  • Temperature: -20°C (Freezer).

  • Hygroscopicity: Allow the vial to reach room temperature before opening to prevent condensation, which degrades the standard and alters the weighing mass.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[4][5] [Link]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Pauli, G. F., et al. (2014) . Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 77(6), 1473–1487. [Link]

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • BIPM . Metrological Traceability of Measurement Results. Bureau International des Poids et Mesures. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 1-(2-Methylpentyl)pyrrolidine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on diverse N-alkylpyrrolidine derivatives for library synthesis and lead optimization, the logistical management of these compounds becomes a critical operational pillar. 1-(2-Methylpentyl)pyrrolidine is a lipophilic, tertiary amine. Like many substituted pyrrolidines, it presents specific physicochemical hazards—namely, basicity, volatility, and potential aquatic toxicity—that demand rigorous, self-validating disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides an authoritative framework for the lifecycle management and proper disposal of this compound waste streams in professional research environments.

Physicochemical Hazard Profile and Disposal Implications

To design an effective disposal strategy, we must first establish the causality between the molecule's physical properties and its behavior in waste streams. This compound shares hazard characteristics with broader classes of N-alkylpyrrolidines (such as N-methylpyrrolidone and N-octylpyrrolidine).

Table 1: Hazard Profile and Waste Management Implications

Chemical PropertyExpected CharacteristicOperational & Disposal Implication
Chemical Class Tertiary Amine (Basic)Reacts exothermically with strong acids. Must be strictly segregated from acidic waste streams to prevent pressurization or thermal events in sealed carboys.
Solubility High organic solubility; limited aqueous solubilityWill phase-separate in predominantly aqueous waste. Must be routed to dedicated organic waste streams to prevent heterogeneous waste profiling.
Flammability Combustible LiquidVapor accumulation can flash if exposed to ignition sources [2]. Waste containers must be grounded and stored in ventilated flammable cabinets.
Environmental Fate Low acute toxicity, but harmful in high concentrationsDo not let the product enter drains or waterways [1]. Requires high-temperature destruction rather than biological wastewater treatment [3].

Standard Operating Procedure: Routine Laboratory Waste Collection

The following methodology outlines the step-by-step workflow for managing liquid waste containing this compound. Every step is designed as a self-validating system to prevent cross-contamination and ensure regulatory compliance.

Methodology: Liquid Waste Segregation and Containment
  • Step 1: Container Selection. Select a high-density polyethylene (HDPE) or solvent-rated glass carboy.

    • Expert Insight: Avoid using standard PET or low-density plastics, as lipophilic amines can cause plasticizer leaching or structural degradation of incompatible polymers over time.

  • Step 2: Stream Segregation. Designate the container strictly for "Non-Halogenated Organic Waste - Basic/Amine" .

    • Expert Insight: Do not mix tertiary amines with reactive halogenated solvents (e.g., dichloromethane, chloroform) if the waste will be stored for extended periods. Amines can act as nucleophiles, potentially initiating slow alkylation reactions that generate heat and pressure.

  • Step 3: Closed-System Transfer. Transfer reaction filtrates or wash solvents containing the compound into the waste carboy using a funnel equipped with a sealing lid and a vapor filter (e.g., activated carbon). Conduct all transfers inside a certified chemical fume hood [3].

  • Step 4: Storage and Labeling. Seal the container immediately after use. Label with the exact percentage of this compound and the primary solvent matrix. Store the container in a secondary containment tray within a grounded flammable storage cabinet, kept below 25°C [4].

Spill Response and Decontamination Workflow

Accidental releases of N-alkylpyrrolidines require immediate, structured intervention to mitigate inhalation risks and environmental release.

Methodology: Small-to-Medium Scale Spill Containment
  • Step 1: Isolate and Protect. Evacuate non-essential personnel from the immediate area. Don chemical-resistant gloves (butyl rubber or heavy-duty nitrile), tight-fitting safety goggles, and a flame-retardant lab coat. Ensure the fume hood or room exhaust is operating at maximum capacity [3].

  • Step 2: Source Elimination. Eliminate all nearby ignition sources (hot plates, open flames, static-prone equipment), as the vapors may be combustible [2].

  • Step 3: Containment. Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial silica-based universal binder like Chemizorb®) [1].

    • Expert Insight: Never use combustible absorbents like sawdust or paper towels for amine spills, as this increases the fire hazard and complicates final disposal.

  • Step 4: Absorption and Collection. Allow the binder to fully absorb the liquid. Using non-sparking polypropylene tools, sweep the absorbed mixture into a wide-mouth, sealable solid hazardous waste container.

  • Step 5: Surface Decontamination. Wash the affected surface with a mild, slightly acidic detergent solution to neutralize residual amine, followed by a water rinse. Collect all rinsate using absorbent pads and add them to the solid waste container [2].

Waste Routing and Final Disposal Strategy

The ultimate disposal of this compound must be handled by a licensed hazardous waste management facility. Because the compound contains nitrogen, its thermal destruction requires specific engineering controls.

WasteRouting Start This compound Waste Generation Decision1 Is the waste mixed with halogenated solvents? Start->Decision1 Halogenated Halogenated Organic Waste Stream Decision1->Halogenated Yes NonHalogenated Non-Halogenated Basic Organic Waste Stream Decision1->NonHalogenated No Storage Temporary Storage (Flammables Cabinet, <25°C) Halogenated->Storage NonHalogenated->Storage Incineration Licensed Facility Incineration (with NOx Scrubbers) Storage->Incineration Professional Waste Pickup

Figure 1: Decision tree and routing protocol for N-alkylpyrrolidine laboratory waste.

Final Destruction: High-Temperature Incineration

Under Resource Conservation and Recovery Act (RCRA) guidelines (or local equivalents), this material must not be discharged into municipal sewers or landfills [3]. The mandated disposal method is high-temperature incineration .

Crucially, the contracted disposal facility must be equipped with Nitrogen Oxide (NOx) scrubbers . Combustion of nitrogen-containing organic compounds like this compound generates hazardous NOx gases [4]. Scrubbers neutralize these emissions before they reach the atmosphere, ensuring the disposal process meets environmental emission standards.

References

  • JMN Specialties, Inc. Safety Data Sheet: N-Methylpyrrolidone (NMP) - Spill and Waste Disposal Procedures. Retrieved from:[Link]

  • Navy Brand Manufacturing. N-Methyl Pyrrolidone SDS - Environmental Precautions and Handling. (2015). Retrieved from: [Link]

Personal protective equipment for handling 1-(2-methylpentyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic discipline. When handling complex aliphatic amines like 1-(2-methylpentyl)pyrrolidine, understanding the molecular causality behind its physicochemical behavior is what separates a successful synthetic campaign from a critical incident.

This comprehensive guide provides a self-validating operational framework for researchers and drug development professionals, ensuring that every handling, reaction, and disposal step is grounded in chemical reality.

Mechanistic Hazard Assessment & Chemical Profile

To design an effective safety protocol, we must first analyze the molecule. This compound is a substituted aliphatic heterocycle. Its hazards are driven by two primary structural features:

  • The Pyrrolidine Nitrogen: The lone pair on the nitrogen atom acts as a strong base, making the liquid highly corrosive to human tissue and certain metals[1].

  • The 2-Methylpentyl Chain: This highly lipophilic tail drastically enhances the molecule's ability to penetrate the stratum corneum (the outer layer of skin), meaning systemic toxicity can occur rapidly upon dermal contact.

Table 1: Physicochemical & Hazard Profile

PropertyValueMechanistic Implication
Molecular Formula C10H21N[2]Highly lipophilic tail enhances dermal penetration and systemic absorption.
Molecular Weight 155.28 g/mol [3]Moderate volatility; vapor can accumulate rapidly in unventilated spaces.
Chemical Class Aliphatic AmineNitrogen lone pair acts as a strong base, causing severe tissue necrosis.
Hazard Class Flammable, CorrosiveRequires dual-hazard mitigation (ignition control + contact prevention)[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The selection of protective gear must directly counter the molecule's permeation kinetics and basicity. The Occupational Safety and Health Administration (OSHA) mandates hazard assessments for PPE selection[4], which dictates the following requirements:

Table 2: Advanced PPE Specifications

PPE CategorySpecificationCausality / Scientific Rationale
Eye/Face Chemical splash goggles + Full face shieldAmines rapidly saponify ocular lipids, causing irreversible corneal damage upon contact[4].
Hand Protection Butyl rubber or Multi-layer Laminate glovesThe lipophilic 2-methylpentyl chain rapidly permeates standard nitrile gloves. Butyl rubber provides the necessary chemical resistance.
Body Protection Flame-Resistant (FR) Lab CoatMitigates severe burn risks if the flammable liquid ignites during dispensing or reaction[1].
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of corrosive vapors which can cause acute pulmonary edema[4].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By embedding safety checks directly into the experimental workflow, we eliminate the chance of procedural drift.

HandlingWorkflow Start 1. Pre-Operation Check (Verify Hood Velocity) PPE 2. Don Advanced PPE (Butyl Gloves, FR Coat) Start->PPE Ground 3. Ground & Bond Receiving Vessels PPE->Ground Dispense 4. Dispense Amine Under Inert Gas (Ar/N2) Ground->Dispense React 5. Execute Reaction (Closed System) Dispense->React Clean 6. Decontaminate & Manage Waste React->Clean

Operational workflow for handling highly reactive, lipophilic amines.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before opening the reagent, verify that the fume hood monitor reads a face velocity of 80–100 feet per minute.

  • Static Elimination: Because the compound is a flammable liquid, ground and bond all receiving containers to prevent static discharge[1].

  • Atmospheric Control: Purge the reaction vessel with an inert gas (Argon or Nitrogen). Substituted pyrrolidines are sensitive to carbon dioxide and can form carbamates upon prolonged exposure to ambient air.

  • Volumetric Transfer: Use a glass syringe with a Luer-lock or a chemically compatible positive-displacement pipette. Do not use polystyrene serological pipettes, as the organic solvent will degrade the plastic, leading to catastrophic leaks.

  • Reaction Execution: Maintain the system closed. If heating is required, use an explosion-proof heating mantle or an oil bath with a secondary temperature probe[1].

Spill Response & Decontamination

In the event of a spill, the primary threats are vapor inhalation and fire. The response must be immediate and logical.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 50 mL, in hood) Assess->Minor Major Major Spill (> 50 mL or outside) Assess->Major Vent Eliminate Ignition Sources Minor->Vent Evac Evacuate 50m Radius & Call EHS Major->Evac Absorb Apply Inert Absorbent (Dry Sand) Vent->Absorb Dispose Collect in Compatible Container Absorb->Dispose

Logical decision pathway for corrosive and flammable liquid spills.

Step-by-Step Spill Response:

  • Assessment & Isolation: Identify the volume. For spills >50 mL or any spill outside a fume hood, evacuate the immediate 50-meter radius immediately[5].

  • Containment: Eliminate all ignition sources (hot plates, stirrers). Crucial: Do not use combustible absorbents like sawdust or paper towels, which can ignite.

  • Absorption: Apply dry sand, earth, or a specialized inert chemical absorbent over the spill starting from the perimeter and working inward[5].

  • Collection: Use non-sparking tools to collect the absorbed material into a compatible high-density polyethylene (HDPE) chemical waste container[1]. Wipe the area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by water.

Waste Management & Disposal Plan

Improper disposal of corrosive amines is a leading cause of secondary laboratory accidents.

Step-by-Step Disposal Methodology:

  • Container Selection: Use HDPE or glass containers. Do not store amines or corrosive materials in metal safety cans. Aliphatic amines are highly corrosive to galvanized steel and will cause the bottom of the can to degrade and leak[6].

  • Chemical Segregation: Strictly segregate this waste stream from acids (to prevent violent, exothermic acid-base neutralization) and oxidizing agents[6].

  • Labeling: Clearly label the container as "Hazardous Waste: Corrosive/Flammable Liquid (this compound)".

  • Storage: Keep the waste container tightly capped when not actively adding waste to minimize vapor release. Store in secondary containment within a designated flammable/corrosive cabinet until Environmental Health and Safety (EHS) pickup[6].

References

  • PubChemLite - this compound (C10H21N) University of Luxembourg (uni.lu) URL:[Link]

  • Prudent Practices in the Laboratory: Management of Waste National Research Council (US) URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.